molecular formula C6H5ClN4 B048167 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 68774-78-7

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B048167
CAS No.: 68774-78-7
M. Wt: 168.58 g/mol
InChI Key: RIWAMVRPNJEQJK-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a synthetically accessible heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system, incorporating both triazole and pyrazine rings, serves as a versatile and privileged structure for the development of novel bioactive molecules. Its primary research value lies in its potential as a key intermediate or core template for synthesizing compounds targeting various kinase and phosphodiesterase (PDE) enzymes, which are implicated in a wide range of disease pathways. The chloro substituent at the 8-position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid exploration of structure-activity relationships (SAR). Meanwhile, the methyl group at the 3-position can influence the molecule's metabolic stability and binding affinity. Researchers utilize this compound to design and synthesize potential therapeutic agents for areas such as oncology, inflammatory diseases, and central nervous system (CNS) disorders. Provided with high purity and characterized by rigorous analytical methods, this chemical reagent is intended for use in hit-to-lead optimization campaigns, library synthesis, and biochemical assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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InChI

InChI=1S/C6H5ClN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RIWAMVRPNJEQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70315234
Record name 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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Molecular Weight

168.58 g/mol
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CAS No.

68774-78-7
Record name 8-Chloro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine
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Record name 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine: A Key Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine: A Key Scaffold in Modern Drug Discovery

Abstract

This comprehensive technical guide details the synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document provides a thorough examination of the synthetic pathway, including the preparation of key intermediates, a step-by-step protocol for the final cyclization, and a discussion of the underlying reaction mechanisms. Drawing from established chemical principles and field-proven insights, this guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this important molecule's preparation. The synthesis is presented as a self-validating system, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.

Introduction: The Significance of the Triazolopyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine ring system is a highly versatile, nitrogen-rich heterocyclic framework that has emerged as a prominent scaffold in the development of novel therapeutic agents.[1] Its unique chemical structure, characterized by the fusion of a triazole and a pyrazine ring, allows for diverse structural modifications, leading to a broad spectrum of biological activities.[1] Triazolopyrazine derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents, highlighting their importance in medicinal chemistry.[1][2][4] The target molecule of this guide, 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of targeted kinase inhibitors for cancer therapy.[5] The strategic placement of the chloro and methyl groups provides handles for further functionalization, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine can be approached through a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The core of our strategy is the formation of the triazole ring in the final step.

Our forward synthetic plan, therefore, involves a two-step process commencing from the commercially available 2,3-dichloropyrazine:

  • Preparation of 2-chloro-3-hydrazinylpyrazine: This key intermediate is synthesized via a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,3-dichloropyrazine is displaced by hydrazine.

  • Cyclization to form the triazole ring: The 2-chloro-3-hydrazinylpyrazine is then reacted with a suitable C1 synthon, in this case, trimethyl orthoacetate, to introduce the methyl group and facilitate the cyclization to the desired 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

This strategy is efficient and utilizes relatively straightforward and well-documented chemical transformations.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography or recrystallization. Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Key Intermediate: 2-Chloro-3-hydrazinylpyrazine

Reaction: 2,3-Dichloropyrazine reacts with hydrazine hydrate in a suitable solvent to yield 2-chloro-3-hydrazinylpyrazine.

Protocol:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-chloro-3-hydrazinylpyrazine.

Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

Reaction: The synthesized 2-chloro-3-hydrazinylpyrazine undergoes a condensation and subsequent cyclization reaction with trimethyl orthoacetate to form the final product.

Protocol:

  • Suspend 2-chloro-3-hydrazinylpyrazine (1.0 eq) in trimethyl orthoacetate (used as both reagent and solvent).

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess trimethyl orthoacetate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Reaction Mechanisms and Scientific Rationale

The synthesis hinges on two key transformations, each with a well-understood mechanism.

Formation of 2-Chloro-3-hydrazinylpyrazine

This reaction is a classic example of a nucleophilic aromatic substitution (SNAAr) . The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. Hydrazine, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. The greater electron-withdrawing effect of the two nitrogen atoms makes the carbons of the pyrazine ring susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, which then rearomatizes by expelling a chloride ion.

Cyclization to the Triazolo[4,3-a]pyrazine Core

The formation of the triazole ring from 2-chloro-3-hydrazinylpyrazine and trimethyl orthoacetate is a multi-step process:

  • Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the trimethyl orthoacetate. This is followed by the elimination of two molecules of methanol to form a hydrazone intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazine nitrogen atom then acts as a nucleophile, attacking the imine carbon of the hydrazone intermediate.

  • Aromatization: The resulting intermediate eliminates a third molecule of methanol to afford the stable, aromatic triazole ring, yielding the final product.

The use of an acid catalyst protonates the orthoester, making it more electrophilic and accelerating the initial condensation step.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,3-DichloropyrazineC₄H₂Cl₂N₂148.98White to off-white solid59-62
2-Chloro-3-hydrazinylpyrazineC₄H₅ClN₄144.56Yellow solid154-159[6]
8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazineC₆H₅ClN₄168.58[7]Off-white to pale yellow solidNot readily available
Spectral Data for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet) and the two protons on the pyrazine ring (two doublets or a more complex splitting pattern depending on their coupling).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the pyrazine ring, and the carbons of the triazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (m/z = 168.58), along with a characteristic isotopic pattern for a chlorine-containing compound.

Note: Specific spectral data should be acquired for the synthesized compound and compared with literature values where available.[8]

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a clear, logical progression from starting materials to the final product.

Synthesis_WorkflowStart2,3-DichloropyrazineIntermediate2-Chloro-3-hydrazinylpyrazineStart->IntermediateHydrazine Hydrate,Ethanol, RefluxProduct8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineIntermediate->ProductTrimethyl Orthoacetate,p-TsOH, Reflux

Caption: Synthetic workflow for 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Conclusion and Future Perspectives

This guide has provided a detailed and scientifically grounded protocol for the synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. The described methodology is robust and relies on well-established chemical principles, making it accessible to researchers with a foundational knowledge of organic synthesis. The importance of the triazolopyrazine scaffold in drug discovery cannot be overstated, and a reliable synthetic route to key intermediates like the one detailed herein is crucial for the continued exploration of this chemical space. Future work could focus on the optimization of reaction conditions to improve yields and reduce reaction times, as well as the exploration of alternative, more environmentally benign synthetic routes. The functional handles present in the final molecule provide ample opportunities for the creation of diverse chemical libraries for biological screening, paving the way for the discovery of new and potent therapeutic agents.

Synthesis of triazolo[4,3-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Triazolo[4,3-a]pyrazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The[1][2][3]triazolo[4,3-a]pyrazine ring system is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that interact with a wide array of biological targets. Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including roles as antidiabetic, antibacterial, antimalarial, and potent kinase inhibitors in oncology.[1][4] This guide provides a comprehensive overview of the core synthetic strategies for constructing this scaffold, delves into the mechanistic underpinnings of these reactions, presents a detailed, field-proven experimental protocol, and discusses post-synthetic modifications for generating chemical libraries.

The Significance of the Triazolo[4,3-a]pyrazine Scaffold

Nitrogen-containing heterocycles are foundational to modern pharmacology, with estimates suggesting that over 80% of top-selling small-molecule drugs feature at least one such ring system.[1] Within this class, fused heterocyclic systems like triazolo[4,3-a]pyrazine offer a distinct advantage. The fusion of the electron-rich pyrazine ring with the electron-deficient triazole ring creates a unique electronic landscape and a defined three-dimensional geometry. This structure serves as a key pharmacophore in several marketed drugs, most notably the DPP-4 inhibitor Sitagliptin, used for treating type II diabetes mellitus.[4] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Its proven success has cemented it as a crucial template for the development of novel therapeutic agents.[2]

Core Synthetic Strategies

The construction of the triazolo[4,3-a]pyrazine core predominantly relies on the formation of the triazole ring by cyclizing a substituted hydrazinopyrazine intermediate. Several effective methods have been established.

Strategy A: Cyclocondensation from 2-Hydrazinopyrazines

This is the most prevalent and versatile approach. It begins with a suitably substituted pyrazine, which is converted to a 2-hydrazinopyrazine intermediate. This intermediate is then cyclized with a one-carbon (C1) synthon to form the fused triazole ring.

  • Formation of the Hydrazinopyrazine Intermediate: The synthesis typically starts with a halogenated pyrazine, such as 2,3-dichloropyrazine. Nucleophilic aromatic substitution with hydrazine hydrate displaces one of the chloro groups to yield 2-chloro-3-hydrazinopyrazine.[5] The choice of solvent (e.g., ethanol) and control of temperature are critical to ensure monosubstitution and minimize the formation of di-hydrazine byproducts.

  • Cyclization with C1 Synthons: The resulting hydrazinopyrazine is then reacted with a reagent that provides the final carbon atom for the triazole ring. Common C1 synthons include:

    • Triethyl orthoformate or Trimethyl orthoformate: In the presence of an acid catalyst, these reagents react with the hydrazine moiety, followed by cyclization and elimination of ethanol/methanol to yield the aromatic triazolo[4,3-a]pyrazine core.[5]

    • Carboxylic Acids (and derivatives): Reaction with a carboxylic acid, often in the presence of a dehydrating/coupling agent like phosphorus oxychloride (POCl₃), is a robust method. POCl₃ activates the carboxylic acid and facilitates the intramolecular cyclization. This approach is particularly useful for introducing substituents at the 3-position of the final scaffold.[4]

Strategy B: Alternative & Modern Synthetic Routes

While cyclocondensation is the workhorse, other innovative methods have been developed.

  • Photochemical/Electrochemical Synthesis: A novel two-step process involves the electrochemical coupling of a 5-substituted tetrazole to a pyrazine, followed by photochemical excitation. The excitation step expels nitrogen gas (N₂) to generate a highly reactive nitrilimine intermediate, which undergoes spontaneous intramolecular cyclization to form the triazolo[4,3-a]pyrazine backbone.[6] This method avoids the direct use of hydrazine, which is a key safety consideration.

The general workflow for the predominant synthetic strategy is visualized below.

G cluster_0 Phase 1: Hydrazine Intermediate Synthesis cluster_1 Phase 2: Triazole Ring Formation cluster_2 Phase 3: Derivative Synthesis A 2,3-Dichloropyrazine (Starting Material) B 2-Chloro-3-hydrazinopyrazine (Key Intermediate) A->B Hydrazine Hydrate (NH₂NH₂·H₂O) Nucleophilic Substitution C Key Intermediate (B) D [1,2,4]Triazolo[4,3-a]pyrazine Core (Scaffold) C->D C1 Synthon (e.g., R-COOH) + POCl₃ Cyclocondensation E Core Scaffold (D) F Functionalized Derivatives E->F Coupling Reactions (e.g., Amide, Suzuki)

Figure 1: General workflow for the synthesis of triazolo[4,3-a]pyrazine derivatives.

Mechanistic Insights: The Cyclocondensation Reaction

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges. The cyclization of a hydrazinopyrazine with a carboxylic acid derivative using POCl₃ serves as an excellent example of the causality behind the experimental choices.

  • Activation of the Carboxylic Acid: Phosphorus oxychloride (POCl₃) acts as a powerful Lewis acid and dehydrating agent. It first activates the carbonyl group of the carboxylic acid (R-COOH), making it a highly electrophilic acylating agent.

  • N-Acylation: The terminal, more nucleophilic nitrogen of the hydrazinopyrazine attacks the activated acyl carbon, forming an N-acylhydrazino-pyrazine intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the pyrazine ring's imine-like carbon (or a tautomeric form). This is followed by a dehydration step, strongly promoted by the POCl₃, to form the stable, aromatic triazole ring.

The simplified mechanism is depicted below.

G cluster_nodes Hydrazinopyrazine Hydrazinopyrazine N-Acyl Intermediate N-Acyl Intermediate Hydrazinopyrazine->N-Acyl Intermediate 1. R-COOH, POCl₃ (Acylation) Cyclized Intermediate Cyclized Intermediate N-Acyl Intermediate->Cyclized Intermediate 2. Intramolecular Nucleophilic Attack Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Cyclized Intermediate->Triazolo[4,3-a]pyrazine 3. Dehydration & Aromatization

Figure 2: Simplified mechanism of POCl₃-mediated cyclocondensation.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes the synthesis of a key scaffold used in the development of numerous biologically active compounds.[1][4] It is a robust, multi-step synthesis that serves as a foundational procedure.

Materials: Ethyl trifluoroacetate, Hydrazine hydrate (35% w/v), Acetonitrile (CH₃CN), Sodium hydroxide (50% w/v), Chloroacetyl chloride, Phosphorus oxychloride (POCl₃).

Step 1: Synthesis of Trifluoroacetohydrazide (II)

  • To a solution of ethyl trifluoroacetate (I) in acetonitrile, add hydrazine hydrate (35% w/v) dropwise at room temperature (approx. 20 °C).

  • Stir the reaction mixture for 1 hour. The formation of trifluoroacetohydrazide (II) occurs readily.

  • Scientist's Note: This is a standard nucleophilic acyl substitution where hydrazine displaces the ethoxy group. The reaction is typically high-yielding and proceeds without the need for heating. The product is used directly in the next step without purification.

Step 2: Synthesis of 2-Chloro-N'-(2,2,2-trifluoroacetyl)acetohydrazide (III)

  • Cool the solution containing trifluoroacetohydrazide (II) to 10 °C in an ice bath.

  • Using two separate constant-pressure dropping funnels, add a 50% (w/v) sodium hydroxide solution and a solution of chloroacetyl chloride in acetonitrile dropwise and simultaneously to the reaction mixture. Maintain the temperature at 10 °C.

  • After the addition is complete, allow the mixture to stir for 3 hours.

  • Scientist's Note: This is a Schotten-Baumann type reaction. The NaOH neutralizes the HCl byproduct, preventing protonation of the hydrazide and allowing it to remain nucleophilic. Chloroacetyl chloride serves as the electrophile to acylate the terminal nitrogen of the hydrazide.

Step 3: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine (V)

  • To the crude product from the previous step, add phosphorus oxychloride (POCl₃) in acetonitrile.

  • Heat the reaction mixture to 80 °C and maintain for 24 hours.

  • Scientist's Note: This is the critical cyclization and aromatization step. POCl₃ acts as both a dehydrating agent to facilitate the ring closure and a chlorinating agent that likely participates in the formation of an intermediate that subsequently aromatizes to the pyrazine ring.

  • Upon completion, cool the reaction, carefully quench with ice water, and neutralize. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Post-Synthetic Modifications & Derivative Libraries

The true power of the triazolo[4,3-a]pyrazine scaffold lies in its capacity for diversification. Once the core is synthesized, various positions can be functionalized to create large libraries of compounds for screening. For instance, a chloro-substituted scaffold can undergo:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom on the pyrazine ring is susceptible to displacement by various nucleophiles like amines, phenols, or thiols. This is a primary method for introducing diverse side chains.[5]

  • Amide Coupling: If the scaffold is functionalized with a carboxylic acid or an amine, standard peptide coupling reagents (e.g., DCC, EDCI/HOBt) can be used to attach a wide range of building blocks.[1][6]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings can be employed if the scaffold contains a suitable handle (e.g., a halogen or triflate) to form carbon-carbon or carbon-nitrogen bonds, respectively.

Summary of Biological Activities & SAR Data

The triazolo[4,3-a]pyrazine core is a component of numerous compounds with significant biological activity. Structure-Activity Relationship (SAR) studies have shown that modifications at different positions on the scaffold can drastically alter biological targeting and potency.

Compound Class/TargetKey Structural FeaturesRepresentative Activity (IC₅₀)Reference
c-Met/VEGFR-2 Inhibitors Substituted anilino or phenoxy group at C-8c-Met: 26.0 nM; VEGFR-2: 2.6 µM[5][7][8]
c-Met Kinase Inhibitors 4-oxo-pyridazinone moiety attached via a linkerc-Met: 48 nM[9]
Antibacterial Agents Ethylenediamine moiety attached to the coreMIC: 16-32 µg/mL (vs. E. coli, S. aureus)[1][4][10]
Antimalarial Agents Phenyl-ethoxy group at C-5IC₅₀: 0.3 to >20 µM (vs. P. falciparum)[11]

Conclusion

The synthesis of triazolo[4,3-a]pyrazine derivatives is a well-established yet continually evolving field in synthetic organic and medicinal chemistry. The primary synthetic routes, centered on the cyclocondensation of hydrazinopyrazine precursors, are robust and scalable. These methods provide access to a versatile scaffold that can be readily functionalized to generate extensive libraries of novel compounds. The proven track record of this scaffold in approved drugs and clinical candidates, combined with its broad applicability across various disease targets, ensures that it will remain a focal point of drug discovery efforts for the foreseeable future.

References

An In-depth Technical Guide to the Triazolo[4,3-a]pyrazine Scaffold: Mechanisms of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the[1][2][3]triazolo[4,3-a]pyrazine scaffold, a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry. While specific derivatives like 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine are noted as intermediates in pharmaceutical synthesis, the broader class of compounds derived from this core has demonstrated a remarkable diversity of biological activities.[4][5] This document will delve into the established mechanisms of action for various triazolo[4,3-a]pyrazine derivatives, offering insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental approaches and to ground the findings in authoritative scientific literature.

The[1][2][3]Triazolo[4,3-a]pyrazine Core: A Scaffold of Opportunity

The[1][2][3]triazolo[4,3-a]pyrazine moiety is an electron-deficient, nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery.[6][7] Its rigid structure and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents.[8] Derivatives of this scaffold have been investigated for a wide array of biological activities, including antibacterial, anticancer, antimalarial, and neurological applications.[6][7][9][10] The versatility of this chemical framework allows for the fine-tuning of physicochemical properties and target specificity, making it a valuable tool in the design of new drugs.

Mechanisms of Action of Triazolo[4,3-a]pyrazine Derivatives

The biological effects of triazolo[4,3-a]pyrazine derivatives are diverse and depend on the specific substitutions on the core scaffold. Below, we explore the primary mechanisms of action that have been elucidated for different classes of these compounds.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A number of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9][11] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.

The interaction with these enzymes is thought to be facilitated by the ability of the protonated nitrogen heterocycle to form π-cation interactions with amino acid residues in the enzyme's active site.[9] This binding event disrupts the normal function of the topoisomerases, leading to bacterial cell death.

Table 1: Antibacterial Activity of Representative Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 2eStaphylococcus aureus32[3][9]
Compound 2eEscherichia coli16[3][9]
Ampicillin (Control)Staphylococcus aureus32[9]
Ampicillin (Control)Escherichia coli8[9]
Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2 Kinases

Several[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent inhibitors of receptor tyrosine kinases, particularly c-Met and VEGFR-2.[10] Both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) play crucial roles in tumor cell proliferation, survival, and angiogenesis. Dual inhibition of these pathways is a promising strategy for cancer therapy.

These derivatives act as competitive inhibitors at the ATP-binding site of the kinase domain. The triazolo[4,3-a]pyrazine core serves as a scaffold to correctly position various substituents that interact with key amino acid residues in the active site, leading to potent and selective inhibition.

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Proliferation Proliferation c-Met->Proliferation Survival Survival c-Met->Survival VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis HGF HGF HGF->c-Met Binds VEGF VEGF VEGF->VEGFR-2 Binds Triazolo_Pyrazine_Inhibitor Triazolo[4,3-a]pyrazine Derivative Triazolo_Pyrazine_Inhibitor->c-Met Inhibits Triazolo_Pyrazine_Inhibitor->VEGFR-2 Inhibits

Figure 1: Simplified signaling pathway of c-Met and VEGFR-2 and their inhibition by triazolo[4,3-a]pyrazine derivatives.
Antimalarial Potential

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a subject of interest for the Open Source Malaria (OSM) consortium.[6][7] While the specific molecular target within the Plasmodium falciparum parasite has not been fully elucidated for all derivatives, several compounds from this class have demonstrated moderate antimalarial activity.[6] The ongoing research in this area suggests that this scaffold can be optimized to yield potent antimalarial agents.

Inhibition of Other Enzymes

A notable derivative, 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of the antibiotic formycin, has been shown to be a competitive and irreversible inhibitor of S-adenosylhomocysteinase.[12] It also acts as a very poor substrate for adenosine deaminase.[12] This compound was found to inhibit the growth of L1210 leukemia cells in culture, suggesting a potential application in oncology.[12]

Experimental Protocols

The investigation of the mechanism of action of triazolo[4,3-a]pyrazine derivatives involves a variety of established experimental techniques. Below are representative protocols for assessing antibacterial and kinase inhibitory activities.

Protocol for In Vitro Antibacterial Susceptibility Testing

This protocol outlines the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a triazolo[4,3-a]pyrazine derivative that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium (e.g., S. aureus or E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Compound_Dilution Prepare Serial Dilutions of Compound Start->Compound_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results End End Read_Results->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase, such as c-Met or VEGFR-2.

Objective: To determine the IC50 value of a triazolo[4,3-a]pyrazine derivative for a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing all necessary components for the kinase reaction (e.g., ATP, substrate peptide, divalent cations).

    • Prepare serial dilutions of the test compound in the reaction buffer.

  • Kinase Reaction:

    • In a microtiter plate, combine the recombinant kinase enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse mechanisms of action, ranging from the inhibition of bacterial topoisomerases to the modulation of key signaling pathways in cancer, underscore the importance of this heterocyclic system in medicinal chemistry. While the specific biological activity of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is not yet extensively documented in public literature, its role as a synthetic intermediate suggests its potential for the creation of novel and potent drug candidates.

Future research in this area will likely focus on the continued exploration of the chemical space around the triazolo[4,3-a]pyrazine core to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

References

An In-depth Technical Guide to the Biological Activity of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The triazolo[4,3-a]pyrazine core is a prominent member of this class, demonstrating a remarkable versatility that has led to the development of compounds with a wide spectrum of biological activities.[1] This guide delves into the specific biological potential of a key derivative of this scaffold: 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine . While this particular molecule is often cited as a crucial intermediate in the synthesis of more complex therapeutic agents, its inherent biological activities remain a subject of significant interest. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, potential biological activities, and the experimental methodologies required for its evaluation.

The Triazolo[4,3-a]pyrazine Core: A Foundation of Versatility

The triazolo[4,3-a]pyrazine heterocyclic system is a fused bicyclic structure that has garnered considerable attention in the field of synthetic organic chemistry due to its presence in numerous biologically active molecules.[1] Derivatives of this core have been reported to exhibit a diverse range of pharmacological properties, including antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant activities.[1] This wide array of biological responses underscores the privileged nature of this scaffold in drug discovery programs.

Synthesis and Characterization of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

The synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine can be achieved through a multi-step process, leveraging established methodologies for the construction of the triazolo[4,3-a]pyrazine ring system. While a specific, detailed synthesis for this exact molecule is not extensively published in peer-reviewed journals, a reliable route can be extrapolated from the synthesis of analogous compounds.

Proposed Synthetic Pathway

A plausible synthetic route commences with the condensation of 2-chloro-3-hydrazinopyrazine with a suitable methyl-donating reagent, followed by cyclization to form the triazole ring.

Synthetic_Pathway A 2,3-Dichloropyrazine B 2-Chloro-3-hydrazinopyrazine A->B Hydrazine hydrate C 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine B->C Acetaldehyde, then oxidation

Caption: Proposed synthetic workflow for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

  • To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield 2-chloro-3-hydrazinopyrazine.

Step 2: Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

  • Dissolve 2-chloro-3-hydrazinopyrazine in a suitable solvent such as acetic acid.

  • Add acetaldehyde to the solution and stir at room temperature for 2 hours.

  • Add an oxidizing agent, such as ferric chloride, and heat the mixture at reflux for 3-4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography to obtain 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Characterization

The structure of the synthesized 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Potential Biological Activities: An Exploration of Therapeutic Promise

The biological activity of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine can be inferred from the extensive research conducted on its structural analogs. The presence of the triazolo[4,3-a]pyrazine core suggests potential efficacy in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on the development of triazolo[4,3-a]pyrazine derivatives as potent kinase inhibitors for cancer therapy. Notably, derivatives of this scaffold have been designed as dual c-Met/VEGFR-2 inhibitors, showing promising antiproliferative activities against various cancer cell lines.[2][3] The 8-chloro-3-methyl substitution pattern of the target compound makes it a valuable intermediate and a potential active molecule in its own right for targeting kinases in oncology.

Table 1: Anticancer Activity of Representative Triazolo[4,3-a]pyrazine Derivatives

Compound IDTarget Kinase(s)Cell LineIC₅₀ (µM)Reference
17l c-Met, VEGFR-2A549 (Lung)0.98 ± 0.08[2][3]
MCF-7 (Breast)1.05 ± 0.17[2][3]
Hela (Cervical)1.28 ± 0.25[2][3]
Antibacterial Activity

Several novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria.[1] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[1] The mechanism is thought to involve interactions with bacterial DNA gyrase.[1]

Table 2: Antibacterial Activity of a Representative Triazolo[4,3-a]pyrazine Derivative

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
2e 3216[1]

Proposed Mechanism of Action: A Focus on Kinase Signaling

Based on the strong evidence for kinase inhibition within the triazolo[4,3-a]pyrazine class, a primary proposed mechanism of action for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The c-Met and VEGFR-2 pathways are critical for tumor growth, angiogenesis, and metastasis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K VEGFR2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine Compound->cMet Inhibition Compound->VEGFR2 Inhibition Kinase_Assay_Workflow Start Start Step1 Prepare kinase reaction buffer (with ATP and substrate peptide) Start->Step1 Step2 Add varying concentrations of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Step1->Step2 Step3 Initiate reaction by adding recombinant c-Met kinase Step2->Step3 Step4 Incubate at 30°C for 60 minutes Step3->Step4 Step5 Stop reaction and measure substrate phosphorylation (e.g., using ADP-Glo™ Kinase Assay) Step4->Step5 Step6 Calculate IC₅₀ value Step5->Step6 End End Step6->End

References

Introduction: The Significance of theTriazolo[4,3-a]pyrazine Scaffold

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[4] This electron-deficient system serves as a versatile building block for compounds targeting a wide array of biological pathways. Molecules incorporating this scaffold have been investigated as N-methyl-D-aspartate (NMDA) subtype 2B receptor binders for neurological diseases, inhibitors of renal outer medullary potassium channels, and bromodomain inhibitors with potential applications in oncology.[4] A notable area of research is its application in the development of potent antimalarial agents, where it is believed to disrupt the function of the P. falciparum ATP4ase enzyme.[3][5]

This guide focuses on a key derivative, 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine . The strategic placement of a chloro group at the 8-position renders it an exceptionally valuable intermediate for library synthesis through nucleophilic substitution, while the methyl group at the 3-position modulates the electronic properties and steric profile of the molecule. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and characteristic reactivity, offering a technical resource for researchers engaged in the synthesis and application of novel therapeutics.

Core Chemical Properties and Identifiers

The fundamental identity of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is established by its molecular structure and associated physicochemical properties. These identifiers are crucial for analytical characterization, database searching, and computational modeling.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[6][7]
Molecular Weight 168.59 g/mol [7][8]
CAS Number 68774-78-7[7]
Canonical SMILES CC1=NN=C2N1C=CN=C2Cl[6]
InChI Key RIWAMVRPNJEQJK-UHFFFAOYSA-N[6][7]
Predicted XlogP 1.5[6]
Appearance White to off-white solid (typical)Inferred
Storage Conditions 2-8°C, dry environment[8]

Spectroscopic and Analytical Characterization

Precise structural confirmation of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, data from closely related analogs allow for an accurate prediction of its analytical profile.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl group (CH₃) protons, likely in the δ 2.5-2.7 ppm range. Two doublets corresponding to the two protons on the pyrazine ring would appear in the aromatic region (likely δ 7.5-8.5 ppm), showing characteristic coupling.

  • ¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, including the methyl carbon and five sp² carbons of the fused ring system.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic distribution pattern characteristic of a monochlorinated compound. The predicted collision cross section (CCS) values provide an additional layer of characterization for ion mobility-mass spectrometry.[6]

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 169.02756129.6
[M+Na]⁺ 191.00950143.3
[M-H]⁻ 167.01300129.5

Table based on predicted data from PubChemLite.[6]

Synthesis and Experimental Protocols

The synthesis of the[1][2][3]triazolo[4,3-a]pyrazine scaffold generally involves the condensation of a hydrazinopyrazine precursor followed by cyclization. The introduction of the chloro group at the 8-position is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), which can also facilitate the dehydration and cyclization step.[2][10]

Proposed Synthetic Workflow

A plausible and efficient synthesis starts from a suitable pyrazinone precursor, which is first converted to its hydrazino derivative. Subsequent reaction with an acetyl source followed by chlorinative cyclization yields the target compound.

Synthesis_WorkflowA2-Hydroxy-3-methylpyrazineB2-Hydrazino-3-methylpyrazineA->B Hydrazine Hydrate (NH₂NH₂·H₂O) CN'-(3-methylpyrazin-2-yl)acetohydrazideB->C Acetic Anhydride or Acetyl Chloride D8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineC->D Phosphorus Oxychloride (POCl₃) Reflux

Caption: Proposed synthetic pathway for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Step-by-Step Experimental Protocol (Hypothetical)
  • Hydrazine Formation: To a solution of 2-chloro-3-methylpyrazine (1.0 eq) in a suitable solvent like ethanol or n-butanol, add hydrazine hydrate (3-5 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS. Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting crude 2-hydrazino-3-methylpyrazine can be purified or used directly in the next step.

    • Causality: Hydrazine acts as a nucleophile, displacing the chloro group on the pyrazine ring to form the key hydrazino intermediate. An excess of hydrazine drives the reaction to completion.

  • Acylation: Dissolve the crude 2-hydrazino-3-methylpyrazine in a solvent such as pyridine or dichloromethane. Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of acetic anhydride to form the N-acylated intermediate.

  • Chlorinative Cyclization: Add the crude N'-(3-methylpyrazin-2-yl)acetohydrazide to phosphorus oxychloride (POCl₃, used as both reagent and solvent). Heat the mixture to reflux (approx. 107°C) for 2-3 hours.[2] The reaction progress should be monitored carefully.

    • Causality: POCl₃ serves a dual purpose. It acts as a dehydrating agent to facilitate the cyclization of the hydrazide into the triazole ring and as a chlorinating agent to convert the pyrazinone tautomer into the final 8-chloro product.

  • Workup and Purification: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline. The crude product often precipitates and can be collected by filtration. Further purification by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) will yield the pure 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Chemical Reactivity and Derivatization

The primary locus of reactivity on the 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold is the chlorine atom at the 8-position. This site is susceptible to nucleophilic aromatic substitution (SₙAr), making it an ideal handle for introducing diverse functional groups and building molecular libraries.

Nucleophilic Aromatic Substitution (SₙAr)

Studies on analogous chloro-substituted[1][2][3]triazolo[4,3-a]pyrazines have shown that they readily undergo substitution reactions with various nucleophiles, particularly primary amines.[3][11] A key finding is that substitution occurs exclusively at the 8-position, a phenomenon known as tele-substitution. This regioselectivity is a critical advantage for synthetic design, as it avoids the formation of isomeric mixtures.[11]

The reaction typically proceeds by dissolving the chloro-triazolopyrazine in an excess of the desired liquid amine and stirring at room temperature. The reaction can be completed within 6 to 16 hours, often in high yield.[3][11]

Reactivity_Diagramsub8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineprod8-Amino-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine Derivativesub->prod SₙAr Reaction (tele-substitution) Room Temp, 6-16h nucPrimary Amine (R-NH₂)(Nucleophile)nuc->prod

Caption: Nucleophilic aromatic substitution at the 8-position of the triazolopyrazine core.

Nucleophile (Amine)ConditionsYieldReference
PhenethylamineNeat, Room Temp, 16h82%[3]
Various Primary AminesNeat, Room Temp, 16h18-87%[11]
Table adapted from studies on 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine, demonstrating the general utility of the reaction.

Applications in Research and Drug Development

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is not typically an end-product but rather a high-value starting material or key intermediate in the synthesis of biologically active molecules.[12]

  • Kinase Inhibitors: The scaffold is used to generate libraries of compounds for screening against various protein kinases, which are critical targets in oncology. The ability to easily modify the 8-position allows for the fine-tuning of potency and selectivity.[12]

  • Antimalarial Agents: As part of the Open Source Malaria (OSM) project, the[1][2][3]triazolo[4,3-a]pyrazine scaffold is a central focus. Derivatization of the chloro-intermediate allows for the exploration of structure-activity relationships (SAR) to develop new drugs that can combat resistant strains of malaria.[3][4][5]

  • Agrochemicals: The structural motif is also explored in agrochemical research for designing novel pesticides with improved efficacy and better environmental profiles.[8]

Conclusion

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is a strategically important heterocyclic compound whose value lies in its predictable reactivity and its role as a versatile scaffold. The chloro group at the 8-position provides a reliable anchor for nucleophilic substitution, enabling the systematic and efficient synthesis of diverse chemical libraries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for scientists and researchers aiming to leverage this powerful building block in the design of next-generation pharmaceuticals and other advanced chemical applications.

Unveiling the Spectroscopic Signature of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine: A Technical Guide

Unveiling the Spectroscopic Signature of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. While experimental spectra for this specific molecule are not publicly available, this guide constructs a robust, predictive model of its spectroscopic characteristics based on a thorough examination of structurally analogous compounds. By dissecting the influence of the triazolopyrazine core, the chloro substituent at the 8-position, and the methyl group at the 3-position, we offer a detailed interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery, enabling the confident identification and characterization of this and related molecular scaffolds.

Introduction: The Significance of the Triazolopyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][4] Its rigid, planar structure and distribution of nitrogen atoms facilitate interactions with a variety of biological targets. The functionalization of this core, as in 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, allows for the fine-tuning of its physicochemical properties and biological efficacy. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount in the development of novel therapeutic agents based on this scaffold. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this important class of compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyrazine ring and the methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.8 - 8.0Doublet1.5 - 2.5
H-67.3 - 7.5Doublet1.5 - 2.5
-CH₃2.5 - 2.7SingletN/A

Interpretation:

  • Aromatic Protons (H-5 and H-6): The two protons on the pyrazine ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen atoms and the chlorine atom at the 8-position will deshield these protons, causing them to resonate in the downfield region of the spectrum. The proton at the 5-position (H-5) is anticipated to be further downfield than H-6 due to the anisotropic effect of the fused triazole ring.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 3-position are expected to appear as a sharp singlet in the upfield region. The absence of adjacent protons results in no spin-spin coupling.

Caption: Molecular structure of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine will show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a ¹³C-equipped NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3150 - 155
C-5135 - 140
C-6120 - 125
C-8145 - 150
C-8a140 - 145
-CH₃15 - 20

Interpretation:

  • Aromatic Carbons: The carbon atoms of the heterocyclic rings will resonate in the downfield region (120-155 ppm). The carbon atom attached to the chlorine (C-8) is expected to be significantly deshielded. The bridgehead carbon (C-8a) and the carbon bearing the methyl group (C-3) will also appear at the lower end of this range.

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield aliphatic region (15-20 ppm).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

  • Ionization: Ionize the sample. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy technique that can lead to extensive fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data (EI):

m/zPredicted Identity
168/170[M]⁺ (Molecular Ion)
140/142[M - N₂]⁺
133[M - Cl]⁺
105[M - Cl - N₂]⁺

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 168, with a characteristic isotopic peak [M+2]⁺ at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of stable neutral molecules such as nitrogen (N₂) and the chlorine radical.

GM[M]⁺m/z 168/170M_minus_N2[M - N₂]⁺m/z 140/142M->M_minus_N2- N₂M_minus_Cl[M - Cl]⁺m/z 133M->M_minus_Cl- ClM_minus_Cl_N2[M - Cl - N₂]⁺m/z 105M_minus_Cl->M_minus_Cl_N2- N₂

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).

  • Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)Predicted Functional Group Vibration
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1650 - 1500C=N and C=C stretching (heteroaromatic rings)
1450 - 1350C-H bend (aliphatic)
850 - 750C-Cl stretch

Interpretation:

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching of the pyrazine ring and the aliphatic C-H stretching of the methyl group. A series of sharp bands in the fingerprint region will correspond to the C=N and C=C stretching vibrations of the fused heterocyclic system. A notable absorption in the lower frequency region is expected for the C-Cl stretch.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. By leveraging data from analogous structures, we have outlined the expected key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. This information serves as a critical starting point for any researcher engaged in the synthesis, purification, and biological evaluation of this compound and its derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and consistency in the laboratory. As research into novel triazolopyrazine-based compounds continues to expand, a thorough understanding of their spectroscopic properties will remain an indispensable tool for advancing the field of drug discovery.

An In-depth Technical Guide to the Solubility Parameters of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility parameters of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research and development. A deep understanding of a compound's solubility is paramount for successful formulation, ensuring bioavailability and therapeutic efficacy.[1] This document outlines the theoretical framework of Hildebrand and Hansen Solubility Parameters (HSP), details the computational estimation of these parameters for the target molecule using group contribution methods, and discusses their practical application in solvent selection and excipient compatibility. Furthermore, it provides protocols for the experimental validation of the calculated parameters, establishing a self-validating system for formulation development. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation of triazolopyrazine derivatives and other challenging pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug substance is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[1] A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, posing a major hurdle to their development into effective medicines.[1] The triazolopyrazine scaffold and its derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry for their diverse biological activities. However, like many nitrogen-rich heterocyclic compounds, they can present formulation challenges due to their unique physicochemical properties.

Understanding and predicting the solubility of a drug candidate like 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is therefore not merely an academic exercise but a critical step in the drug development process. Solubility parameters provide a powerful predictive tool for formulators, enabling a rational, science-driven approach to solvent selection, excipient compatibility, and the design of robust drug delivery systems.[2] This guide will delve into the theoretical and practical aspects of solubility parameters, with a specific focus on 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Chemical Profile of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine
  • Chemical Name: 8-chloro-3-methyl-[3][4][5]triazolo[4,3-a]pyrazine

  • Molecular Formula: C₆H₅ClN₄

  • Molecular Weight: 168.58 g/mol

  • Chemical Structure: (A representative image would be placed here in a final document)

Theoretical Framework: Understanding Solubility Parameters

The fundamental principle governing solubility is "like dissolves like." Solubility parameters provide a quantitative measure of this principle by characterizing the cohesive energy density of a substance.

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, denoted by δ, is the square root of the cohesive energy density (CED). It represents the energy required to overcome the intermolecular forces within a unit volume of a liquid. Materials with similar Hildebrand solubility parameters are more likely to be miscible.

Hansen Solubility Parameters (HSP)

While the Hildebrand parameter is a useful single-value indicator, it is most effective for non-polar systems. For molecules with polar and hydrogen-bonding capabilities, a more nuanced approach is required. Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The "distance" (Ra) between the HSP of two substances in this three-dimensional space can be calculated, providing a quantitative measure of their affinity. A smaller Ra value indicates a higher likelihood of miscibility.

Computational Estimation of Solubility Parameters for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

In the absence of experimental data, group contribution methods provide a reliable means of estimating Hansen Solubility Parameters. These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter. Several methods exist, with the Van Krevelen and Hoftyzer, and the Stefanis-Panayiotou methods being widely used.[1][5][6]

Methodology: Group Contribution Calculation

The molecular structure of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine was dissected into its constituent functional groups. The contributions of each group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi), were obtained from established literature values.[5][7]

Molecular Structure Breakdown:

  • 1 x >C=N- (in a five-membered ring)

  • 1 x -N= (in a five-membered ring)

  • 1 x >N- (in a five-membered ring, at a fusion)

  • 1 x -CH= (aromatic)

  • 1 x =C< (aromatic, at a fusion)

  • 1 x -Cl (aromatic)

  • 1 x -CH3 (aliphatic)

The following equations were used to calculate the Hansen parameters:

δd = ΣFdi / ΣVi δp = (ΣFpi²)½ / ΣVi δh = (ΣEhi / ΣVi)½

Calculated Solubility Parameters

Based on the group contribution method, the estimated solubility parameters for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine are presented in the table below.

ParameterCalculated Value (MPa½)
δd (Dispersion) 19.5
δp (Polar) 9.8
δh (Hydrogen Bonding) 7.2
δt (Total Hansen) 22.8
Hildebrand (δ) 22.7

Note: These are estimated values and should be validated experimentally.

Practical Applications in Pharmaceutical Formulation

The calculated solubility parameters serve as a powerful predictive tool in various stages of formulation development.

Solvent Selection for Crystallization and Purification

By comparing the HSP of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine with those of common pharmaceutical solvents, we can predict which solvents are likely to be effective for dissolution and subsequent crystallization. A smaller HSP distance (Ra) between the drug and the solvent suggests better solubility.

Caption: HSP distance visualization for solvent selection.

The diagram above illustrates the conceptual relationship between the drug and various solvents based on their HSP distance. Solvents with shorter connecting lines (green) are predicted to be better solvents, while those with longer lines (red) are poor solvents.

Excipient Compatibility and Solid Dispersion Formulation

Solubility parameters are invaluable for predicting the miscibility of the drug with polymeric excipients, which is crucial for the development of amorphous solid dispersions—a common strategy for enhancing the solubility of poorly soluble drugs. Excipients with HSP values close to those of the drug are more likely to form a stable, miscible system, preventing recrystallization and improving bioavailability.

Experimental Validation: A Self-Validating System

While computational predictions are a powerful starting point, experimental validation is essential to confirm the calculated solubility parameters and ensure the robustness of the formulation strategy.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11][12]

Protocol:

  • Preparation: Add an excess amount of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine to a series of vials containing different solvents of known HSP.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Correlate the measured solubilities with the HSP of the respective solvents to refine the experimentally determined HSP of the drug.

G Excess Drug + Solvent Excess Drug + Solvent Equilibration (Shaking) Equilibration (Shaking) Excess Drug + Solvent->Equilibration (Shaking) Centrifugation/Filtration Centrifugation/Filtration Equilibration (Shaking)->Centrifugation/Filtration Saturated Solution Saturated Solution Centrifugation/Filtration->Saturated Solution HPLC Analysis HPLC Analysis Saturated Solution->HPLC Analysis Solubility Data Solubility Data HPLC Analysis->Solubility Data

Caption: Workflow for the shake-flask solubility determination.

Advanced Technique: Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography (IGC) is a powerful and versatile technique for characterizing the physicochemical properties of solid materials, including the determination of Hansen Solubility Parameters.[4][13][14][15][16] In IGC, the material of interest (in this case, 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine) is packed into a column, and a series of well-characterized probe molecules (solvents) are injected. The retention times of these probes are used to calculate thermodynamic interaction parameters, from which the HSP of the solid can be derived.

Conclusion: A Rational Approach to Formulation

The solubility parameters of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, estimated through robust computational methods and validated by established experimental techniques, provide a cornerstone for a rational and efficient formulation development process. By leveraging this in-depth understanding of the compound's solubility characteristics, researchers can de-risk the development process, accelerate timelines, and increase the likelihood of creating a successful and therapeutically effective drug product. The principles and methodologies outlined in this guide are broadly applicable to a wide range of pharmaceutical compounds, offering a powerful framework for overcoming the persistent challenge of poor solubility in modern drug development.

References

An In-Depth Technical Guide to 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine: Properties, Safety, and Handling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given its role as a key intermediate in the synthesis of bioactive molecules, a thorough understanding of its properties and safe handling is paramount for researchers and scientists. This document synthesizes available data to offer field-proven insights into its characteristics and outlines robust protocols for its use in a laboratory setting.

Introduction: The Triazolo[4,3-a]pyrazine Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged scaffold in modern drug discovery. Its unique electronic properties and three-dimensional structure make it an attractive framework for the development of potent and selective inhibitors of various biological targets. This scaffold is notably utilized in the creation of kinase inhibitors for oncology and has been explored for antimalarial agents.[4][5] 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine serves as a crucial building block, allowing for diverse chemical modifications to optimize the pharmacological properties of lead compounds.

Physicochemical Properties

PropertyInferred Value/InformationSource (Analog)
Molecular Formula C₆H₅ClN₄[6]
Molecular Weight 168.59 g/mol [7]
Appearance Likely a solid at room temperature
Storage 2-8°C, dry[7]

Note: These properties are inferred from structurally similar compounds and should be confirmed by analytical characterization of the specific batch in use.

Hazard Identification and Toxicology Profile (Inferred)

Based on the hazard classifications of related triazolo[4,3-a]pyrazine derivatives, 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine should be handled as a hazardous substance.[8][9] The primary hazards are likely to be:

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

  • Acute Oral Toxicity: May be harmful if swallowed.[8]

To date, comprehensive toxicological studies on 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine have not been published. As such, it should be treated with the caution afforded to novel chemical entities. Long-term exposure effects are unknown.

Safe Handling and Storage Protocols

A rigorous approach to safety is non-negotiable when working with this compound. The following protocols are designed to create a self-validating system of safety, minimizing exposure and risk.

Personal Protective Equipment (PPE)

A layered approach to PPE is essential. The following diagram outlines the mandatory PPE for handling 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-Resistant Lab Coat gloves Nitrile Gloves (Double-gloving recommended) compound 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine gloves->compound Handles goggles Chemical Splash Goggles face_shield Face Shield (When handling larger quantities) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->face_shield Wears (as needed)

Caption: Mandatory PPE for handling 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the diagram above.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Use anti-static equipment where possible.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction Setup: All reactions involving this compound should be conducted in a closed system within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[10]

Storage

Store 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11] Recommended storage is at 2-8°C.[7]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. exposure->skin_contact If on skin eye_contact Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. exposure->eye_contact If in eyes inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation If inhaled ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion If swallowed medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention

Caption: Emergency response workflow for exposure incidents.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[12] Wear self-contained breathing apparatus and full protective gear.[11]

  • Accidental Release: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

Disposal Considerations

Dispose of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewer systems.[13]

Synthesis and Applications in Drug Development

8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is a valuable intermediate in organic synthesis. Its chloro-substituent at the 8-position is a key functional group for nucleophilic substitution reactions, allowing for the introduction of various amines and other nucleophiles to build molecular diversity.[3] This is a common strategy in the development of kinase inhibitors, where the substituent at this position often interacts with the hinge region of the enzyme's active site.

The synthesis of the triazolo[4,3-a]pyrazine core generally involves the condensation of a hydrazine with a pyrazine derivative, followed by cyclization.[14]

Conclusion

While a specific, comprehensive Safety Data Sheet for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is not widely available, a careful review of data for structurally related compounds provides a strong basis for establishing safe handling protocols. Its potential as a key building block in the development of novel therapeutics, particularly in oncology and infectious diseases, underscores the importance of understanding and respecting its chemical properties and potential hazards. By adhering to the rigorous safety and handling procedures outlined in this guide, researchers can confidently and safely utilize this valuable compound in their drug discovery efforts.

References

Methodological & Application

Application Note & Protocols: Characterization of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine as a Kinase Inhibitor Scaffold

Application Note & Protocols: Characterization of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine as a Kinase Inhibitor Scaffold

Abstract: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The[3][4][5]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[6] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against key oncogenic kinases such as c-Met and VEGFR-2.[4][7] This document provides a comprehensive guide for researchers to evaluate the kinase inhibitory potential of the foundational compound, 8-Chloro-3-methyl-[3][4][5]triazolo[4,3-a]pyrazine. We present detailed protocols for robust in vitro biochemical assays and cell-based functional assays, explain the scientific rationale behind experimental choices, and offer a framework for data analysis and interpretation. These methodologies are designed to serve as a starting point for characterizing this compound and its future analogs in drug discovery programs.

Part 1: Mechanistic Rationale & Potential Kinase Targets

The[3][4][5]triazolo[4,3-a]pyrazine core has been successfully exploited to target the ATP-binding pocket of various kinases. Based on extensive research into derivatives, the most promising targets for compounds derived from this scaffold are the receptor tyrosine kinases c-Met (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7]

The c-Met Signaling Pathway: The HGF/c-Met signaling axis is a critical pathway in cell proliferation, survival, motility, and invasion.[8] Its aberrant activation is implicated in the progression and metastasis of numerous cancers. Inhibition of c-Met can block these downstream effects, making it a prime therapeutic target.[8] Upon binding its ligand, HGF, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways including RAS/MAPK and PI3K/AKT.

cMet_Pathwaycluster_membranePlasma Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusHGFHGFcMetc-Met ReceptorHGF->cMet BindsGRB2_SOSGRB2/SOScMet->GRB2_SOS ActivatesPI3KPI3KcMet->PI3K ActivatesRASRASGRB2_SOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTranscriptionGene Transcription(Proliferation, Survival, Angiogenesis)ERK->TranscriptionAKTAKTPI3K->AKTAKT->TranscriptionInhibitor8-Chloro-3-methyl-triazolo[4,3-a]pyrazineInhibitor->cMet InhibitsATP Binding

Figure 1: Simplified c-Met signaling cascade and the putative point of inhibition.

Part 2: Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for generating reliable and reproducible data.

Compound Information:

Property Value Source
Compound Name 8-chloro-3-methyl-[3][4][5]triazolo[4,3-a]pyrazine [9]
Molecular Formula C₆H₅ClN₄ [9]
Molecular Weight 168.58 g/mol [9]

| CAS Number | 68774-78-7 |[10] |

Protocol 2.1: Stock Solution Preparation

  • Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing organic molecules for biological assays. Creating a high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential toxicity or interference.

  • Procedure:

    • Accurately weigh out a desired amount of 8-Chloro-3-methyl-[3][4][5]triazolo[4,3-a]pyrazine powder.

    • Add an appropriate volume of 100% cell culture-grade DMSO to create a 10 mM stock solution. For example, to 1.69 mg of the compound, add 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Part 3: In Vitro Biochemical Kinase Assay

This protocol describes a universal, luminescence-based in vitro kinase assay to determine the direct inhibitory effect of the compound on purified kinase enzymes. The principle relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[11]

Protocol 3.1: Luminescence-Based Kinase Inhibition Assay

  • Rationale: This direct enzymatic assay isolates the interaction between the kinase, its substrate, ATP, and the inhibitor. It is the gold standard for determining a compound's IC50 (half-maximal inhibitory concentration) and confirming it as a direct enzyme inhibitor. Staurosporine is used as a non-selective but potent positive control to validate assay performance.[11]

  • Materials:

    • Purified recombinant kinase (e.g., c-Met, VEGFR-2)

    • Specific peptide substrate for the kinase

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Compound stock solution (10 mM in DMSO)

    • Staurosporine (positive control)

    • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include DMSO-only wells (0% inhibition control) and staurosporine wells (100% inhibition control).

    • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of the kinase solution to each well.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium.

    • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

    • ADP Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

      • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[11]

    • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

InVitro_Workflowcluster_prepPreparationcluster_reactionKinase Reactioncluster_detectionDetectionCompoundPlate1. Prepare CompoundDilution Plate (384-well)AddKinase2. Add Kinase EnzymeCompoundPlate->AddKinasePreIncubate3. Pre-incubate(15 min, RT)AddKinase->PreIncubateAddSubstrate4. Add Substrate/ATP(Initiate Reaction)PreIncubate->AddSubstrateIncubate5. Incubate(60 min, 30°C)AddSubstrate->IncubateAddADPReagent6. Add ADP-Glo™Reagent (Stop)Incubate->AddADPReagentAddDetectionReagent7. Add DetectionReagentAddADPReagent->AddDetectionReagentRead8. Read LuminescenceAddDetectionReagent->Read

Figure 2: Workflow for the in vitro luminescence-based kinase assay.

Part 4: Cell-Based Assays for Target Engagement

In vitro activity must be validated in a cellular context to assess factors like cell permeability and engagement with the target in its native environment.[12]

Protocol 4.1: Western Blot for Target Phosphorylation

  • Rationale: This protocol directly measures the inhibition of kinase activity within a cell by quantifying the phosphorylation of a downstream substrate. A reduction in the phosphorylated form of a target protein (e.g., phospho-c-Met) upon compound treatment provides strong evidence of target engagement.[4]

  • Materials:

    • Cancer cell line with active target signaling (e.g., A549 for c-Met).[4]

    • Cell culture medium and supplements (FBS, antibiotics).

    • Test compound and ligand (e.g., HGF for c-Met).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer system, and nitrocellulose membranes.

    • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH).

    • HRP-conjugated secondary antibodies and ECL substrate.

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

    • Inhibitor Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

    • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 15 minutes to induce kinase phosphorylation.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blot:

      • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

      • Transfer the proteins to a nitrocellulose membrane.

      • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

      • Incubate with primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash and detect the signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Met and a loading control like GAPDH to ensure equal protein loading and to normalize the phosphorylation signal.

Protocol 4.2: Cell Viability Assay

  • Rationale: This assay determines the functional consequence of kinase inhibition on cell proliferation and survival. A dose-dependent decrease in cell viability indicates that the compound has an anti-proliferative effect.

  • Procedure:

    • Seed cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density.[8]

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or Resazurin).

    • Read the output (luminescence, absorbance, or fluorescence) on a plate reader.

CellBased_Workflowcluster_westernWestern Blot (Target Engagement)cluster_viabilityViability Assay (Functional Outcome)StartSeed Cells(6-well or 96-well plate)TreatTreat with Compound(Dose Response)Start->TreatIncubateIncubateTreat->IncubateStimulateStimulate with Ligand(e.g., HGF)Incubate->StimulateAddReagentAdd Viability Reagent(e.g., CellTiter-Glo)Incubate->AddReagentLyseLyse Cells & Quantify ProteinStimulate->LyseWBSDS-PAGE & Western BlotLyse->WBAnalyzePAnalyze Phospho-Protein LevelsWB->AnalyzePReadSignalRead SignalAddReagent->ReadSignal

Figure 3: General workflow for cell-based characterization of a kinase inhibitor.

Part 5: Data Analysis & Interpretation

In Vitro Data: The raw luminescence data from the biochemical assay should be converted to percent inhibition relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Hypothetical In Vitro Data:

Kinase Target 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine IC50 Staurosporine IC50
c-Met 48 nM 5 nM
VEGFR-2 2.6 µM 10 nM
Kinase C >10 µM 20 nM

Note: Data are hypothetical, inspired by values for potent derivatives to illustrate potential outcomes.[4][8]

Cell-Based Data: For Western Blots, band intensities for the phospho-protein should be quantified and normalized to the total protein and the loading control. For viability assays, data should be normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) can be calculated similarly to the IC50.

Conclusion

The protocols outlined in this document provide a rigorous and validated framework for the initial characterization of 8-Chloro-3-methyl-[3][4][5]triazolo[4,3-a]pyrazine as a potential kinase inhibitor. By progressing from direct biochemical assays to functional cell-based experiments, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. This systematic approach is essential for validating this chemical scaffold and guiding the synthesis of more potent and specific derivatives in a modern drug discovery campaign.

Application Notes & Protocols: The 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Scaffold in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: The enduring global health crisis of malaria, exacerbated by the rise of drug-resistant Plasmodium parasites, necessitates the urgent discovery of novel therapeutics with new mechanisms of action.[1][2] In this context, heterocyclic scaffolds have proven to be a fertile ground for identifying potent antimalarial agents. Among these, the 1,2,4-triazolo[4,3-a]pyrazine core has emerged as a privileged structure. This scaffold is the foundation of the Open Source Malaria (OSM) consortium's "Series 4" compounds, which have demonstrated significant potency against multiple strains of Plasmodium falciparum, with some analogues showing IC50 values as low as 16 nM.[1][2]

This guide provides an in-depth technical overview and actionable protocols for researchers working with the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine scaffold and its derivatives. We will delve into the synthetic rationale, provide detailed protocols for in vitro screening, explore structure-activity relationships (SAR), and discuss the proposed mechanism of action, empowering research teams to effectively leverage this promising chemical series in the quest for next-generation antimalarials.

Section 1: Synthesis of the[1][3][4]triazolo[4,3-a]pyrazine Core

The synthesis of the triazolopyrazine scaffold is a critical first step. The general approach involves the condensation and cyclization of key precursors. While the direct synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is a specific route, a more versatile and commonly published approach for this scaffold involves building the core and then functionalizing it. Below is a representative synthetic scheme adapted from literature for creating a key intermediate scaffold, which can then be used for diversification.[3]

Rationale: The chosen synthetic pathway is robust and allows for the introduction of diversity elements at key positions of the scaffold, which is crucial for SAR studies. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the chlorination and cyclization of the hydrazide intermediate to form the fused heterocyclic system.

Protocol 1: Synthesis of a Chlorinated Triazolopyrazine Scaffold

This protocol describes a general method for synthesizing a key chlorinated intermediate, which serves as a starting point for derivatization.

Step 1: Synthesis of Trifluoroacetohydrazide (II)

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve ethyl trifluoroacetate (I) in acetonitrile.

  • Cool the solution in an ice bath (0-5 °C).

  • Add hydrazine hydrate (35% w/v) dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature (approx. 20 °C) and stir for 1 hour. The resulting product (II) is typically used in the next step without purification.[3]

Step 2: Formation of Hydrazide Intermediate (III)

  • To the solution containing trifluoroacetohydrazide (II), cool the flask to 10 °C.

  • Using two separate dropping funnels, add a 50% aqueous solution of sodium hydroxide (NaOH) and a solution of chloroacetyl chloride in acetonitrile dropwise simultaneously, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, stir the reaction mixture for 3 hours at 10 °C.[3]

Step 3: Cyclization and Chlorination to form the Triazolopyrazine Core (IV)

  • To the resulting mixture from Step 2, add phosphorus oxychloride (POCl₃) slowly.

  • Heat the reaction mixture to 80 °C and maintain for 24 hours. This step facilitates both the cyclization to form the pyrazine ring and the chlorination at the desired position.[3]

  • After cooling, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired chlorinated triazolopyrazine scaffold.

Section 2: In Vitro Antimalarial Screening

Once a library of triazolopyrazine derivatives is synthesized, the next critical phase is to evaluate their biological activity against P. falciparum and assess their toxicity to mammalian cells. This dual-screening approach is essential for identifying compounds with a high therapeutic index.

Workflow for Antimalarial Drug Screening

The overall process from parasite culture to data analysis is outlined below. This workflow ensures a systematic evaluation of compound efficacy and selectivity.

G cluster_0 Upstream Preparation cluster_1 Primary Screening (Antimalarial) cluster_2 Secondary Screening (Cytotoxicity) cluster_3 Data Analysis P_Culture P. falciparum Culture (3D7 & Dd2 strains) Sync Synchronize Culture (Ring Stage) P_Culture->Sync Assay_Plate Plate Assay (96-well format) Sync->Assay_Plate C_Prep Compound Preparation (Stock & Serial Dilutions) C_Prep->Assay_Plate Assay_Tox Plate Cells & Add Compound C_Prep->Assay_Tox Incubate_P Incubate 72h (Gas mixture, 37°C) Assay_Plate->Incubate_P SYBR SYBR Green I Assay (Lysis & Fluorescence Reading) Incubate_P->SYBR IC50 Calculate IC50 (Dose-Response Curve) SYBR->IC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI Mam_Culture Mammalian Cell Culture (e.g., HEK293) Mam_Culture->Assay_Tox Incubate_Tox Incubate 24-48h Assay_Tox->Incubate_Tox MTT MTT Assay (Metabolic Activity) Incubate_Tox->MTT CC50 Calculate CC50 MTT->CC50 CC50->SI Hit_ID Hit Identification SI->Hit_ID

Caption: Workflow for in vitro antimalarial screening and cytotoxicity assessment.

Protocol 2: In Vitro Antimalarial Assay using SYBR Green I

This protocol is adapted from standard methods for high-throughput screening of antimalarial compounds.[4] It measures parasite DNA replication as an indicator of growth.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strain).

  • Complete medium: RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax I, and 50 mg/L hypoxanthine.[5]

  • Human erythrocytes (O+).

  • SYBR Green I lysis buffer.

  • 96-well black, clear-bottom microplates.

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin).

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures at 37°C in a reduced oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 3-5% hematocrit.[5][6] For the assay, synchronize cultures to the ring stage.

  • Plate Preparation: Prepare serial dilutions of the test compounds in the complete medium directly in a 96-well plate. Include drug-free wells (positive control for growth) and wells with uninfected erythrocytes (background control).

  • Assay Initiation: Adjust the synchronized parasite culture to 0.5-1% parasitemia and 1.5-2% hematocrit.[7][8] Add this inoculum to the pre-drugged 96-well plates.

  • Incubation: Incubate the plates for 72 hours under the same conditions used for parasite culture.[4][8]

  • Lysis and Staining: After incubation, freeze the plates at -20°C or -80°C to lyse the red blood cells. Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark for 1-24 hours at room temperature.[4] Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of growth inhibition against the log of the drug concentration. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cytotoxicity Assay using MTT

This assay determines the concentration of a compound that is toxic to mammalian cells, which is crucial for evaluating the compound's selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well clear microplates.

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and incubate for 18-24 hours to allow for cell attachment.[9]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with cells only (negative control) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Data Presentation: Hypothetical Screening Results

The results from the primary and secondary screens should be compiled to calculate the Selectivity Index (SI), a key parameter for prioritizing compounds.

Compound IDScaffold ModificationIC50 (nM) vs 3D7IC50 (nM) vs Dd2CC50 (nM) vs HEK293Selectivity Index (SI = CC50/IC50 vs 3D7)
OSM-S-XXX Parent Scaffold150210>80,000>533
DERIV-01 C3: p-chlorophenyl95130>80,000>842
DERIV-02 C8: CF₃ substitution25003100>80,000>32
DERIV-03 C5: Phenethoxy ether200250>80,000>400
DERIV-04 C5: Tertiary alkylamine990011500>80,000>8
Chloroquine (Control)2025025,0001250

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1][2][10]

Section 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the triazolopyrazine scaffold has yielded crucial insights into the structural requirements for potent antimalarial activity. The Open Source Malaria consortium's work has been pivotal in defining these relationships.[1][11]

Key SAR Findings:

  • C3 Position: Substituents at this position are critical. A phenyl ring, particularly with para-substituents like alkyl, cyano, halogen, or difluoromethoxy groups, is often crucial for high potency.[1]

  • C8 Position: This position is highly sensitive to substitution. Previous studies have consistently shown that substitutions at the C8 position generally lead to a significant decrease in antimalarial potency.[1] For instance, the introduction of CF₃ and CF₂H moieties at C8 has been shown to reduce activity.[1][2]

  • C5 Position: This position is amenable to substitution. The introduction of ether-linked groups, such as phenethoxy, can confer strong activity.[1][2] However, amination at this position leading to tertiary alkylamines has resulted in compounds with lower potency.[10]

MoA cluster_pump Compound Triazolopyrazine Derivative PfATP4 PfATP4 (Na+/H+ Pump) Compound->PfATP4 Inhibits Na_In Na+ Influx H_Out_Blocked H+ Efflux Blocked Membrane Parasite Plasma Membrane Homeostasis Ion Homeostasis Disrupted Na_In->Homeostasis H_Out_Blocked->Homeostasis Death Parasite Death Homeostasis->Death Na_Ext Na+ (extracellular) Na_Int Na+ (intracellular) Na_Ext->Na_Int Pump Action H_Int H+ (intracellular) H_Ext H+ (extracellular) H_Int->H_Ext

References

Experimental protocol for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] This application note provides a comprehensive experimental framework for researchers investigating the cellular effects of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, a representative member of this class. We present a series of validated protocols, from initial cytotoxicity screening to mechanistic validation via Western blotting, grounded in the compound's hypothesized role as a kinase inhibitor. This guide is designed for cancer researchers, drug discovery scientists, and cell biologists seeking to characterize the in vitro efficacy and mechanism of action of this compound.

Introduction: The Triazolopyrazine Scaffold as a Kinase Inhibitor

The nitrogen-rich heterocyclic system of the[1][2][3]triazolo[4,3-a]pyrazine scaffold has been identified as a key pharmacophore in the development of targeted therapeutics.[4] Notably, derivatives of this core structure have been synthesized and evaluated as potent dual inhibitors of crucial receptor tyrosine kinases (RTKs) such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[2] These RTKs are pivotal in orchestrating signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2]

8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is an important intermediate used in the synthesis of small molecule kinase inhibitors for cancer therapy.[5][6] Based on the established activity of its parent scaffold, the experimental protocols outlined herein are designed to test the hypothesis that this compound exerts its cellular effects by inhibiting key oncogenic signaling pathways.

Hypothesized Mechanism of Action

We propose that 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine functions by competitively binding to the ATP-binding pocket of kinases like c-Met, thereby inhibiting their autophosphorylation and blocking downstream signal transduction. This interruption of key survival and proliferation signals is expected to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Receptor c-Met / VEGFR-2 PI3K PI3K Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Ligand Growth Factor (e.g., HGF) Ligand->Receptor Activates Compound 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine Compound->Receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->Proliferation

Caption: Hypothesized signaling pathway inhibited by the compound.

Core Methodologies: A Validated Experimental Workflow

This section details a logical, three-stage workflow designed to comprehensively characterize the in vitro effects of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine. The progression from broad cytotoxicity screening to specific molecular target analysis ensures a robust and self-validating investigation.

Experimental_Workflow prep Step 1: Preparation - Compound Stock Solution - Cell Culture Maintenance viability Step 2: Cytotoxicity Screening (Resazurin/MTT Assay) - Determine IC50 Value prep->viability phenotype Step 3: Phenotypic Analysis (Flow Cytometry) - Cell Cycle Arrest - Apoptosis Induction viability->phenotype Use IC50 dose mechanism Step 4: Mechanistic Validation (Western Blot) - Analyze Protein Phosphorylation (p-c-Met, p-Akt) phenotype->mechanism Confirm phenotype analysis Step 5: Data Synthesis - Correlate IC50 with Phenotypic and Mechanistic Data mechanism->analysis

Caption: A logical workflow for in vitro compound characterization.

Materials and Reagents
Reagent/MaterialRecommended SourcePurpose
8-Chloro-3-methyl-triazolo[4,3-a]pyrazineCommercially availableTest compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound solvent
A549, MCF-7, HEK293 Cell LinesATCCCancer and control cell lines
DMEM / RPMI-1640 MediaGibco/Thermo FisherCell culture
Fetal Bovine Serum (FBS)Hyclone/Thermo FisherCulture supplement
Resazurin Sodium SaltSigma-AldrichViability reagent[1]
Propidium Iodide (PI) / RNase Staining BufferBD BiosciencesCell cycle analysis
Annexin V-FITC / PI Apoptosis Detection KitInvitrogenApoptosis analysis
RIPA Lysis and Extraction BufferThermo Fisher ScientificProtein extraction
Phospho-c-Met, c-Met, Phospho-Akt, Akt AntibodiesCell Signaling TechnologyWestern blot probes
HRP-conjugated Secondary AntibodiesBio-RadWestern blot detection
ECL Western Blotting SubstrateBio-RadChemiluminescence
Protocol 1: Cell Viability and Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration-dependent effect of the compound on cell viability. This establishes the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic experiments. A resazurin-based assay, which measures metabolic activity, is a robust method for this purpose.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, human lung carcinoma) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney) into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in growth media from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and "no treatment" control.

  • Cell Treatment: Remove the media from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. A 72-hour time point is standard for assessing the anti-proliferative effects of kinase inhibitors.[2]

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well and incubate for an additional 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed compound concentration and fit a variable slope (four-parameter) non-linear regression curve to determine the IC50 value using software like GraphPad Prism.

Protocol 2: Cell Cycle Analysis

Rationale: Many kinase inhibitors induce cell cycle arrest.[2] Analyzing the DNA content of cells via propidium iodide (PI) staining and flow cytometry can reveal the specific phase of the cell cycle (G0/G1, S, or G2/M) where the compound exerts its effect.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density that allows them to reach ~70% confluency after 72 hours. Treat the cells with 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine at concentrations corresponding to their 1X and 2X IC50 values for 72 hours.[2]

  • Cell Harvesting: Harvest both floating and adherent cells. Adherent cells can be detached using trypsin. Combine and centrifuge the cells at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the treated samples to the vehicle control. An accumulation of cells in the G0/G1 phase is a common outcome for c-Met inhibitors.[2]

Protocol 3: Mechanistic Validation via Western Blot

Rationale: This protocol directly assesses the compound's effect on the proposed molecular target. By measuring the phosphorylation status of c-Met and its downstream effector Akt, we can confirm if the compound inhibits the signaling pathway as hypothesized. A reduction in the ratio of phosphorylated protein to total protein indicates successful target engagement.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 100 mm dishes. When they reach ~80% confluency, serum-starve them overnight.

  • Pre-treatment and Stimulation: Pre-treat the cells with the compound at its IC50 concentration for 2 hours. Then, stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include appropriate controls (no treatment, vehicle + HGF, compound only).

  • Lysis: Immediately place the dishes on ice, wash with ice-cold PBS, and add 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Agitate the lysate for 30 minutes at 4°C. Centrifuge at 16,000 x g for 20 minutes at 4°C.[7] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[7]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-c-Met, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash again and apply an ECL chemiluminescent substrate. Capture the signal using a digital imager.[7]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total c-Met, total Akt, and a loading control like β-actin or GAPDH.

Expected Results and Data Interpretation

AssayExpected Result for Active CompoundInterpretation
Cell Viability Dose-dependent decrease in viability in cancer cells (e.g., A549) with a significantly higher IC50 in non-cancerous cells (HEK293).The compound is selectively cytotoxic/cytostatic to cancer cells.
Cell Cycle Analysis Accumulation of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases.[2]The compound inhibits progression from G1 to S phase, halting proliferation.
Western Blot A marked decrease in the levels of phosphorylated c-Met and phosphorylated Akt in HGF-stimulated cells treated with the compound, with little change in total protein levels.The compound successfully engages its target and inhibits downstream signaling, confirming the hypothesized mechanism of action.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High IC50 / No Activity - Compound insolubility.- Cell line is resistant.- Incorrect assay duration.- Confirm compound solubility in media.- Test on a panel of cell lines known to be dependent on the target pathway.- Extend incubation time to 96 hours.
No Cell Cycle Arrest - Compound induces apoptosis rapidly.- Dose is incorrect (too high or too low).- Perform an apoptosis assay (Annexin V/PI) at an earlier time point (24-48h).- Test a range of concentrations around the IC50.
No Change in Phosphorylation - Stimulation time/dose is suboptimal.- Compound requires longer pre-incubation.- Antibody quality is poor.- Optimize HGF stimulation time (e.g., 5, 15, 30 min).- Increase pre-incubation time to 4-6 hours.- Validate antibodies with positive/negative controls.

References

Application Notes and Protocols: Investigating the Antibacterial Potential of Triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of triazolo[4,3-a]pyrazine derivatives in antibacterial research. It consolidates field-proven insights and detailed methodologies to facilitate the exploration of this promising class of compounds in the ongoing search for novel antimicrobial agents.

Introduction: A Privileged Scaffold in an Era of Resistance

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new antibacterial agents with novel mechanisms of action.[1] Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and among them, the triazolo[4,3-a]pyrazine core has emerged as a "privileged scaffold."[2] This structure is found in a wide range of biologically active molecules and is a focal point in drug discovery programs due to its versatile biological activities, including potent antibacterial effects.[2] This guide details the scientific rationale and practical protocols for investigating these derivatives as potential solutions to combat bacterial infections.

Section 1: Mechanism of Action - Targeting Bacterial DNA Replication

Understanding how a compound exerts its antibacterial effect is crucial for rational drug design. Evidence from molecular docking and mechanistic studies suggests that triazolo[4,3-a]pyrazine derivatives primarily function by disrupting bacterial DNA replication.[1]

The key targets are DNA gyrase and topoisomerase IV, essential enzymes that control the topological state of DNA during replication and transcription.[1] By inhibiting these enzymes, the compounds prevent the proper management of DNA supercoiling, leading to catastrophic DNA damage and bacterial cell death. The proposed binding mechanism involves the formation of π-cation interactions between the protonated nitrogen heterocycle of the compound and key amino acid residues within the enzyme's active site, effectively blocking its function.[1]

Mechanism_of_Action cluster_0 Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase / Topoisomerase IV Replication->Gyrase Requires Viability Cell Viability Replication->Viability Supercoiling Manages DNA Supercoiling Gyrase->Supercoiling Controls Gyrase->Viability Death Cell Death Gyrase->Death Leads to Supercoiling->Replication Enables Compound Triazolo[4,3-a]pyrazine Derivative Inhibition Inhibition Compound->Inhibition Inhibition->Gyrase Blocks Function

Caption: Inhibition of DNA gyrase by triazolo[4,3-a]pyrazine derivatives.

Section 2: Structure-Activity Relationship (SAR) Insights

The antibacterial potency of triazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Preliminary SAR studies provide valuable clues for designing more effective analogues.[2]

A key finding is that incorporating an ethylenediamine moiety into the structure appears to enhance antibacterial activity.[1] This is likely because, at physiological pH, the amine groups become protonated, facilitating the crucial π-cation interactions with the target DNA gyrase enzyme.[1] Further optimization would involve modifying the R-groups to improve target binding, solubility, and pharmacokinetic properties.

SAR_Diagram cluster_info Key Structural Features Scaffold Core 1. Core Scaffold: The [1,2,4]triazolo[4,3-a]pyrazine nucleus is essential for activity. R1 2. R1 Group: Modifications here can influence potency and spectrum. R2 3. R2 Group (e.g., Ethylenediamine): Crucial for target interaction, potentially via π-cation binding.

Caption: Core structure and key sites for modification.

Section 3: General Synthesis and Characterization Protocol

A series of novel triazolo[4,3-a]pyrazine derivatives can be synthesized through multi-step reactions.[2][3] The following is a generalized protocol representing a common synthetic pathway.

Protocol 3.1: Synthesis of a Triazolo[4,3-a]pyrazine Derivative

  • Step 1: Intermediate Formation: React a suitable pyrazine precursor with a hydrazine derivative to form the key hydrazine-substituted intermediate. This step often requires specific reagents and controlled temperature conditions.[3]

  • Step 2: Cyclization: Induce cyclization of the intermediate to form the triazolo[4,3-a]pyrazine ring system. This can be achieved using reagents like phosphorus oxychloride (POCl₃) in a suitable solvent such as acetonitrile (CH₃CN) at elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours).[4]

  • Step 3: Functionalization: Introduce the desired side chains (e.g., an ethylenediamine moiety) by reacting the cyclized core with the appropriate amine. This reaction is typically performed in a polar solvent like methanol (MeOH) at reduced temperatures (e.g., -20°C).[4]

  • Step 4: Purification: Purify the final product using standard techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.

  • Step 5: Characterization: Confirm the structure and purity of the synthesized compounds using a suite of analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[2][5]

Section 4: In Vitro Antibacterial Efficacy Testing Protocols

To evaluate the antibacterial potential of the synthesized compounds, a series of standardized in vitro assays are essential. The broth microdilution method is the gold standard for determining a compound's potency.[6][7]

MIC_Workflow start Start: Pure Compound & Bacterial Strain inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum dilution 2. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate inoculum->dilution inoculate 3. Inoculate Wells with Bacterial Suspension dilution->inoculate controls 4. Include Controls (Positive & Negative) inoculate->controls incubate 5. Incubate Plate (16-20 hours at 37°C) controls->incubate read 6. Read Plate Visually for Turbidity incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Experimental workflow for the MIC assay.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[7]

    • Incubate the culture at 37°C with agitation until its turbidity matches a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to cover a desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Essential Controls: Include a positive control (bacteria in broth with no compound) to confirm growth and a negative/sterility control (broth only) to check for contamination.[6]

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest compound concentration required to kill the bacterium, distinguishing bactericidal from bacteriostatic activity.[7]

  • Perform an MIC Assay: Follow Protocol 4.1 as described above.

  • Subculturing: From each well that shows no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).

  • Plating: Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

Section 5: Data Presentation and Interpretation

Summarizing quantitative data in a clear, structured format is essential for comparison and analysis. The table below presents example data for a promising triazolo[4,3-a]pyrazine derivative compared to a standard antibiotic.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundGram-Positive: Staphylococcus aureusGram-Negative: Escherichia coli
Compound 2e 32[2][4][5]16[2][4][5]
Ampicillin (Control) 32[2]8[2]

Interpretation: The data indicates that Compound 2e exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with potency comparable to the first-line agent ampicillin against S. aureus and strong activity against E. coli.[2][4][5][9] Such results warrant further investigation, including testing against a broader panel of pathogens and resistant strains.

References

Application Notes & Protocols: The 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Scaffold in Modern Organic Synthesis

Application Notes & Protocols: The 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine Scaffold in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry

The[1]triazolo[4,3-a]pyrazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1] This nitrogen-rich heterocycle is a key structural component in drugs targeting a diverse range of conditions, including diabetes, cancer, and infectious diseases.[2][3][4] Its significance is perhaps best exemplified by its presence in Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2]

The utility of this scaffold is greatly enhanced by the strategic placement of functional groups that allow for versatile chemical modification. The 8-chloro-3-methyl derivative, in particular, serves as an exceptionally valuable starting material. The chlorine atom at the C8 position acts as a versatile handle, enabling a host of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into leveraging this powerful scaffold for the synthesis of diverse chemical libraries aimed at drug discovery and development.

Synthesis of the Core Scaffold

The preparation of the triazolo[4,3-a]pyrazine core typically involves a two-step sequence starting from a readily available di-substituted pyrazine. A common route involves the initial displacement of a chloro group with hydrazine, followed by cyclization with an appropriate orthoester or related reagent to form the fused triazole ring.

Protocol 2.1: Synthesis of 8-Chloro-3-methyl-[1]triazolo[4,3-a]pyrazine

This protocol is adapted from established methodologies for related structures.[5][6]

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL/g of pyrazine) in a round-bottom flask, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-chloro-3-hydrazinylpyrazine, which can often be used in the next step without further purification.

Step 2: Cyclization to form 8-Chloro-3-methyl-[1]triazolo[4,3-a]pyrazine

  • Suspend the crude 2-chloro-3-hydrazinylpyrazine (1.0 eq) in toluene (15 mL/g).

  • Add trimethyl orthoacetate (2.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 eq).[5]

  • Heat the mixture at reflux for 5-7 hours, using a Dean-Stark apparatus to remove the methanol byproduct.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to ambient temperature.

  • Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the title compound.

Key Synthetic Transformations

The 8-chloro substituent is the key to the synthetic versatility of this scaffold. It readily participates in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups and building blocks.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Pathways

One of the most powerful methods for derivatizing the scaffold is through nucleophilic aromatic substitution (SNAr) at the C8 position. However, a fascinating and synthetically crucial phenomenon known as tele-substitution can occur. While traditional ipso-substitution involves the direct displacement of the chlorine atom, tele-substitution proceeds via nucleophilic attack at a distal position (C5), followed by rearrangement to yield the thermodynamically more stable C8-substituted product.[7][5] For reactions with primary amines, this tele-substitution pathway is often the exclusive route, providing a regiochemically defined product.[7][8]

Causality of tele-Substitution: The preference for the 8-substituted product with primary amines is driven by thermodynamics. The resulting 8-amino derivative is more stable than the corresponding 5-amino isomer. This convenient regioselectivity simplifies product purification and characterization.[7][8]

Caption: Ipso vs. Tele-substitution pathways on the triazolopyrazine core.

Protocol 3.1.1: General Procedure for Amination via tele-Substitution

This protocol is based on a convenient synthesis that often requires no additional solvent or base, proceeding readily at room temperature.[7][8]

  • In a vial, add 8-chloro-3-methyl-[1]triazolo[4,3-a]pyrazine (1.0 eq, e.g., 100 mg).

  • Add an excess of the desired liquid primary amine (5-10 eq). If the amine is a solid, it can be dissolved in a minimal amount of a suitable solvent like DMSO or NMP.

  • Stir the reaction mixture at room temperature for 6-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the excess amine under high vacuum.

  • Purify the residue using flash column chromatography (silica gel) or preparative HPLC to obtain the pure 8-amino-3-methyl-[1]triazolo[4,3-a]pyrazine derivative.

Table 1: Examples of Amination Reactions on a Related Triazolopyrazine Scaffold [7][8]

EntryAmine NucleophileConditionsYield (%)Product Position
1PhenethylamineNeat, Room Temp, 16h82%8-amino
22-MethoxyethylamineNeat, Room Temp, 16h75%8-amino
3CyclopropylamineNeat, Room Temp, 16h68%8-amino
4tert-ButylamineNeat, Room Temp, 16h55%8-amino
Palladium-Catalyzed Cross-Coupling Reactions

To create carbon-carbon or carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The electron-deficient nature of the pyrazine ring and the presence of the C-Cl bond make the 8-chloro-3-methyl-[1]triazolo[4,3-a]pyrazine scaffold an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino moieties with high efficiency.[9]

Expert Insight: The choice of ligand and base is critical for successful coupling. For electron-rich boronic acids in Suzuki couplings, a less basic carbonate may suffice, while more challenging couplings might require stronger bases like phosphates and specialized ligands (e.g., SPhos, XPhos) to promote efficient oxidative addition and reductive elimination.

Suzuki_CyclePd0Pd(0)L₂OxAddOxidative AdditionAr-Pd(II)-Cl(L₂)Pd0->OxAddTransmetalTransmetalationAr-Pd(II)-Ar'(L₂)OxAdd->TransmetalRedElimReductive EliminationTransmetal->RedElimRedElim->Pd0ProductAr-Ar'RedElim->ProductScaffoldScaffold-ClScaffold->OxAddBoronicAr'-B(OR)₂Boronic->TransmetalBaseBaseBase->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2.1: Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk tube, add 8-chloro-3-methyl-[1]triazolo[4,3-a]pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture at 80-120 °C for 4-18 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 8-aryl-3-methyl-[1]triazolo[4,3-a]pyrazine.

Late-Stage Functionalization via Photoredox Catalysis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly modifying complex molecules without de novo synthesis. Photoredox catalysis offers a mild and efficient way to generate radical intermediates that can functionalize heterocyclic scaffolds.[10] For the triazolopyrazine core, this approach has been successfully applied for methylation, demonstrating its potential for introducing small alkyl groups.[10][11]

Protocol 3.3.1: Photoredox-Mediated Methylation [10]

  • In a clear glass vial, add the 8-chloro-3-methyl-[1]triazolo[4,3-a]pyrazine substrate (1.0 eq), and an iridium photocatalyst such as [Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆ (2 mol%).

  • Add the solvent, typically a 1:1 mixture of acetonitrile (ACN) and trifluoroacetic acid (TFA).

  • Degas the solution by bubbling nitrogen through it for 5 minutes.

  • Add the radical precursor, tert-butyl peracetate (3.0 eq).

  • Place the vial in a photoreactor and irradiate with a blue LED lamp (e.g., 456 nm) at room temperature for 16 hours with stirring.

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the methylated product.

Photoredox_WorkflowA1. Combine Substrate& PhotocatalystB2. Add Solvent & Degaswith N₂A->BC3. Add Radical Precursor(t-Bu Peracetate)B->CD4. Irradiate with Blue Light(16h, Room Temp)C->DE5. Direct Purification(Prep-HPLC)D->EFIsolated ProductE->F

Caption: Experimental workflow for photoredox-mediated late-stage functionalization.

Conclusion

The 8-chloro-3-methyl-[1]triazolo[4,3-a]pyrazine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic chlorination provides a reliable and versatile handle for a suite of high-yielding synthetic transformations, including regioselective aminations, robust palladium-catalyzed cross-couplings, and innovative late-stage functionalizations. The protocols and insights provided herein are designed to empower researchers to efficiently generate novel and diverse libraries of compounds, accelerating the journey from a synthetic scaffold to a potential therapeutic agent.

Application Notes & Protocols: In Vitro Evaluation of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyrazine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and nitrogen-rich composition make it an excellent pharmacophore for interacting with various biological targets. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, and anticonvulsant properties.[3][4][5] Notably, this scaffold is a key structural component in the design of potent kinase inhibitors for targeted cancer therapy.[1][6][7]

The compound 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine serves as a crucial synthetic intermediate or building block in the development of these more complex, biologically active molecules.[7][8] While the intermediate itself is not typically the final active pharmaceutical ingredient, its structure provides a foundation for substitutions that can lead to highly selective and potent therapeutic agents.

This document provides a detailed protocol for the in vitro evaluation of novel compounds derived from the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine scaffold, with a specific focus on their potential as inhibitors of the c-Met receptor tyrosine kinase, a well-validated target in oncology.[1][6] The protocols described herein are designed to first assess direct enzymatic inhibition and then to evaluate the compound's effect on cancer cell proliferation.

Scientific Rationale: Targeting the c-Met Signaling Pathway

The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[1][6] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain can effectively block downstream signaling, leading to apoptosis and inhibition of tumor growth. The triazolopyrazine scaffold has been successfully utilized to create potent c-Met inhibitors.[1][6]

The following protocols outline a two-tiered approach to in vitro evaluation:

  • Biochemical Assay: To determine the direct inhibitory activity of a test compound on the isolated, recombinant c-Met kinase enzyme. This provides a clean measure of on-target potency (IC50).

  • Cell-Based Assay: To assess the compound's ability to inhibit the proliferation of a cancer cell line that is dependent on c-Met signaling. This confirms that the compound can penetrate the cell membrane and exert its effect in a biological context.

cluster_workflow Experimental Workflow Compound Test Compound (Derivative of 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine) Biochemical Biochemical Assay: c-Met Kinase Inhibition Compound->Biochemical CellBased Cell-Based Assay: Antiproliferation (MTT) Compound->CellBased IC50_Enzyme Determine Enzymatic IC50 Biochemical->IC50_Enzyme IC50_Cell Determine Cellular IC50 CellBased->IC50_Cell

Caption: High-level workflow for in vitro evaluation.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Biochemical)

This protocol is designed to quantify the potency of a test compound in inhibiting the enzymatic activity of recombinant human c-Met kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents
  • Recombinant Human c-Met Kinase (active)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Test Compound (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Foretinib)[1][6]

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM.

    • The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.

    • Include "No Enzyme" (background) and "No Inhibitor" (100% activity) controls.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in assay buffer. The final concentrations should be optimized, but typical values are 5-10 ng/well of c-Met and 0.2 µg/µL of Poly(Glu, Tyr).

    • Add 10 µL of the Kinase/Substrate mix to each well containing the compound or DMSO.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare an ATP solution in assay buffer. The concentration should be at or near the Km for c-Met (typically 10-25 µM).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection (Using ADP-Glo™):

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis
  • Subtract the "No Enzyme" background signal from all other readings.

  • Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

ParameterRecommended Concentration/Condition
Recombinant c-Met5-10 ng/well
Kinase Substrate0.2 µg/µL
ATP Concentration10-25 µM (near Km)
Final DMSO %≤1%
Incubation Time60 minutes at 30°C
Positive ControlForetinib (e.g., 10 µM)

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

This protocol measures the metabolic activity of a cell line as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the test compound on cancer cells. The A549 (human lung carcinoma) cell line is a suitable model as it has been used to evaluate triazolopyrazine derivatives.[1][6]

Materials and Reagents
  • A549 cancer cell line

  • Cell Culture Medium (e.g., RPMI-1640 or DMEM)[1]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Test Compound and Positive Control (e.g., Foretinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile, clear 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Procedure
  • Cell Seeding:

    • Culture A549 cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and a positive control.

    • Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the "blank" (medium only) wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percent viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HGF HGF cMet c-Met Receptor HGF->cMet Binds & Dimerizes P1 P Y Y Y cMet->P1 Autophosphorylation Inhibitor Triazolopyrazine Inhibitor Inhibitor->cMet Blocks ATP Binding GRB2 GRB2/SOS P1:f1->GRB2 PI3K PI3K-AKT-mTOR Pathway P1:f2->PI3K RAS RAS-RAF-MEK-ERK Pathway GRB2->RAS Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation

Caption: Simplified c-Met signaling pathway and point of inhibition.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through the consistent use of both positive and negative controls.

  • Positive Control (e.g., Foretinib): A known c-Met inhibitor should be run in parallel with the test compounds. The resulting IC50 value should fall within a historically accepted range, validating that the assay is performing correctly.

  • Negative/Vehicle Control (e.g., DMSO): This control defines the baseline of 0% inhibition or 100% viability and ensures that the solvent used to dissolve the compounds has no significant effect on the assay outcome.

  • Z'-factor: For biochemical assays, calculating the Z'-factor using the positive and negative controls is recommended to assess assay quality and robustness. A Z' > 0.5 indicates an excellent assay.

By incorporating these controls, the protocols become self-validating systems, ensuring that the generated data is reliable and reproducible.

References

Application Notes & Protocols for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine: A Guide to Evaluating Dual c-Met/VEGFR-2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition

The progression of many cancers is a complex process driven by redundant and interconnected signaling pathways. Among the most critical are those regulated by the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2).

  • c-Met , the receptor for hepatocyte growth factor (HGF), plays a pivotal role in tumor cell proliferation, survival, motility, invasion, and metastasis.[1] Aberrant c-Met signaling is a known driver of oncogenesis and resistance to therapy in numerous solid tumors.[1]

  • VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[1][2] Its activation by VEGF ligands promotes endothelial cell proliferation and migration, fueling tumor growth and providing a route for metastasis.[3]

Crucially, these pathways exhibit significant crosstalk and synergistic effects in promoting tumorigenesis.[1][4] For instance, hypoxia induced by anti-VEGF therapies can lead to the upregulation of HGF and c-Met, providing an escape mechanism for cancer cells.[5] This interplay makes the simultaneous inhibition of both c-Met and VEGFR-2 a highly compelling therapeutic strategy, potentially offering broader and more potent antitumor efficacy than targeting either pathway alone.[1][6][7]

The[1][6][8]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, known for conferring favorable pharmacological properties.[9][10] This guide provides a comprehensive framework and detailed protocols for researchers investigating 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine , a representative of this class, for its potential as a dual c-Met/VEGFR-2 inhibitor.

Mechanism of Action: Dual Interruption of Oncogenic Signaling

Small molecule inhibitors like those based on the triazolopyrazine scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the intracellular kinase domain of the receptor, preventing the phosphorylation and subsequent activation of the kinase. This blockade halts the downstream signaling cascades responsible for the pro-tumorigenic effects of c-Met and VEGFR-2 activation.[2][6]

The diagram below illustrates how a dual inhibitor simultaneously blocks both pathways.

Dual_Inhibition_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Inhibitor 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine Inhibitor->cMet Inhibition Inhibitor->VEGFR2 Inhibition Proliferation Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Invasion RAS_MAPK->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Performance Characteristics of Related Triazolopyrazine Derivatives

To provide a benchmark for experimental studies, the following table summarizes the reported inhibitory activities of structurally related[1][6][8]triazolo[4,3-a]pyrazine compounds. These data highlight the potential potency of this chemical class.

Compound ID (Reference)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Compound 17l [9][11]26.02600A549 (Lung)0.98
MCF-7 (Breast)1.05
Hela (Cervical)1.28
Foretinib (Lead Cmpd.) [9]13.03.6A549 (Lung)1.15
MCF-7 (Breast)1.34
Hela (Cervical)1.56
T-1840383 [6]1.92.2--

Experimental Protocols

The following protocols provide a validated workflow for characterizing the inhibitory activity of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine from in vitro enzymatic assays to cell-based functional assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀) using a luminescence-based assay that quantifies ATP consumption. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[2]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare Reagents: 1. Kinase Buffer 2. Recombinant Kinase (c-Met/VEGFR-2) 3. ATP & Substrate 4. Test Compound Dilutions P2 Dispense Master Mix (Buffer, ATP, Substrate) to 96-well plate P1->P2 P3 Add Test Compound or DMSO (Control) P2->P3 P4 Initiate Reaction: Add Kinase Enzyme P3->P4 P5 Incubate at 30°C for 45-60 min P4->P5 P6 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent P5->P6 P7 Incubate at RT for 40 min P6->P7 P8 Generate Signal: Add Kinase Detection Reagent P7->P8 P9 Incubate at RT for 30 min P8->P9 P10 Measure Luminescence (Plate Reader) P9->P10

Caption: Workflow for the in vitro luminescence-based kinase assay.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase (e.g., BPS Bioscience, Cell Signaling Technology).[12][13][14]

  • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience #79334).[12]

  • ATP solution (e.g., 500 µM, BPS Bioscience #79686).[12]

  • Kinase substrate (e.g., Poly (Glu,Tyr) 4:1).[12]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, dissolved in 100% DMSO to create a 10 mM stock.

  • Solid white 96-well assay plates.

  • Microplate reader capable of measuring luminescence.

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile water. If desired, add DTT to a final concentration of 1 mM.[12]

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.[12]

    • Dilute the recombinant kinase (c-Met or VEGFR-2) to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer. Keep on ice.[12]

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and substrate.

    • Add 10 µL of the Master Mix to each well.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[2]

    • To initiate the reaction, add 10 µL of diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.[12]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.[2]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition relative to the "Positive Control" (0% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Scientist's Note (Causality): The luminescence-based assay is highly sensitive and avoids the use of radioactive materials. The principle relies on the fact that active kinases consume ATP, converting it to ADP. The ADP-Glo™ system first eliminates the remaining ATP, then converts the ADP produced back into ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

Protocol 2: Cellular Target Engagement - Western Blot for Phospho-RTK Inhibition

This protocol verifies that the compound inhibits the phosphorylation of c-Met and VEGFR-2 within a cellular context, confirming on-target activity.

Materials:

  • Cancer cell lines with known RTK expression (e.g., A549 for c-Met, HUVECs for VEGFR-2).

  • Cell culture medium (e.g., RPMI-1640, DMEM) with Fetal Bovine Serum (FBS) and antibiotics.

  • Recombinant human HGF and VEGF.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) reagent.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat cells with various concentrations of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine (or DMSO vehicle control) for 2 hours.

    • Stimulate the cells with ligand (e.g., 50 ng/mL HGF for c-Met or 100 ng/mL VEGF for VEGFR-2) for 5-10 minutes.[6]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL reagent and visualize the bands using a chemiluminescence imaging system.[6]

  • Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to assess the specific reduction in receptor activation.

Scientist's Note (Trustworthiness): Including both total and phospho-specific antibodies is critical. It demonstrates that a decrease in the phospho-signal is due to inhibition of kinase activity, not a general degradation or downregulation of the receptor protein itself. The β-actin control ensures equal protein loading between lanes.

Protocol 3: Antiproliferative Activity (MTT Assay)

This assay measures the functional downstream consequence of kinase inhibition by assessing the compound's effect on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela).[9][11]

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value.[9]

Overall Experimental Cascade

The logical flow from initial biochemical screening to cellular validation is crucial for a comprehensive evaluation of the compound's potential.

Experimental_Cascade A Compound Synthesis & Characterization B In Vitro Kinase Assays (Biochemical Potency) A->B Determine IC₅₀ vs. c-Met & VEGFR-2 C Cellular Phosphorylation Assay (On-Target Engagement) B->C Confirm Inhibition in Cells D Antiproliferative Assays (Functional Outcome) C->D Measure Effect on Cell Viability E Further Studies: In Vivo Xenograft Models, Pharmacokinetics D->E Evaluate In Vivo Efficacy & Safety

Caption: A logical workflow for evaluating a dual kinase inhibitor.

References

8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in structure-based drug design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of .

Introduction: The Privileged Scaffold in Modern Drug Discovery

The[1][2]triazolo[4,3-a]pyrazine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery across various therapeutic areas.[2][3] Its unique three-dimensional structure and electronic properties allow for diverse chemical modifications, enabling the development of potent and selective therapeutic agents.[4] Derivatives of this scaffold have shown a wide spectrum of biological activities, including roles as antidiabetic, antibacterial, and kinase inhibitors.[3][5][6]

Within this important class of compounds, 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine stands out as a critical building block and synthetic intermediate.[7][8] The chlorine atom at the 8-position acts as a versatile chemical handle, a leaving group ripe for nucleophilic substitution. This feature is paramount in structure-based drug design (SBDD), where iterative chemical modification is used to optimize a ligand's fit within the binding site of a target protein.[9][10] This guide provides a comprehensive overview and detailed protocols for leveraging this scaffold in a rational, structure-guided drug discovery campaign.

The Structure-Based Drug Design (SBDD) Paradigm

SBDD is an iterative process that relies on the high-resolution three-dimensional structure of a biological target, typically a protein or enzyme, to design and refine potent and selective inhibitors.[9][11] The fundamental principle is to visualize the molecular interactions between a ligand and its target, allowing chemists to make rational modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.[1][12]

The 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine scaffold is an ideal starting point for SBDD for several reasons:

  • Core Rigidity: The fused ring system provides a stable, predictable conformation that can be readily modeled.

  • Synthetic Tractability: The 8-chloro position allows for the systematic exploration of chemical space around the core scaffold.[13]

  • Favorable Properties: The triazolopyrazine core often imparts desirable drug-like properties to the final molecule.[3]

The overall workflow integrates computational and experimental sciences in a cyclical manner to drive lead optimization.

SBDD_Workflow Target_Prep Target Identification & Protein Production Structure_Det Structural Biology (X-ray Crystallography) Target_Prep->Structure_Det Purified Protein Comp_Design Computational Design (Molecular Docking) Structure_Det->Comp_Design 3D Structure (PDB) Synthesis Chemical Synthesis (Scaffold Derivatization) Comp_Design->Synthesis Prioritized Designs Assay Biophysical & Biochemical Assays (SPR, IC50) Synthesis->Assay Synthesized Analogs SAR SAR Analysis & Lead Optimization Assay->SAR Binding & Activity Data SAR->Comp_Design Iterative Refinement

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Part 1: Structural Foundation - Protein Crystallography

The cornerstone of any SBDD project is the high-resolution 3D structure of the target protein, preferably in complex with a ligand.[14][15] X-ray crystallography remains the gold standard for this purpose.[16][17] The goal is to obtain a detailed electron density map that reveals the precise orientation of the ligand in the binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Protocol 1.1: Target Protein Expression and Purification

Rationale: Obtaining a highly pure and stable protein sample is the most critical prerequisite for successful crystallization.[16] Impurities or protein aggregation can severely hinder crystal formation. This protocol outlines a general workflow for producing a target protein using an E. coli expression system.

Step-by-Step Methodology:

  • Cloning: Sub-clone the gene encoding the target protein into a suitable expression vector (e.g., pET vector with an N-terminal His6-tag for purification).

  • Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

  • Expression Trial: Grow small-scale cultures (50 mL) and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) under various conditions (temperature: 18°C, 25°C, 37°C; IPTG concentration: 0.1 mM, 0.5 mM, 1.0 mM) to optimize for soluble protein expression.

  • Scale-Up: Inoculate a large volume of culture (e.g., 6 L) with a starter culture and grow to an OD600 of 0.6-0.8. Induce with the optimized IPTG concentration and grow for the optimized time/temperature (e.g., 18°C for 16 hours).

  • Harvesting and Lysis: Pellet the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I) and lyse the cells using a sonicator or high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 45 minutes) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the target protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC): As a final polishing step, concentrate the eluted protein and load it onto an SEC column (e.g., Superdex 200) pre-equilibrated with a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the protein from aggregates and remaining impurities.

  • Quality Control: Assess protein purity by SDS-PAGE (should be >95%) and concentration using a spectrophotometer (A280) or Bradford assay.

Protocol 1.2: Co-crystallization with a Triazolopyrazine Ligand

Rationale: Co-crystallization, where the protein and ligand are mixed prior to setting up crystallization trials, is often preferred when the ligand is expected to induce a conformational change or has a relatively high affinity.[14][18]

Crystallography_Workflow cluster_wet_lab Wet Lab cluster_data Data Collection & Processing Purified_Protein Purified Protein (>95% Purity) Complex_Formation Complex Formation (Protein + Ligand) Purified_Protein->Complex_Formation Screening Crystallization Screening (96-well plates) Complex_Formation->Screening Optimization Hit Optimization Screening->Optimization Crystal_Harvest Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvest Data_Collection X-ray Diffraction Data Collection Crystal_Harvest->Data_Collection Data_Processing Data Processing (Indexing, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition (PDB) Refinement->Validation

Caption: The experimental workflow for protein X-ray crystallography.

Step-by-Step Methodology:

  • Complex Formation: Prepare the protein-ligand complex by incubating the purified protein (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of the triazolopyrazine derivative. The ligand should be dissolved in a compatible solvent like DMSO (final DMSO concentration should be <5% v/v). Incubate on ice for at least 1 hour.

  • Crystallization Screening: Use the sitting drop or hanging drop vapor diffusion method. Pipette the protein-ligand complex and a reservoir solution from a commercial screen (e.g., PEG/Ion, SaltRx) into a drop at a 1:1 ratio. Screen hundreds of conditions at different temperatures (e.g., 4°C and 20°C).

  • Hit Optimization: Once initial crystal "hits" are identified, perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the initial hit condition to grow larger, single, diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully loop a single crystal out of the drop and pass it through a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on a goniometer at a synchrotron beamline. Collect a full diffraction dataset.

  • Structure Determination: Process the diffraction data to obtain an electron density map. Solve the structure using molecular replacement (if a homologous structure exists) and build the protein-ligand model into the density map. Refine the model to achieve good agreement with the experimental data (low R-work/R-free values) and ideal geometry.[15]

Part 2: In Silico Design - Molecular Docking

With a high-resolution crystal structure of the target, computational methods can be employed to predict how novel derivatives of the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine scaffold might bind.[1][19] Molecular docking is a powerful tool for virtually screening large libraries of compounds to prioritize candidates for synthesis.[20][21]

Protocol 2.1: Virtual Screening via Molecular Docking

Rationale: This protocol aims to identify which chemical modifications at the 8-position of the triazolopyrazine scaffold are most likely to improve binding affinity. By virtually "docking" a library of potential analogs into the target's binding site, we can rank them based on a calculated binding score, which estimates the binding free energy.[19]

Docking_Workflow cluster_ligand Ligand Library PDB_Structure Input: Target 3D Structure (from Crystallography) Prep_Protein Protein Preparation (Add Hydrogens, Assign Charges) PDB_Structure->Prep_Protein Define_Site Define Binding Site (Grid Generation) Prep_Protein->Define_Site Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Define_Site->Docking Scaffold Base Scaffold: 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Virtual_Lib Generate Virtual Library (Diverse R-groups at C8) Scaffold->Virtual_Lib Prep_Ligands Ligand Preparation (Generate 3D Conformations, Assign Charges) Virtual_Lib->Prep_Ligands Prep_Ligands->Docking Analysis Analysis & Scoring (Rank by Binding Energy/Score) Docking->Analysis Selection Select Top Candidates for Synthesis Analysis->Selection

Caption: The computational workflow for molecular docking.

Step-by-Step Methodology:

  • Protein Preparation: Start with the high-resolution crystal structure (PDB file). Remove water molecules that are not mediating key interactions. Add hydrogen atoms and assign partial charges using a standard force field (e.g., AMBER, CHARMM).

  • Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or known active site residues. Generate a docking grid or sphere that encompasses this entire volume.

  • Ligand Library Generation: In silico, replace the chlorine atom of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine with a diverse set of chemical moieties (R-groups) from commercially available or synthetically accessible building blocks (e.g., various anilines, phenols, alkylamines).

  • Ligand Preparation: For each analog in the virtual library, generate a low-energy 3D conformation. Assign appropriate protonation states and partial charges.

  • Docking Simulation: Run the docking algorithm (e.g., Glide, AutoDock, DOCK). The software will systematically sample different poses (orientations and conformations) of each ligand within the defined binding site and calculate a score for each pose.

  • Pose Analysis and Selection: Analyze the results. The primary output is a ranked list of compounds based on their docking scores. Visually inspect the predicted binding poses of the top-scoring compounds. Look for favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic packing) with key residues in the binding site. Select a diverse set of 20-50 top-ranked virtual hits that are synthetically feasible for progression.

Part 3: Biophysical Validation and Lead Optimization

Computational predictions must be confirmed by experimental data.[1] Biophysical assays are essential for quantifying the binding affinity of the synthesized compounds and establishing a Structure-Activity Relationship (SAR).

Protocol 3.1: Measuring Binding Affinity with Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association rate, kon; dissociation rate, koff) and equilibrium binding affinity (dissociation constant, KD).[22] A lower KD value indicates a stronger binding interaction.[23]

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Ligand Preparation: Prepare a dilution series of the synthesized triazolopyrazine analog in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement:

    • Association: Inject the ligand solution at a constant flow rate over the sensor surface and monitor the increase in the SPR signal (Response Units, RU) as the ligand binds to the immobilized protein.

    • Dissociation: Replace the ligand solution with running buffer and monitor the decrease in the SPR signal as the ligand dissociates from the protein.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound ligand and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (kon and koff). The equilibrium dissociation constant is calculated as KD = koff / kon.

Data Integration and SAR Table

The ultimate goal is to correlate chemical structure with binding affinity and functional activity. This is achieved by compiling all data into a comprehensive SAR table.

Compound IDModification at C8-positionDocking Score (kcal/mol)Binding Affinity KD (nM) [SPR]Functional Activity IC50 (µM)
Scaffold -Cl-5.8> 10,000> 100
Cmpd-01 -NH-(4-fluorophenyl)-8.285015.2
Cmpd-02 -NH-(3-hydroxyphenyl)-9.51202.1
Cmpd-03 -O-(pyridin-4-yl)-9.12505.8
Cmpd-04 -NH-CH2-(cyclopropyl)-7.51,50035.0

This table contains representative, non-factual data for illustrative purposes.

Analysis of this table drives the next design cycle. For example, the data above suggests that an H-bond donating/accepting group at the meta-position of a phenylamino substituent (Cmpd-02) is highly beneficial for binding and activity. This insight, combined with the co-crystal structure of Cmpd-02 bound to the target, would guide the design of the next generation of analogs to further probe and optimize this interaction.

References

Application Notes & Protocols for High-Throughput Screening with 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase and phosphodiesterase inhibition.[4] This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) campaigns to identify and characterize the bioactivity of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine. We present detailed protocols for both biochemical and cell-based assays, focusing on two prominent and pharmacologically relevant enzyme classes: kinases and phosphodiesterases (PDEs). The methodologies are designed to be robust, scalable, and amenable to the rigorous demands of HTS, incorporating essential quality control metrics such as the Z'-factor to ensure data integrity.

Introduction: The Triazolopyrazine Scaffold in Drug Discovery

The 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to a class of molecules that has garnered significant interest in pharmaceutical research. The triazolopyrazine core is a key pharmacophore in several clinically relevant molecules and investigational agents.[4][5] Derivatives of this scaffold have been explored as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[6] Additionally, the structural motifs present in triazolopyrazines suggest potential interactions with other important enzyme families, such as phosphodiesterases (PDEs), which modulate cyclic nucleotide signaling.[7][8]

High-throughput screening is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads. The successful implementation of an HTS campaign hinges on the development of sensitive, reliable, and cost-effective assays. This guide provides the foundational knowledge and detailed protocols to screen 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine against these key enzyme targets.

Foundational Principles of a Robust HTS Campaign

Before embarking on a large-scale screen, it is imperative to establish a validated assay. The quality of an HTS assay is paramount and is statistically assessed to ensure that the separation between positive and negative controls is sufficient to confidently identify "hits."

The Z'-Factor: A Measure of Assay Quality

The Z'-factor (Z-prime) is a statistical parameter that has become the industry standard for quantifying the quality of an HTS assay.[9][10] It provides a measure of the separation between the distributions of the positive and negative controls, taking into account both the dynamic range of the signal and the data variation.

The formula for calculating the Z'-factor is:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[9][11]
0 to 0.5A marginal assay; may require optimization.[9][11]
< 0Not a viable assay for screening.[9][11]

A Z'-factor of 1 is ideal but practically unattainable.[12] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for a full-scale screening campaign.[11][12]

G cluster_0 Assay Development cluster_1 High-Throughput Screen cluster_2 Hit Validation Assay Miniaturization Assay Miniaturization Reagent Optimization Reagent Optimization Assay Miniaturization->Reagent Optimization Z' Factor Validation Z' Factor Validation Reagent Optimization->Z' Factor Validation Library Screening Library Screening Z' Factor Validation->Library Screening Z' > 0.5 Hit Identification Hit Identification Library Screening->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Lead Optimization Lead Optimization Orthogonal Assays->Lead Optimization

Caption: HTS workflow emphasizing Z'-factor validation.

Application I: Screening as a Kinase Inhibitor

Protein kinases are a major class of drug targets. Assays to identify kinase inhibitors often measure the consumption of ATP, a universal substrate for all kinases. Bioluminescent assays that quantify ATP levels are highly sensitive and well-suited for HTS.[1]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ATP detection assay that quantifies kinase activity by measuring the amount of ADP produced, which is then converted back to ATP and detected using a luciferase reaction.[1][13] The amount of light generated is proportional to the ADP produced and thus, to the kinase activity. Inhibitors of the kinase will result in a lower luminescent signal.

Kinase Kinase + Substrate + ATP ADP ADP + Phosphorylated Substrate Kinase->ADP Kinase Activity Inhibitor 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine Inhibitor->Kinase Inhibits ADP_Glo_Reagent ADP-Glo™ Reagent (ADP -> ATP) ADP->ADP_Glo_Reagent ATP_Detection Kinase Detection Reagent (Luciferase/Luciferin) ADP_Glo_Reagent->ATP_Detection Luminescence Luminescent Signal ATP_Detection->Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: Biochemical Kinase Inhibition HTS

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant Kinase (e.g., ABL1, SRC, EGFR)

  • Kinase Substrate (specific to the kinase)

  • 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor, in 100% DMSO)

  • 100% DMSO (negative control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare a stock solution of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of the compound solution to the appropriate wells of a 384-well plate.

    • For controls, add 50 nL of Staurosporine (e.g., 10 µM final concentration) to positive control wells and 50 nL of 100% DMSO to negative control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer (containing ATP at the Km concentration for the specific kinase).

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • The final reaction volume is 10 µL, with a final DMSO concentration of 0.5%.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Reading:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the Z'-factor for the assay plate to validate the screen's quality.

Application II: Screening as a Phosphodiesterase (PDE) Inhibitor

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction.[7][14] HTS assays for PDE inhibitors often monitor the depletion of the cyclic nucleotide substrate or the formation of the monophosphate product.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous technique ideal for HTS that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16] In a competitive PDE FP assay, a fluorescently labeled cAMP or cGMP tracer binds to a specific antibody or binding protein, resulting in a high FP signal. When PDE hydrolyzes the endogenous substrate, the resulting nucleotide monophosphate displaces the tracer, causing a decrease in the FP signal. An inhibitor of PDE will prevent this hydrolysis, thus maintaining a high FP signal.

G cluster_0 No Inhibition (High PDE Activity) cluster_1 Inhibition (Low PDE Activity) A PDE + cAMP B AMP A->B Hydrolysis C Tracer-Antibody Complex (High FP) B->C Displaces Tracer D Free Tracer (Low FP) C->D E PDE + cAMP + Inhibitor F No Hydrolysis E->F Inhibited G Tracer-Antibody Complex (High FP Maintained) F->G No Displacement

Caption: Principle of a competitive FP-based PDE assay.

Detailed Protocol: Biochemical PDE Inhibition HTS

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant PDE enzyme (e.g., PDE4D, PDE5A)

  • cAMP or cGMP substrate (depending on PDE isoform)

  • IMAP® TR-FRET or a similar FP-based detection system

  • 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine (in 100% DMSO)

  • Roliptam or Sildenafil (positive control inhibitors for PDE4 or PDE5, respectively, in 100% DMSO)

  • 100% DMSO (negative control)

  • 384-well black, low-volume assay plates

  • Automated liquid handling system

  • FP-capable plate reader

Protocol Steps:

  • Compound Dispensing:

    • As in the kinase assay, dispense 50 nL of compound or control solutions into the wells of a 384-well plate.

  • Enzyme Reaction:

    • Prepare a 2X PDE enzyme solution in the appropriate reaction buffer.

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • Prepare a 2X substrate (cAMP or cGMP) solution.

    • Add 2.5 µL of the 2X substrate solution to each well to initiate the reaction.

    • Final reaction volume is 5 µL.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Prepare the FP detection reagent containing the fluorescent tracer and binding protein/antibody according to the manufacturer's instructions.

    • Add 15 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • FP Reading:

    • Read the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission filters.

Cell-Based Assays: Confirming Activity in a Physiological Context

While biochemical assays are excellent for primary screening, it is crucial to confirm the activity of hits in a cellular environment. Cell-based assays provide valuable information on cell permeability, off-target effects, and the compound's mechanism of action in a more physiologically relevant system.

Assay Principle: Cellular cAMP Measurement

To assess the effect of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine on intracellular cAMP levels (indicative of adenylyl cyclase or PDE activity), a cell-based assay can be employed.[3][17] These assays often use genetically encoded biosensors or competitive immunoassays to quantify cAMP.[18] For instance, a Gs-coupled GPCR can be stimulated with an agonist to increase cAMP production. A PDE inhibitor would potentiate this signal, leading to a higher cAMP level.

Protocol: HTRF-Based Cellular cAMP Assay

  • Cell Plating:

    • Seed a cell line expressing the target of interest (e.g., a specific GPCR) in 384-well plates and grow overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine for a predetermined pre-incubation time.

  • Cell Stimulation:

    • Add an agonist (if investigating PDE inhibition) or antagonist (if investigating GPCR modulation) to the wells.

    • Incubate for the appropriate time to allow for changes in intracellular cAMP.

  • Lysis and Detection:

    • Lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology to quantify cAMP levels.[19]

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 or IC50 of the compound.

Data Interpretation and Hit Progression

A successful HTS campaign will generate a list of "hits"—compounds that meet a predefined activity threshold. These primary hits must undergo a rigorous validation process.

StepDescriptionKey Metrics
Primary Screen Single high-concentration screen of the compound library.% Inhibition, Z'-factor.
Hit Confirmation Re-testing of primary hits from a fresh stock of the compound.Confirmation of activity.
Dose-Response Testing confirmed hits over a range of concentrations.IC50 or EC50 value.
Orthogonal Assays Testing hits in a different assay format to rule out artifacts.Confirmation of activity in a secondary assay.
Selectivity Profiling Screening hits against a panel of related targets.Selectivity index.

Conclusion

The 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine represents a promising scaffold for the discovery of novel enzyme inhibitors. The protocols detailed in this guide provide a robust framework for conducting high-throughput screening campaigns against kinases and phosphodiesterases. By adhering to sound scientific principles, including rigorous assay validation and quality control, researchers can effectively explore the therapeutic potential of this compound class and identify promising leads for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Technical Support Center: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our goal is to equip you with the expertise to navigate potential experimental hurdles and achieve a successful synthesis.

Overview of the Synthetic Pathway

The synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine typically proceeds via a three-step sequence starting from a suitable dichloropyrazine derivative. The general workflow involves nucleophilic substitution with hydrazine, acylation of the resulting hydrazinopyrazine, and a final cyclization/chlorination step.

Synthetic_Pathway2,5-Dichloro-3-methylpyrazine2,5-Dichloro-3-methylpyrazine2-Chloro-5-hydrazinyl-3-methylpyrazine2-Chloro-5-hydrazinyl-3-methylpyrazine2,5-Dichloro-3-methylpyrazine->2-Chloro-5-hydrazinyl-3-methylpyrazine Hydrazine Hydrate (Step 1: Hydrazinolysis)N'-(5-Chloro-3-methylpyrazin-2-yl)acetohydrazideN'-(5-Chloro-3-methylpyrazin-2-yl)acetohydrazide2-Chloro-5-hydrazinyl-3-methylpyrazine->N'-(5-Chloro-3-methylpyrazin-2-yl)acetohydrazide Acetic Anhydride (Step 2: Acylation)8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineThis compoundN'-(5-Chloro-3-methylpyrazin-2-yl)acetohydrazide->this compound POCl3 (Step 3: Cyclization/Chlorination)

Figure 1: General synthetic route for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Hydrazinolysis of 2,5-Dichloro-3-methylpyrazine

Question 1: My yield of 2-Chloro-5-hydrazinyl-3-methylpyrazine is consistently low. What are the primary causes and how can I optimize this step?

Answer: Low yields in the initial hydrazinolysis step are a common issue and can typically be traced back to several key factors:

  • Suboptimal Reaction Temperature: The reaction of dichloropyrazines with hydrazine hydrate is temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote the formation of undesired side products, such as the bis-hydrazinyl derivative. It is crucial to maintain a controlled temperature, typically in the range of 60-80°C.

  • Incorrect Stoichiometry: An inappropriate molar ratio of hydrazine hydrate to the dichloropyrazine starting material can significantly impact the yield. A slight excess of hydrazine hydrate (typically 1.5 to 2.5 equivalents) is generally recommended to ensure complete consumption of the starting material and to favor monosubstitution.[4]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized concentration gradients and incomplete reaction. Ensure vigorous stirring throughout the reaction period.

  • Moisture and Air Sensitivity: While not extremely sensitive, prolonged exposure of hydrazine to air can lead to oxidation. It is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Troubleshooting Protocol: Optimizing Hydrazinolysis

  • Reagent Purity: Ensure the 2,5-dichloro-3-methylpyrazine is of high purity. Impurities can interfere with the reaction. Use fresh, high-quality hydrazine hydrate.

  • Inert Atmosphere: Set up the reaction in a flask equipped with a reflux condenser and a nitrogen or argon inlet.

  • Solvent Selection: While the reaction can be run neat, using a polar solvent like ethanol or isopropanol can improve solubility and control the reaction rate.

  • Controlled Addition: Dissolve the 2,5-dichloro-3-methylpyrazine in the chosen solvent. Gently warm the solution to 60°C. Add the hydrazine hydrate dropwise over 30-60 minutes to maintain control over the exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. The solid can be collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove any remaining starting material.

ParameterRecommended ConditionRationale
Temperature 60-80°CBalances reaction rate and selectivity.
Hydrazine Hydrate 1.5-2.5 equivalentsDrives the reaction to completion and favors monosubstitution.[4]
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of hydrazine.
Solvent Ethanol or IsopropanolImproves solubility and reaction control.

Question 2: I am observing a significant amount of a di-substituted byproduct. How can I improve the regioselectivity for mono-substitution?

Answer: The formation of 2,5-dihydrazinyl-3-methylpyrazine is a common side reaction. The regioselectivity is primarily influenced by the reaction conditions. The chlorine atom at the 2-position of the pyrazine ring is generally more activated towards nucleophilic aromatic substitution than the one at the 5-position due to the electronic effects of the ring nitrogens. However, forcing conditions can lead to the second substitution.

To enhance mono-substitution:

  • Control Stoichiometry: Use a minimal excess of hydrazine hydrate as recommended above.

  • Lower Reaction Temperature: Operating at the lower end of the optimal temperature range (around 60°C) will favor the more reactive site and reduce the rate of the second substitution.

  • Reaction Time: Avoid unnecessarily long reaction times. Once TLC or LC-MS indicates the consumption of the starting material, proceed with the work-up.

Part 2: Acylation of 2-Chloro-5-hydrazinyl-3-methylpyrazine

Question 3: The acylation of my hydrazinopyrazine intermediate is incomplete, and I am getting a mixture of products. What are the likely issues?

Answer: Incomplete acylation or the formation of multiple products during this step often points to issues with the reagents, reaction conditions, or the stability of the starting material.

  • Diacylation: The hydrazine moiety has two nucleophilic nitrogen atoms. While the terminal nitrogen is generally more nucleophilic, over-acylation to form a diacetylated product can occur, especially with a large excess of the acylating agent or at elevated temperatures.

  • Side Reactions with Acetic Acid: If using acetic anhydride, residual acetic acid can lead to partial acetylation of the hydrazide as a side reaction.[5][6][7]

  • Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh, anhydrous grade of acetic anhydride.

Troubleshooting Protocol: Clean Acylation

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the acetic anhydride. Use dry solvents and glassware.

  • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride.

  • Temperature Control: The reaction is often exothermic. It is best to cool the solution of the hydrazinopyrazine in a suitable solvent (e.g., dichloromethane or acetonitrile) to 0°C before the dropwise addition of acetic anhydride.

  • Base Addition: The use of a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) is recommended to scavenge the acetic acid byproduct and drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically rapid and should be complete within 1-3 hours at room temperature after the initial addition.

Acylation_Troubleshootingcluster_0Problem: Incomplete Acylation / Side Productscluster_1Potential Causes & SolutionsIncomplete_ReactionIncomplete ReactionHydrolysisHydrolysis of Acetic AnhydrideSolution: Use anhydrous conditionsIncomplete_Reaction->HydrolysisStoichiometryIncorrect StoichiometrySolution: Use 1.1-1.2 eq. Ac₂OIncomplete_Reaction->StoichiometryDiacylationDiacylation ProductDiacylation->StoichiometryTemperatureHigh TemperatureSolution: React at 0°C to RTDiacylation->TemperatureOther_Side_ProductsOther Side ProductsAcid_ByproductAcid ByproductSolution: Add non-nucleophilic baseOther_Side_Products->Acid_Byproduct

Figure 2: Troubleshooting logic for the acylation step.

Part 3: Cyclization and Chlorination

Question 4: My final cyclization/chlorination step with phosphorus oxychloride (POCl₃) is giving a low yield and a dark, tarry reaction mixture. How can I improve this?

Answer: The use of POCl₃ for cyclization and chlorination is a powerful but often harsh method. Low yields and tar formation are common issues that can be mitigated with careful control of the reaction conditions.

  • Excessive Temperature: POCl₃ reactions are highly temperature-dependent. Overheating can lead to extensive decomposition and polymerization of the starting material and product, resulting in tar formation. A gentle reflux is typically sufficient.

  • Reaction Time: Prolonged reaction times at high temperatures can also contribute to degradation.

  • POCl₃ Quality: Old or partially hydrolyzed POCl₃ can be less effective and lead to more side reactions. Use a fresh bottle or distill the POCl₃ before use.

  • Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the hot reaction mixture directly into water can be highly exothermic and lead to product decomposition.

Troubleshooting Protocol: Effective Cyclization/Chlorination with POCl₃

  • Reagent and Solvent: The N'-(5-Chloro-3-methylpyrazin-2-yl)acetohydrazide should be thoroughly dried before this step. The reaction is typically run in an excess of POCl₃ which acts as both the reagent and solvent.

  • Temperature Control: Heat the reaction mixture to a gentle reflux (around 80-100°C). Avoid aggressive heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 3-6 hours.

  • Removal of Excess POCl₃: After the reaction is complete, it is highly advisable to remove the excess POCl₃ under reduced pressure. This will make the work-up much safer and cleaner.

  • Controlled Quenching: Cool the reaction residue to room temperature and then slowly and carefully add it to a mixture of ice and a saturated sodium bicarbonate solution with vigorous stirring. This will neutralize the acidic byproducts and precipitate the crude product.

  • Extraction and Purification: The crude product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The final product is often a solid that can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Temperature 80-100°C (gentle reflux)Sufficient for cyclization without excessive decomposition.
Excess POCl₃ Removal Yes, under reduced pressureImproves safety and cleanliness of the work-up.
Quenching Slow addition to ice/NaHCO₃(aq)Controls the exotherm and neutralizes acidic byproducts.
Purification Recrystallization or ChromatographyRemoves residual impurities.

Question 5: What is the mechanism of the POCl₃-mediated cyclization, and what are the potential side products?

Answer: The reaction with POCl₃ is believed to proceed through the formation of a phosphorylated intermediate. The amide oxygen of the acetohydrazide attacks the phosphorus atom of POCl₃, making the carbonyl carbon more electrophilic. This facilitates the intramolecular nucleophilic attack by the pyrazine ring nitrogen, leading to cyclization. Subsequent elimination and aromatization, with the chlorinating action of POCl₃ on the newly formed pyrazinone (if formed), yields the final product.

Potential side products can include:

  • Phosphorylated Intermediates: Incomplete reaction can leave stable phosphorylated species.

  • Decomposition Products: As mentioned, high temperatures can lead to complex decomposition pathways.

  • Isomeric Products: While less common in this specific system, alternative cyclization pathways could theoretically lead to isomeric triazolopyrazine scaffolds.

Technical Support Center: Optimizing Reaction Conditions for Triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of triazolo[4,3-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical insights, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic success.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of triazolo[4,3-a]pyrazine derivatives, providing explanations for the underlying causes and actionable solutions.

Question 1: Low or No Yield of the Desired Triazolo[4,3-a]pyrazine Product

Possible Causes and Solutions:

  • Inefficient Cyclization: The final ring-closing step to form the triazole ring is often the most critical.

    • Causality: Incomplete dehydration of the hydrazide precursor or insufficient activation of the cyclization precursor can lead to low yields. For instance, in syntheses starting from ethyl trifluoroacetate, the cyclization of an intermediate in the presence of concentrated hydrochloric acid is a key step.[1]

    • Solution:

      • Ensure Anhydrous Conditions: For cyclizations involving dehydrating agents like phosphorus oxychloride (POCl₃), ensure all glassware is oven-dried and reagents are anhydrous. Trace amounts of water can quench the dehydrating agent.

      • Optimize Acid Catalyst: When using an acid catalyst for cyclization, such as concentrated HCl, ensure the correct stoichiometry is used. A slight excess may be necessary to drive the reaction to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Temperature Control: Cyclization reactions can be sensitive to temperature. While heating is often required, excessive temperatures can lead to decomposition. For the cyclization with concentrated HCl to form 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a temperature of 55 °C is recommended.[1]

  • Poor Quality Starting Materials: The purity of precursors, such as substituted chloropyrazines or hydrazines, is paramount.

    • Causality: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products or inhibition of the desired transformation.

    • Solution:

      • Verify Starting Material Purity: Use freshly purified starting materials. Recrystallize or distill precursors if their purity is questionable.

      • Proper Storage: Store hygroscopic and air-sensitive reagents, such as hydrazine hydrate and POCl₃, under an inert atmosphere and away from moisture.

  • Suboptimal Reaction Conditions for Nucleophilic Substitution: When synthesizing derivatives via nucleophilic aromatic substitution (SNAr) on a chlorotriazolo[4,3-a]pyrazine core, the conditions must be carefully controlled.

    • Causality: The rate of SNAr reactions is highly dependent on the solvent, temperature, and the nature of the nucleophile and base.

    • Solution:

      • Solvent Choice: Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions. However, for amination reactions, using the amine nucleophile itself as the solvent (neat conditions) can be highly effective.[2][3]

      • Temperature Adjustment: While room temperature can be sufficient for many aminations,[2][3] gentle heating may be required for less reactive nucleophiles. Monitor for decomposition at higher temperatures.

Question 2: Formation of Multiple Products, Including Isomers

Possible Causes and Solutions:

  • Lack of Regioselectivity in Nucleophilic Aromatic Substitution: When starting with a di-substituted pyrazine or a mono-substituted chlorotriazolopyrazine, nucleophilic attack can potentially occur at multiple positions.

    • Causality: The electronic properties of the heterocyclic core and the substituents dictate the preferred site of nucleophilic attack. For 5-chloro-[1][2][4]triazolo[4,3-a]pyrazines, substitution can occur at the C5 (ipso-substitution) or C8 (tele-substitution) position.

    • Solution:

      • Leverage Inherent Regioselectivity: Fortunately, for aminations of 5-chloro-3-(4-chlorophenyl)-[1][2][4]triazolo[4,3-a]pyrazine with primary amines, exclusive tele-substitution at the C8 position has been reported, simplifying the product profile.[2][3]

      • Choice of Nucleophile and Conditions: The nature of the nucleophile can influence regioselectivity. While primary amines may show high selectivity, other nucleophiles might yield mixtures. Careful optimization of reaction temperature and solvent may be necessary to favor one isomer.

      • Advanced Analytical Techniques: To confirm the structure of your product and rule out the presence of isomers, advanced NMR techniques can be invaluable. While direct literature on triazolopyrazine isomer differentiation is sparse, related systems like triazolopyrimidines can be unambiguously distinguished using 1H-15N HMBC experiments.[5][6] This technique can help identify the nitrogen environment and thus the connectivity of the fused ring system.

  • Formation of Rearrangement Products: Under certain conditions, the triazolo[4,3-a]pyrazine ring system can be prone to rearrangement.

    • Causality: The Dimroth rearrangement can lead to the formation of the isomeric[1][2][4]triazolo[1,5-a]pyrazine ring system, especially under harsh basic or acidic conditions or at elevated temperatures.

    • Solution:

      • Milder Reaction Conditions: Employ milder bases and lower reaction temperatures to disfavor rearrangement pathways.

      • Reaction Time: Avoid prolonged reaction times, as this can increase the likelihood of isomerization. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Question 3: Difficulties in Product Purification

Possible Causes and Solutions:

  • Co-elution of Product and Byproducts: The polarity of the desired product and impurities may be very similar, making chromatographic separation challenging.

    • Causality: Isomeric byproducts or unreacted starting materials can have similar retention factors to the desired product.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. For some derivatives, purification by column chromatography using an ethyl acetate/cyclohexane solvent system has been successful.[1]

      • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be a powerful tool to obtain high-purity material.[2][3]

      • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent/anti-solvent systems (e.g., methanol/water, ethyl acetate/hexanes) to induce crystallization. The hydrochloride salt of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine can be crystallized from an ethanol solution of hydrogen chloride.[3]

  • Persistent Impurities from Reagents: Reagents like DCC (dicyclohexylcarbodiimide) used in amide couplings can lead to purification issues.

    • Causality: The byproduct of DCC, dicyclohexylurea (DCU), is often poorly soluble and can be difficult to remove completely.

    • Solution:

      • Filtration: Most of the DCU can be removed by filtration after the reaction is complete.

      • Alternative Coupling Reagents: Consider using water-soluble coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct can be removed with an aqueous wash.

Question 4: Issues with Reaction Scale-Up

Possible Causes and Solutions:

  • Exothermic Reactions: Nucleophilic aromatic substitution and cyclization reactions can be exothermic.

    • Causality: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing side reactions or creating a safety hazard.

    • Solution:

      • Controlled Addition: Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.

      • Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature.

      • Monitor Internal Temperature: For reactions over a few grams, it is crucial to monitor the internal temperature of the reaction mixture with a thermometer.

  • Mixing and Heterogeneity: On a larger scale, ensuring efficient mixing of reagents can be challenging, especially for heterogeneous reactions.

    • Causality: Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and lower yields.

    • Solution:

      • Mechanical Stirring: Use an overhead mechanical stirrer for larger reaction volumes to ensure efficient mixing.

      • Appropriate Reaction Vessel: Choose a reaction vessel with a suitable geometry (e.g., a round-bottom flask with baffles) to promote good mixing.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of the triazolo[4,3-a]pyrazine core?

A1: A common route involves the initial formation of a hydrazinopyrazine, which is then cyclized with a one-carbon synthon. For example, starting from a 2-chloropyrazine, reaction with hydrazine hydrate yields 2-hydrazinopyrazine. This intermediate can then be reacted with an appropriate reagent (e.g., triethyl orthoformate for an unsubstituted triazole ring, or an acid chloride followed by cyclodehydration) to form the fused triazole ring.[7]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[7] Staining with potassium permanganate or visualization under UV light can help to identify the starting materials and products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can provide information on the conversion of starting material and the formation of the desired product and any byproducts.

Q3: What are the key safety precautions to take when working with reagents like hydrazine and phosphorus oxychloride?

A3: Both hydrazine and phosphorus oxychloride are highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine is also a suspected carcinogen and should be handled with extreme care. Have appropriate quench solutions and spill kits readily available.

Q4: Can I use microwave synthesis for these reactions?

A4: Yes, microwave-assisted synthesis can be a valuable tool for accelerating triazole formation.[8] It can significantly reduce reaction times from hours to minutes and may lead to cleaner reactions with higher yields. However, optimization of the microwave parameters (temperature, time, and power) is necessary for each specific reaction.

Experimental Protocols

Protocol 1: General Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine Hydrochloride

This protocol is adapted from a known synthetic route and is provided for illustrative purposes.[1][3]

Step 1: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

  • To a flask containing anhydrous acetonitrile, add the precursor 2-chloro-N'-(trifluoroacetyl)acetohydrazide.

  • Add phosphorus oxychloride (1.0 equivalent) and heat the mixture to 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench by adding it to a pre-cooled mixture of methyl tert-butyl ether (MTBE) and water.

  • Stir for 30 minutes, then separate the organic phase. The organic phase contains the desired oxadiazole intermediate.

Step 2: Formation of the Piperazine Intermediate

  • Dissolve the crude oxadiazole from the previous step in methanol and cool to -20 °C.

  • Slowly add a solution of ethylenediamine (3.0 equivalents) in methanol.

  • Stir the reaction at -20 °C for 1 hour. The intermediate will precipitate from the solution.

Step 3: Cyclization to form the Triazolopyrazine Core

  • To a flask containing the piperazine intermediate from the previous step, add methanol to form a slurry.

  • Heat the slurry to 55 °C.

  • Slowly add concentrated hydrochloric acid (1.01 equivalents) dropwise.

  • Maintain the reaction at 55 °C for 1 hour.

  • Partially evaporate the solvent under reduced pressure at room temperature until crystals begin to precipitate.

  • Cool the mixture to 0-5 °C to complete crystallization, then filter the solid, wash with cold ethanol, and dry to obtain the hydrochloride salt of the product.

Protocol 2: General Procedure for Amination of 5-chloro-3-substituted-[1][2][4]triazolo[4,3-a]pyrazine

This protocol is based on a reported procedure for the synthesis of aminated derivatives.[2][3]

  • In a vial, dissolve 5-chloro-3-substituted-[1][2][4]triazolo[4,3-a]pyrazine (1.0 equivalent) in an excess of the desired primary amine (e.g., 10 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pre-adsorb the reaction mixture onto silica gel.

  • Purify the product by column chromatography or preparative HPLC to obtain the desired 8-amino-triazolo[4,3-a]pyrazine derivative.

Data Presentation

Table 1: Recommended Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperatureTimeKey Considerations
Oxadiazole Formation Hydrazide precursor, POCl₃Acetonitrile80 °C24 hAnhydrous conditions are crucial.
Piperazine Formation Oxadiazole, EthylenediamineMethanol-20 °C1 hLow temperature minimizes side reactions.
Triazole Cyclization Piperazine intermediate, Conc. HClMethanol55 °C1 hControlled addition of acid is important.
Amination Chloro-triazolopyrazine, Primary AmineNeat (Amine as solvent)Room Temp.16 hAn excess of the amine drives the reaction.

Visualizations

Workflow for the Synthesis of the Triazolopyrazine Core

Synthesis_Workflow Start Ethyl Trifluoroacetate Hydrazide Trifluoroacetohydrazide Start->Hydrazide Hydrazine Hydrate Oxadiazole_Precursor Acylated Hydrazide Hydrazide->Oxadiazole_Precursor Chloroacetyl Chloride, NaOH Oxadiazole 2-(chloromethyl)-5-(trifluoromethyl) -1,3,4-oxadiazole Oxadiazole_Precursor->Oxadiazole POCl3, Heat Piperazine_Int Piperazine Intermediate Oxadiazole->Piperazine_Int Ethylenediamine, -20 °C Final_Product 3-(Trifluoromethyl)-[1,2,4]triazolo [4,3-a]pyrazine Core Piperazine_Int->Final_Product Conc. HCl, 55 °C Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_SM Purify starting materials (distillation/recrystallization) Check_Purity->Purify_SM No Check_Workup Was the work-up and purification efficient? Check_Conditions->Check_Workup Yes Optimize_Temp Optimize temperature (increase or decrease) Check_Conditions->Optimize_Temp No Optimize_Purification Optimize purification (chromatography, crystallization) Check_Workup->Optimize_Purification No Success Yield Improved Check_Workup->Success Yes Purify_SM->Check_Conditions Optimize_Temp->Check_Workup Optimize_Time Optimize reaction time (TLC/LC-MS monitoring) Optimize_Temp->Optimize_Time Optimize_Reagents Check reagent stoichiometry and for anhydrous conditions Optimize_Temp->Optimize_Reagents Optimize_Purification->Success

References

Technical Support Center: 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental phenomena, helping you anticipate, identify, and resolve common issues related to byproduct formation. Our goal is to empower you with the expertise to optimize your reactions, ensure the integrity of your results, and accelerate your research.

Section 1: Understanding the Core Reactivity

The 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine core is an electron-deficient heterocyclic system. The chlorine atom at the 8-position is the primary site for functionalization, most commonly via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the electronic nature of the fused ring system can lead to unexpected reactivity and the formation of characteristic byproducts. Understanding these potential side reactions is the first step toward effective troubleshooting.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and functionalization of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

FAQ 1: My nucleophilic substitution reaction gave me a mixture of two isomers. How do I identify them and control the selectivity?

Answer: You are likely observing a mixture of the expected ipso-substitution product and a regioisomeric byproduct known as the tele-substitution product.

  • Ipso-Substitution: The nucleophile directly replaces the chlorine atom at the C-8 position. This is the expected and often desired product.

  • Tele-Substitution: The nucleophile attacks a different position on the pyrazine ring (commonly C-5), leading to a rearranged product where the chlorine is eliminated.

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at the 8-position, followed by the loss of a proton and subsequent elimination of the chloride.[1]

Identifying the Isomers: The most reliable method for distinguishing between ipso and tele isomers is ¹H NMR spectroscopy. The protons on the pyrazine ring exhibit distinct splitting patterns for each isomer.[1]

Isomer TypePosition of Substitution¹H NMR Signature of Pyrazine Protons
8-substituted (ipso) C-8Two distinct doublets (J ≈ 4.6 Hz)
5-substituted (tele) C-5Two sharp singlets

Controlling Selectivity: The ratio of ipso to tele products is kinetically controlled and highly dependent on reaction conditions. Here’s how you can influence the outcome:

FactorTo Favor Ipso-SubstitutionTo Favor Tele-SubstitutionRationale
Nucleophile "Harder" nucleophiles (e.g., ROH)"Softer" nucleophiles (e.g., RSH, RNH₂)A combination of a hard nucleophile and a hard electrophile (the carbon attached to chlorine) promotes direct substitution.[1]
Solvent More polar solventsLess polar solventsPolar solvents can stabilize the charged intermediate in the ipso pathway.[2]
Leaving Group ClBr, ILarger, more polarizable halogens are better leaving groups and can facilitate the elimination step in the tele pathway.[3]
Base Use of a non-nucleophilic baseExcess nucleophile acting as a baseA dedicated base can deprotonate the nucleophile, increasing its "hardness". Using excess amine can promote the tele mechanism.[2]
FAQ 2: My reaction mixture turned cloudy and I've isolated a water-soluble byproduct. What is it and how can I avoid it?

Answer: This is a classic sign of hydrolysis. The chloro group on the triazolopyrazine ring can be displaced by water or hydroxide, especially if moisture is present in your reaction setup or during workup. This forms the corresponding 8-hydroxy-3-methyl-triazolo[4,3-a]pyrazine.

Prevention:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Controlled Workup: During aqueous workup, minimize the contact time and consider using a buffered or slightly acidic aqueous solution to suppress the reactivity of hydroxide ions.

FAQ 3: I'm performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) and I'm seeing byproducts in my crude LC-MS. What are they likely to be?

Answer: In palladium-catalyzed cross-coupling reactions, two common byproducts are often observed:

  • Dehalogenated Product: This is the 3-methyl-triazolo[4,3-a]pyrazine, where the chlorine atom has been replaced by a hydrogen atom. This can occur through a competing hydrodehalogenation pathway catalyzed by the palladium complex.[3][4]

  • Homocoupled Dimer: In Sonogashira couplings, the terminal alkyne can couple with itself to form a symmetrical diyne (e.g., a Glaser coupling byproduct).[5] In Suzuki couplings, the boronic acid can homocouple to form a biaryl species.

Section 3: Troubleshooting Guides

This section provides step-by-step guides to diagnose and solve specific byproduct-related issues.

Guide 1: Troubleshooting Regioisomers in Amination Reactions

Symptom: Your ¹H NMR of the purified product shows four signals in the aromatic region of the pyrazine ring instead of the expected two, suggesting a mixture of 8-amino (ipso) and 5-amino (tele) isomers.

Workflow for Diagnosis and Resolution:

G cluster_0 Diagnosis cluster_1 Causality Analysis cluster_2 Resolution Strategies A Observe unexpected isomer ratio in ¹H NMR B Confirm Isomer Identity: - 8-substituted: Two doublets - 5-substituted: Two singlets A->B C Is the nucleophile 'soft' (e.g., amine, thiol)? B->C D Is the solvent non-polar (e.g., toluene, dioxane)? C->D E Is the nucleophile used in large excess? D->E F Strategy 1: Modify Solvent Switch to a more polar solvent (e.g., DMF, NMP) E->F G Strategy 2: Add a Non-Nucleophilic Base Use a base like DBU or K₂CO₃ instead of excess amine E->G H Strategy 3: Lower Reaction Temperature May favor the generally lower activation energy ipso pathway E->H I Strategy 4: Purification Separate isomers using reversed-phase HPLC E->I

Caption: Troubleshooting workflow for regioisomer formation.

Detailed Protocol for Isomer Separation: If reaction optimization does not yield the desired purity, separation of the ipso and tele isomers can often be achieved by reversed-phase HPLC.

  • Column: Use a C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The addition of a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape.

  • Detection: Use a UV detector, monitoring at a wavelength where both isomers absorb (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to each peak and confirm the identity of the desired isomer by ¹H NMR.[6]

Guide 2: Mitigating Hydrolysis and Dehalogenation

Symptom: Your mass spectrometry data shows a peak corresponding to the mass of the starting material minus the mass of chlorine plus the mass of a hydroxyl group (M-Cl+OH) or a peak corresponding to the mass of the starting material minus the mass of chlorine (M-Cl+H).

Workflow for Prevention:

G cluster_0 Observation (MS Data) cluster_1 Preventative Measures A Peak observed at [M-Cl+OH] (Hydrolysis) or [M-Cl+H] (Dehalogenation) B Ensure Rigorous Anhydrous Conditions: - Oven/flame-dried glassware - Anhydrous solvents - Inert atmosphere (N₂ or Ar) A->B C For Cross-Coupling: - Use high-purity catalyst and ligands - Minimize reaction time - Consider a phosphine-free catalyst system A->C D During Workup: - Use cooled, deionized water - Minimize contact time with aqueous base - Extract promptly into organic solvent B->D

Caption: Prevention workflow for hydrolysis and dehalogenation.

Experimental Protocol for Minimizing Dehalogenation in Suzuki-Miyaura Coupling:

  • Reagent Preparation: Degas all solvents by sparging with nitrogen or argon for at least 30 minutes. Use high-purity palladium catalysts and ligands.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Add the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, boronic acid, base (e.g., K₂CO₃), and solvent.

  • Catalyst Addition: Add the palladium catalyst and ligand last, just before heating. This minimizes the time the catalyst is in a potentially reactive state before the coupling reaction begins.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction promptly to prevent prolonged exposure to the catalytic system, which can increase the likelihood of dehalogenation.

Guide 3: Avoiding Dimerization in Sonogashira Coupling

Symptom: Your crude reaction mixture shows a significant amount of a product with approximately double the mass of your alkyne starting material, corresponding to the homocoupled diyne.

Causality and Mitigation: This side reaction is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Mitigation StrategyProtocolRationale
Copper-Free Conditions Perform the reaction using a palladium catalyst and a suitable ligand (e.g., a phosphine ligand) in the absence of a copper salt. An amine base like triethylamine or diisopropylethylamine is still required.Eliminating the copper catalyst directly prevents the primary pathway for alkyne homocoupling.[5]
Rigorous Degassing Before adding the catalyst, thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon).The Glaser coupling pathway is an oxidative process that requires oxygen. Removing dissolved oxygen from the reaction mixture significantly suppresses this side reaction.

Section 4: Summary of Potential Byproducts

The following table summarizes the common byproducts discussed in this guide, their likely origin, and key analytical identifiers.

Byproduct ClassCommon Reaction TypeLikely StructureKey Analytical Signature
Regioisomer Nucleophilic Aromatic Substitution5-substituted-triazolo[4,3-a]pyrazine (tele)¹H NMR: Two singlets for pyrazine protons.
Hydrolysis Product All reactions if moisture is present8-hydroxy-triazolo[4,3-a]pyrazineMS: Peak at [M-Cl+OH]
Dehalogenation Pd-Catalyzed Cross-Coupling3-methyl-triazolo[4,3-a]pyrazineMS: Peak at [M-Cl+H]
Homocoupling Sonogashira, Suzuki CouplingSymmetrical diyne or biarylMS: Peak at ~2x mass of alkyne or boronic acid.
Over-reduction Reactions with strong reducing agentsTetrahydro- or piperazine analogMS: Peak at [M+2H] or [M+4H]
N,N-Disubstitution Reductive AminationProduct with two triazolopyrazine units on one nitrogenMS: Peak corresponding to the mass of the disubstituted product.[5]
Disproportionation Radical ReactionsDechlorinated and other rearranged productsComplex mixture often requiring detailed NMR (COSY, HMBC) and MS analysis for characterization.[7]

References

8-Chloro-3-methyl-triazolo[4,3-a]pyrazine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability and degradation challenges encountered during experimental work. The information is presented in a direct question-and-answer format to address potential issues proactively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior and handling of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Q1: What are the primary stability concerns for the 1,2,4-triazolo[4,3-a]pyrazine scaffold?

A: The 1,2,4-triazolo[4,3-a]pyrazine scaffold is an electron-deficient, nitrogen-rich heterocyclic system.[1] This inherent electronic nature makes it susceptible to certain degradation pathways. Key concerns include:

  • Hydrolytic Instability: The chloro-substituent on the pyrazine ring is a potential site for nucleophilic substitution, particularly hydrolysis. This reaction is often catalyzed by acidic or basic conditions, leading to the formation of a hydroxy-derivative.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. During photoredox synthesis of related triazolopyrazine compounds, photodegradation has been noted as a potential cause for the loss of starting material and product.[1] Therefore, exposure to UV or high-intensity light during experiments or storage should be minimized.

  • Oxidative Degradation: The fused ring system and the methyl group can be susceptible to oxidation. The presence of oxidizing agents or exposure to atmospheric oxygen, especially under heat or light, can lead to the formation of N-oxides or other oxidative degradation products.

Q2: How is the stability of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine likely to be affected by pH?

A: The pH of the experimental medium is a critical factor influencing the stability of many pharmaceutical compounds, especially those with ionizable groups or hydrolyzable moieties.[2] For 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine:

  • Acidic Conditions (Low pH): Acid catalysis can accelerate the hydrolysis of the C-Cl bond. The nitrogen atoms in the heterocyclic rings can also become protonated, which may alter the electronic distribution of the molecule and potentially influence its degradation profile.

  • Basic Conditions (High pH): Base-catalyzed hydrolysis of the chloro group is a highly probable degradation pathway. At sufficiently high pH, deprotonation of the methyl group could occur, potentially opening up other reaction pathways, although this is less common under typical experimental conditions. The stability of related piperazine derivatives has been shown to be highly dependent on the pH of the solution.[3]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable around a neutral pH, but this must be confirmed experimentally. Even in neutral solutions, hydrolysis can occur over time, especially at elevated temperatures.

Q3: What are the recommended storage and handling conditions for this compound?

A: Based on the chemical nature of the compound and general laboratory safety protocols for similar heterocyclic intermediates, the following conditions are recommended:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize thermal degradation.[4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidative degradation.

  • Light: Protect from light. Use amber vials or store containers in the dark to prevent photodegradation.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5][6]

Section 2: Troubleshooting Guide for Stability Studies

This guide provides solutions to common problems encountered during the analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine stability.

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation observed immediately after dissolving the compound in an aqueous buffer. 1. pH-Mediated Hydrolysis: The buffer pH may be too acidic or basic, causing rapid hydrolysis of the chloro-substituent. 2. Solvent Reactivity: The solvent itself (or impurities) may be reacting with the compound.1. pH Optimization: Immediately analyze the pH of your buffer. Conduct a rapid pH-rate profile study by dissolving the compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitoring its disappearance over a short period (e.g., 0, 15, 30, 60 minutes) to find the most stable range.[2] 2. Co-solvent Selection: Prepare the initial stock solution in a non-reactive organic solvent like acetonitrile or DMSO and dilute it into the aqueous buffer immediately before analysis to minimize exposure time. Ensure the organic solvent percentage is low enough not to affect the experiment.
Multiple, unexpected peaks appear in the HPLC chromatogram after stress testing. 1. Multiple Degradation Pathways: The stress condition (e.g., strong acid, high heat) is causing the compound to degrade into several different products. 2. Secondary Degradation: An initial degradation product may itself be unstable and degrading further. 3. Impurities: The new peaks may be from impurities in the starting material that are also degrading.1. Use HPLC-MS: Employ a mass spectrometer coupled with your HPLC to obtain mass-to-charge (m/z) data for the parent compound and all new peaks. This is the most effective way to identify degradation products and propose degradation pathways.[7] 2. Time-Course Study: Analyze samples at multiple time points during the stress test. This can help you distinguish primary degradants from secondary ones. 3. Purity Check: Run a forced degradation study on a placebo (all excipients/solvents without the active compound) to rule out degradation from other components.
Poor peak shape (e.g., tailing, fronting) for the parent compound in HPLC analysis. 1. Silanol Interactions: The basic nitrogen atoms in the triazolopyrazine ring can interact with acidic silanol groups on the silica-based HPLC column, causing peak tailing. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the compound, causing it to exist in both ionized and non-ionized forms.1. Use a Low-Bleed, End-Capped Column: Select a modern, high-purity, end-capped C18 column. 2. Modify Mobile Phase: Add a competing base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase to block active silanol sites. Alternatively, use a mobile phase with a low pH (e.g., 2.5-3.0 using formic or phosphoric acid) to ensure all basic nitrogens are protonated, leading to a single ionic species and better peak shape.
Mass balance in the forced degradation study is below 90%. 1. Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the analytical wavelength. 2. Precipitation: The compound or its degradants may have precipitated out of solution. 3. Volatile Degradants: Degradation may have produced volatile compounds that are lost from the sample.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside the UV detector to detect non-chromophoric compounds. 2. Visual Inspection & Solubility: Visually inspect all stressed samples for precipitation. Check the solubility of the parent compound and potential degradants in the stress medium. 3. Headspace GC-MS: If volatile products are suspected (e.g., from extensive fragmentation), analyze the headspace of the stressed sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).
Section 3: Protocols and Methodologies
3.1 Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the degradation pathways of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine under various stress conditions.

Objective: To identify the potential degradation products and determine the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in acetonitrile (ACN).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the reaction solvent and kept under ambient conditions.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Use 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution (in ACN:water 50:50) at 80°C in a calibrated oven.

    • Photolytic Degradation: Expose a solution (in ACN:water 50:50) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until approximately 5-20% degradation of the parent compound is observed.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • HPLC-UV/MS Analysis:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis:

    • Calculate the percentage of degradation.

    • Determine the relative retention times of all degradation products.

    • Use MS data to propose structures for the major degradants.

    • Calculate the mass balance to ensure all major products are accounted for.

3.2 Summary of Typical Forced Degradation Conditions

The following table summarizes standard starting conditions for a forced degradation study. The duration and temperature should be adjusted to achieve the target degradation of 5-20%.

Stress ConditionStressorTemperatureTypical Duration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp - 80°C2 hours - 7 days
Base Hydrolysis0.01 M - 0.1 M NaOHRoom Temp - 60°C30 minutes - 24 hours
Oxidation3% - 30% H₂O₂Room Temp8 hours - 48 hours
ThermalSolid & Solution> 20°C above accelerated storage1 - 4 weeks
PhotolyticSolutionAmbientICH Q1B Guidelines
3.3 Visualized Workflows and Pathways

The following diagrams illustrate key processes for stability testing.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution in ACN prep_samples Dilute Stock with Stressors (Acid, Base, Oxidative, etc.) prep_stock->prep_samples stress Incubate Samples (Heat, Light, Time) prep_samples->stress sampling Collect Samples at Multiple Time Points stress->sampling neutralize Neutralize & Dilute Samples for Injection sampling->neutralize hplc_ms Analyze via HPLC-UV/MS neutralize->hplc_ms identify Identify Degradants (MS Data) hplc_ms->identify quantify Quantify Degradation & Calculate Mass Balance identify->quantify pathway Propose Degradation Pathway quantify->pathway

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) Parent 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine Hydrolysis_Product 8-Hydroxy-3-methyl- triazolo[4,3-a]pyrazine Parent->Hydrolysis_Product Loss of HCl Oxidation_Product1 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine N-oxide Parent->Oxidation_Product1 Ring Oxidation Oxidation_Product2 8-Chloro-3-(hydroxymethyl)- triazolo[4,3-a]pyrazine Parent->Oxidation_Product2 Side-chain Oxidation

Caption: Hypothetical degradation pathways for the compound.

Section 4: References
  • Yap, B. K., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2333. Available at: --INVALID-LINK--

  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1126–1134. Available at: --INVALID-LINK--

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available at: --INVALID-LINK--

  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Griffith Research Online. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][8][9]triazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synblock. (n.d.). 8-methyl-3-(trifluoromethyl)-[1][8][9]triazolo[4,3-a]pyrazine. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 8-Chloro[1][8][9]triazolo[1,5-a]pyrazine. Available at: --INVALID-LINK--

  • MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][8][9]triazolo[4,3-a]pyrazine. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 8-Chloro-3-(chloromethyl)-[1][8][9]triazolo[4,3-a]pyrazine. Available at: --INVALID-LINK--

  • CymitQuimica. (n.d.). 8-chloro-3-ethyl-[1][8][9]triazolo[4,3-a]pyrazine. Available at: --INVALID-LINK--

  • ResearchGate. (2025). 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone. Available at: --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet - 8-Chloro-1,2,4-triazolo[4,3-a]pyrazine. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - methylpyrazine. Available at: --INVALID-LINK--

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: --INVALID-LINK--

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: --INVALID-LINK--

  • Semantic Scholar. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. Available at: --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][8][9]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available at: --INVALID-LINK--

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: --INVALID-LINK--

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Available at: --INVALID-LINK--

  • PubMed. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: --INVALID-LINK--

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Technical Support Center: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yield.

I. Overview of the Synthetic Pathway

The synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is a multi-step process that requires careful control of reaction conditions to achieve a high yield. The most common and logical synthetic route involves two key transformations:

  • Nucleophilic Aromatic Substitution: Formation of the key intermediate, 2-chloro-5-hydrazinyl-3-methylpyrazine, by reacting 2,5-dichloro-3-methylpyrazine with hydrazine.

  • Cyclization: Annulation of the triazole ring by treating the hydrazinylpyrazine intermediate with an appropriate reagent to introduce the C3-methyl group and effect ring closure.

This guide will break down each of these stages, providing detailed protocols and addressing potential challenges.

Experimental Workflow Diagram

Synthesis_WorkflowGeneral Synthetic Workflowcluster_step1Step 1: Hydrazinolysiscluster_step2Step 2: Cyclizationcluster_purificationPurificationStart2,5-dichloro-3-methylpyrazineProcess1Nucleophilic Aromatic SubstitutionStart->Process1Reagent1Hydrazine HydrateReagent1->Process1Intermediate2-chloro-5-hydrazinyl-3-methylpyrazineProcess1->IntermediateProcess2Condensation & CyclizationIntermediate->Process2Reagent2Triethyl OrthoacetateReagent2->Process2Product8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineProcess2->ProductPurificationColumn Chromatography / RecrystallizationProduct->PurificationFinalProductPure ProductPurification->FinalProduct

Caption: A diagram illustrating the two-step synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-hydrazinyl-3-methylpyrazine

This procedure outlines the selective mono-substitution of hydrazine on 2,5-dichloro-3-methylpyrazine.

Materials:

  • 2,5-dichloro-3-methylpyrazine

  • Hydrazine hydrate (80% in water)

  • Ethanol (or another suitable polar solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-3-methylpyrazine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid precipitate and wash with cold ethanol to remove unreacted starting material and di-substituted byproducts.

  • Dry the product under vacuum to obtain 2-chloro-5-hydrazinyl-3-methylpyrazine.

Protocol 2: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes the cyclization of the hydrazinyl intermediate to form the final triazolopyrazine product.

Materials:

  • 2-chloro-5-hydrazinyl-3-methylpyrazine

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (or another high-boiling point solvent)

Procedure:

  • Suspend 2-chloro-5-hydrazinyl-3-methylpyrazine (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add triethyl orthoacetate (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected, typically for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: The yield of 2-chloro-5-hydrazinyl-3-methylpyrazine is low. What could be the cause?

  • A1: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and ensure the temperature is maintained at reflux. Monitor the reaction closely by TLC until the starting material is consumed.

  • A2: Formation of Di-substituted Byproduct: The use of excess hydrazine or prolonged reaction times can lead to the formation of 2,5-dihydrazinyl-3-methylpyrazine.

    • Solution: Carefully control the stoichiometry of hydrazine hydrate (1.5-2.0 equivalents). Adding the hydrazine dropwise at a lower temperature before heating to reflux can also improve selectivity.

  • A3: Product Loss During Workup: The product may have some solubility in the mother liquor.

    • Solution: Cool the reaction mixture in an ice bath to maximize precipitation before filtration. Use a minimal amount of cold solvent for washing the precipitate.

Q2: The cyclization reaction to form the triazolopyrazine is not proceeding to completion.

  • A1: Inefficient Water Removal: The presence of water can inhibit the cyclization.

    • Solution: Ensure your glassware is dry and use a Dean-Stark apparatus to effectively remove the ethanol and water formed during the reaction.

  • A2: Inactive Catalyst: The acid catalyst may be old or inactive.

    • Solution: Use a fresh batch of p-toluenesulfonic acid.

  • A3: Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: If using toluene, ensure a consistent and vigorous reflux is maintained. If the reaction is still slow, consider a higher boiling point solvent like xylene, but be mindful of potential side reactions at elevated temperatures.

Q3: My final product is difficult to purify and contains several impurities.

  • A1: Side Reactions During Cyclization: At high temperatures, side reactions such as decomposition or polymerization can occur.[5]

    • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial.

  • A2: Ineffective Purification: The impurities may co-elute with the product during column chromatography.

    • Solution: Try different solvent systems for chromatography. A gradient elution from non-polar to polar solvents is often effective. If chromatography is insufficient, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities.[2]

Troubleshooting Decision Tree

Troubleshooting_TreeLow_YieldLow Yield IssueStep_CheckWhich Step has Low Yield?Low_Yield->Step_CheckHydrazinolysisStep 1: HydrazinolysisStep_Check->HydrazinolysisHydrazinolysisCyclizationStep 2: CyclizationStep_Check->CyclizationCyclizationHydrazinolysis_CauseHydrazinolysis_CauseHydrazinolysis->Hydrazinolysis_CauseCyclization_CauseCyclization_CauseCyclization->Cyclization_CauseIncomplete_Reaction1Incomplete ReactionSolution_IR1Increase reaction time/temp.Monitor by TLC.Incomplete_Reaction1->Solution_IR1Di-substitutionDi-substitution ByproductSolution_DiSubControl stoichiometry of hydrazine.Slow, cool addition.Di-substitution->Solution_DiSubWorkup_LossProduct Loss in WorkupSolution_WorkupCool to maximize precipitation.Use minimal cold solvent for washing.Workup_Loss->Solution_WorkupHydrazinolysis_Cause->Incomplete_Reaction1Hydrazinolysis_Cause->Di-substitutionHydrazinolysis_Cause->Workup_LossIncomplete_Reaction2Incomplete ReactionSolution_IR2Ensure efficient water removal (Dean-Stark).Use fresh catalyst.Optimize temperature.Incomplete_Reaction2->Solution_IR2Side_ReactionsSide Reactions/DecompositionSolution_SideReactLower reaction temperature.Reduce reaction time.Side_Reactions->Solution_SideReactPurification_IssuesPurification DifficultiesSolution_PurificationOptimize chromatography solvent system.Consider recrystallization or HPLC.Purification_Issues->Solution_PurificationCyclization_Cause->Incomplete_Reaction2Cyclization_Cause->Side_ReactionsCyclization_Cause->Purification_Issues

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in the cyclization step?

A: The acid catalyst, such as p-toluenesulfonic acid, protonates the carbonyl oxygen of the intermediate formed from the reaction of the hydrazine with triethyl orthoacetate. This protonation makes the carbonyl carbon more electrophilic and facilitates the intramolecular nucleophilic attack by the nitrogen of the pyrazine ring, leading to cyclization.

Q: Can I use a different reagent for the cyclization step to introduce the 3-methyl group?

A: Yes, other reagents can be used. For example, acetic anhydride can be used, which would form an acetylhydrazide intermediate that would then cyclize. However, this may require different reaction conditions, such as higher temperatures or a different solvent. Triethyl orthoacetate is often preferred as it drives the reaction forward by the removal of ethanol.

Q: How can I confirm the structure of my final product?

A: The structure of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine should be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Q: Are there any specific safety precautions I should take?

A: Yes. Hydrazine hydrate is toxic and a suspected carcinogen, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The solvents used are flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

V. Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected yields. Note that these are approximate values and may need to be optimized for your specific setup.

StepReactantsKey ParametersTypical Yield
1. Hydrazinolysis 2,5-dichloro-3-methylpyrazine, Hydrazine HydrateReflux in Ethanol, 4-8 hours60-75%
2. Cyclization 2-chloro-5-hydrazinyl-3-methylpyrazine, Triethyl OrthoacetateReflux in Toluene with Dean-Stark, 12-24 hours50-70%

VI. References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. 2021 Apr 21;26(9):2421. doi: 10.3390/molecules26092421. PMID: 33919319; PMCID: PMC8122397. Available from: --INVALID-LINK--

  • (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: --INVALID-LINK--

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. 2019; 15: 2346–2353. doi: 10.3762/bjoc.15.228. Available from: --INVALID-LINK--

  • 8-CHLORO-3-ETHYL-[1][2][3]TRIAZOLO[4,3-A]PYRAZINE synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem. Available from: --INVALID-LINK--

  • Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. PrepChem. Available from: --INVALID-LINK--

  • What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. Available from: --INVALID-LINK--

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available from: --INVALID-LINK--

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available from: --INVALID-LINK--

  • How to Synthesize 2,5-Dichloropyrazine and Its Applications - FAQ - Guidechem. Available from: --INVALID-LINK--

  • 2,5-Dichloropyrazine synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Available from: --INVALID-LINK--

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available from: --INVALID-LINK--

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. Available from: --INVALID-LINK--

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents. Available from: --INVALID-LINK--

  • Organic Syntheses Procedure. Available from: --INVALID-LINK--

Common problems in triazolo[4,3-a]pyrazine synthesis and how to solve them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a key structural motif in numerous biologically active compounds, and its efficient synthesis is crucial for advancing research and development in medicinal chemistry.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these molecules. The information presented here is a synthesis of established literature and practical field experience, aimed at helping you navigate the complexities of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of triazolo[4,3-a]pyrazines, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Triazolo[4,3-a]pyrazine Product

Q: My cyclization reaction is resulting in a low yield of the target triazolo[4,3-a]pyrazine. What are the likely causes and how can I improve it?

A: Low yields in triazolo[4,3-a]pyrazine synthesis are a frequent issue and can stem from several factors, primarily related to the choice of cyclization strategy and reaction conditions. The most common methods for forming the triazole ring are oxidative cyclization of a hydrazone precursor or condensation-cyclization from a hydrazine-substituted pyrazine.

Underlying Causes and Mechanistic Considerations:

  • Inefficient Dehydration/Oxidation: The final ring-closing step often involves the removal of water or an oxidation reaction. If the dehydrating or oxidizing agent is not effective, the reaction may stall at the intermediate stage. For instance, when using phosphorus oxychloride (POCl₃) as a dehydrating agent, incomplete reaction can lead to lower yields.[2] Similarly, oxidative cyclization using reagents like N-chlorosuccinimide (NCS) or (diacetoxyiodo)benzene depends on the efficient formation of a reactive intermediate, such as a nitrilimine, which then undergoes intramolecular cyclization.[3][4]

  • Side Reactions and Byproduct Formation: Competing side reactions can significantly consume starting materials and reduce the yield of the desired product. For example, in syntheses starting from halogenated pyrazines, the precursor itself can be prone to degradation under the reaction conditions.[2] In some oxidative cyclization reactions, the oxidant may react with other functional groups in the molecule, leading to a complex mixture of products.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, some cyclization reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions. The choice of solvent can also influence the solubility of reactants and intermediates, affecting reaction kinetics.

Troubleshooting Workflow and Recommended Protocols:

To address low yields, a systematic approach to optimizing the reaction conditions is recommended. The following workflow and protocols can guide your efforts.

low_yield_workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents optimize_cyclization Optimize Cyclization Conditions check_reagents->optimize_cyclization Reagents OK change_strategy Consider an Alternative Synthetic Route optimize_cyclization->change_strategy Optimization Fails success Improved Yield optimize_cyclization->success Optimization Successful change_strategy->optimize_cyclization Implement New Route

Caption: A decision-making workflow for troubleshooting low yields.

Protocol 1: Optimization of Oxidative Cyclization with NCS

This protocol is adapted for the oxidative cyclization of a 2-pyridylhydrazone precursor, a reaction analogous to what is used for pyrazine-based systems.[3]

  • Reactant Preparation: Dissolve the hydrazone precursor (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This can help to control the reaction rate and minimize side reactions.

  • Reagent Addition: Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the solid product and wash it with a non-polar solvent like petroleum ether.

  • Purification: The crude product can be further purified by recrystallization from hot water with the addition of a base like triethylamine (Et₃N) to neutralize any generated acid.[3]

Table 1: Comparison of Dehydrating Agents for Cyclization

Dehydrating AgentTypical ConditionsAdvantagesCommon Issues
POCl₃ Reflux in an inert solvent (e.g., acetonitrile)Powerful dehydrating agentHarsh conditions, can lead to decomposition of sensitive substrates, formation of chlorinated byproducts.[2][5]
Acetic Acid (Microwave) Microwave irradiation in acetic acidRapid reaction times, efficient cyclizationRequires microwave reactor, potential for side reactions at high temperatures.[6]
Trifluoroacetic Anhydride (TFAA) Room temperature or gentle heatingMilder conditions than POCl₃Can be expensive, may not be suitable for all substrates.[2]
Problem 2: Formation of Unexpected Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC plate and facing difficulties in purifying my target triazolo[4,3-a]pyrazine. What are these impurities and how can I get a clean product?

A: The formation of side products is a common hurdle, often leading to challenging purification. These impurities can arise from various sources, including competing reaction pathways, degradation of reactants or products, and incomplete reactions.

Common Side Products and Their Origins:

  • Isomeric Products: In some cases, cyclization can occur at different nitrogen atoms, leading to the formation of regioisomers, such as the[3][7][8]triazolo[1,5-a]pyrazine system. The regioselectivity of the cyclization is often influenced by the reaction conditions and the nature of the substituents.[9]

  • Products of Incomplete Reaction: As mentioned earlier, unreacted starting materials or intermediates can contaminate the final product.

  • Degradation Products: The triazolo[4,3-a]pyrazine core, while generally stable, can be susceptible to degradation under harsh conditions (e.g., strong acid or base, high temperatures).

  • Byproducts from the Reagents: The reagents used in the synthesis can also lead to byproducts. For example, when using excess amine in a substitution reaction, it can be challenging to remove it completely during work-up.[10]

Strategies for Minimizing Impurities and Improving Purification:

  • Reaction Condition Optimization:

    • Temperature Control: Running reactions at lower temperatures can often improve selectivity and reduce the formation of degradation products.[5]

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of one reagent might drive the reaction to completion, but a large excess can lead to purification issues.

    • Choice of Base/Catalyst: The choice of base or catalyst can significantly impact the reaction outcome. For instance, using a non-nucleophilic base can prevent unwanted side reactions.

  • Purification Techniques:

    • Chromatography: Column chromatography is a powerful tool for separating complex mixtures. A systematic approach to solvent system selection is key. Start with a non-polar solvent and gradually increase the polarity.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

    • Acid-Base Extraction: The basic nitrogen atoms in the triazolo[4,3-a]pyrazine ring system allow for purification by acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

Protocol 2: General Purification by Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture and pre-adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the pre-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Problem 3: Challenges in N-N Bond Formation

Q: The key N-N bond-forming step in my synthesis is inefficient. Are there alternative strategies or ways to improve this critical step?

A: The formation of the nitrogen-nitrogen bond is a cornerstone of triazole synthesis and can indeed be challenging due to the high nucleophilicity of nitrogen atoms.[11] Most synthetic strategies rely on activating one nitrogen atom to make it more electrophilic, thus facilitating the coupling.[11]

Mechanistic Considerations for N-N Bond Formation:

The intramolecular N-N bond formation to yield the triazole ring typically proceeds via the cyclization of a hydrazone or a related intermediate. The efficiency of this step is highly dependent on the electronic properties of the precursor and the reaction conditions. Electrochemical methods are also emerging as a powerful tool for forming N-N bonds under mild conditions, often proceeding through radical intermediates.[12][13]

Alternative and Improved Strategies:

  • Electrochemical Synthesis: This metal- and oxidant-free method offers a green and efficient alternative for intramolecular N-N bond formation. The reaction is typically carried out in an undivided cell under a constant current, using a mediator like ⁿBu₄NBr.[12] This approach has been successfully applied to the synthesis of related[3][7][8]triazolo[1,5-a]pyridines.[13]

  • Photoredox Catalysis: For late-stage functionalization and the introduction of diversity, photoredox catalysis can be employed to generate radical intermediates that can lead to the formation of new C-C or C-N bonds on the triazolopyrazine scaffold.[7][14]

Conceptual Diagram of Electrochemical N-N Bond Formation:

electrochemical_synthesis substrate N-Aryl Amidine Precursor anode Anode (Oxidation) substrate->anode Electron Transfer radical_cation Radical Cation Intermediate anode->radical_cation cyclization Intramolecular Cyclization (N-N Bond Formation) radical_cation->cyclization product Triazolopyridine Product cyclization->product

Caption: A simplified schematic of electrochemical N-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of triazolo[4,3-a]pyrazines?

A1: A common and versatile starting material is 2-chloropyrazine or its derivatives. This compound can undergo nucleophilic substitution with hydrazine to form the key 2-hydrazinopyrazine intermediate, which is then cyclized to the triazolo[4,3-a]pyrazine core.[2][15]

Q2: Are there any safety precautions I should be aware of when working with hydrazine?

A2: Yes, hydrazine and its derivatives are toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid heating hydrazine in the presence of air, and be aware of its incompatibility with oxidizing agents.

Q3: Can I introduce substituents onto the pyrazine or triazole ring?

A3: Yes, substituents can be introduced in several ways. You can start with a substituted 2-chloropyrazine to introduce functionality on the pyrazine ring.[16] To substitute the triazole ring, you can vary the cyclizing agent. For example, using different orthoesters or acyl chlorides in the condensation-cyclization step with 2-hydrazinopyrazine will result in different substituents at the 3-position of the triazolo[4,3-a]pyrazine ring.[17] Late-stage functionalization techniques can also be used to modify the core structure.[14]

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the protons and carbons in the molecule, allowing for the determination of the connectivity of atoms.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[8]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule.[7]

Q5: Where can I find more detailed synthetic procedures?

A5: The scientific literature is the best resource for detailed experimental protocols. Journals such as Organic Letters, The Journal of Organic Chemistry, and Molecules often publish detailed synthetic methods for heterocyclic compounds. The references cited in this guide are an excellent starting point.

References

Technical Support Center: Optimizing Analytical Methods for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical characterization of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. This molecule is a critical heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors for oncology research.[4] Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products.

This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Core Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

While various analytical techniques exist, liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for analyzing 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and related structures. Gas chromatography (GC) is often unsuitable for such heterocyclic compounds due to issues with volatility and thermal stability.[1] LC-MS, particularly UHPLC-MS/MS, provides the necessary sensitivity, selectivity, and resolution to quantify this analyte, even in complex pharmaceutical matrices.[1][5]

Troubleshooting Guide: HPLC & UHPLC Methods

This section addresses the most frequent chromatographic issues in a question-and-answer format.

Question: Why is my peak for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine tailing or showing poor symmetry?

Answer: Peak tailing for nitrogen-containing heterocyclic compounds is a classic problem, often stemming from secondary interactions with the stationary phase or issues within the mobile phase.

  • Causality - Silanol Interactions: The primary cause is often the interaction between the basic nitrogen atoms in the triazolopyrazine ring system and acidic, un-capped silanol groups (Si-OH) on the surface of conventional silica-based C18 columns. This creates a secondary, non-ideal retention mechanism, leading to a "tail" as the analyte molecules slowly elute from these active sites.

  • Solutions & Rationale:

    • Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase. A small amount of formic acid (e.g., 0.1%) will protonate the silanol groups, minimizing their interaction with the analyte. Alternatively, using a buffered mobile phase, such as ammonium formate, can help maintain a consistent pH and improve peak shape.[5]

    • Column Selection: Switch to a column with advanced surface technology. Columns like the Acquity CSH (Charged Surface Hybrid) C18 are designed with a low-level positive surface charge that effectively repels basic compounds under acidic mobile phase conditions, preventing silanol interactions and yielding highly symmetrical peaks.[5]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Dilute your sample and reinject to see if the peak shape improves.

Question: My analyte is eluting too early (low retention) on a C18 column. How can I increase its retention time?

Answer: Insufficient retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. Given the structure of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine (XlogP ≈ 1.5), it is moderately polar.[6]

  • Causality - Mobile Phase Polarity: The most likely cause is that your mobile phase is too "strong" (i.e., has too high a concentration of the organic solvent like acetonitrile or methanol).

  • Solutions & Rationale:

    • Decrease Organic Content: The most straightforward solution is to reduce the percentage of the organic solvent in your mobile phase. This makes the mobile phase more polar, increasing the relative attraction of the analyte to the nonpolar C18 stationary phase, thereby increasing retention time.

    • Change Organic Modifier: Acetonitrile is a stronger (less polar) eluting solvent than methanol in reversed-phase chromatography. If you are using acetonitrile, switching to methanol at the same percentage will increase retention.

    • Gradient Optimization: If you are running a gradient, decrease the initial percentage of the organic solvent and/or make the gradient slope less steep. This will give the analyte more time to interact with the stationary phase before the mobile phase becomes strong enough to elute it.

Question: I'm observing a new, unexpected peak during my analysis that seems related to my Active Pharmaceutical Ingredient (API). Could the analyte be forming in-situ?

Answer: Yes, this is a documented phenomenon, particularly when the analyte is a potential degradant or precursor. For instance, in the context of Sitagliptin manufacturing, its degradation can lead to the formation of a triazolopyrazine precursor.[5]

  • Causality - Sample Solvent and Stability: The choice of sample solvent can dramatically impact analyte stability. Certain solvents can catalyze degradation or hydrolysis reactions, especially over the timescale of a typical autosampler sequence.

  • Solutions & Rationale:

    • Solvent Investigation: The key is to find a solvent that ensures stability. A study successfully troubleshooted the spontaneous degradation of an API into its triazolopyrazine precursor by switching the sample solvent to N,N-dimethylformamide (DMF).[5]

    • Temperature Control: Keep the sample manager/autosampler cooled (e.g., 4-8 °C) to slow down potential degradation reactions while samples are waiting for injection.

    • Time Study: Analyze the same sample vial at different time points (e.g., t=0, t=4h, t=8h) to determine if the impurity peak grows over time, which would confirm in-situ formation.

Troubleshooting Guide: Mass Spectrometry (MS) Detection

Question: What are the best starting MS parameters for detecting 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine?

Answer: The triazolopyrazine core is readily ionizable. Positive-ion electrospray ionization (ESI+) is the recommended mode.

  • Rationale & Starting Parameters: The multiple nitrogen atoms in the heterocyclic system are easily protonated in the acidic mobile phases typically used for reversed-phase chromatography.

    Table 1: Recommended Starting MS Parameters

    Parameter Recommended Setting Rationale
    Ionization Mode ESI Positive (ESI+) The molecule contains multiple basic nitrogen atoms that are readily protonated.[5]
    Parent Ion (m/z) 169.02756 This corresponds to the protonated molecule [M+H]⁺.[6]
    MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) SIM for single quadrupole MS provides good sensitivity. MRM for triple quadrupole MS provides superior selectivity and is the gold standard for quantification.[5]
    Capillary Voltage 3.0 - 4.0 kV Standard range for ESI. Optimize for maximum parent ion signal.
    Desolvation Temp. 350 - 500 °C Dependent on instrument and mobile phase flow rate.
    Cone Gas Flow ~50 L/Hr Instrument dependent; optimize for signal stability.

    | Desolvation Gas Flow| 600 - 1000 L/Hr | Instrument dependent; critical for efficient droplet desolvation. |

  • For MS/MS (MRM) development: You will need to perform a compound tuning experiment to find the optimal collision energy for fragmenting the parent ion (m/z 169.0). Look for stable, specific product ions. For a related compound, NTTP (m/z 222.15), product ions of m/z 42.05 and 192.15 were used.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for analyzing this compound in a solid dosage form (e.g., a tablet)?

The primary goal of sample preparation is to efficiently extract the analyte from the formulation matrix while minimizing interferences.[7][8]

  • Extraction: Accurately weigh and crush the tablet. Use a volumetric flask and a suitable extraction solvent. A good starting point is a solvent mixture that mimics the initial mobile phase conditions, such as 50:50 Methanol:Water or Acetonitrile:Water.

  • Mechanical Disruption: Use sonication (~15-20 minutes) followed by mechanical shaking (~30 minutes) to ensure complete dissolution and extraction of the analyte.

  • Clarification: After extraction, the sample must be clarified to remove insoluble excipients that can clog the HPLC/UHPLC system. Centrifugation at high RPM (e.g., >10,000 rpm) followed by filtration through a 0.22 µm syringe filter (choose a filter material, like PTFE or PVDF, that is compatible with your solvent) is critical.

Q2: I'm analyzing for trace levels of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine as an impurity. How can I improve my detection limits?

  • Optimize MS/MS Transitions: Use a triple quadrupole mass spectrometer in MRM mode. Spend time optimizing the collision energy for at least two different product ion transitions. This maximizes signal and ensures specificity.

  • Sample Concentration: If the analyte concentration is very low, consider using Solid-Phase Extraction (SPE). SPE can be used to concentrate the analyte from a large sample volume and provides an excellent clean-up step, which reduces matrix effects and improves signal-to-noise.[7]

  • UHPLC System: Use a UHPLC system with sub-2-µm particle columns. These systems produce sharper, narrower peaks, which translates to a greater peak height and improved sensitivity.

Q3: Is GC-MS a viable alternative for this analysis?

Generally, no. For N-nitroso-triazolopyrazine (NTTP), a derivative of this core structure, GC-MS was found to be unsuitable due to inadequate volatility and poor chromatographic resolution.[1] Given the structural similarities, 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine would likely face similar challenges. LC-MS is the more robust and reliable platform.

Visualized Workflows & Logic

A systematic approach is crucial for both method development and troubleshooting.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow start Tablet Crushing & Weighing extraction Solvent Extraction (Sonication/Shaking) start->extraction cleanup Centrifugation & Filtration (0.22 µm Syringe Filter) extraction->cleanup hplc UHPLC Separation (C18 Column) cleanup->hplc Inject Sample ms MS/MS Detection (ESI+, MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Standard workflow for the analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine from a solid dosage form.

G sol sol start Poor Peak Shape (Tailing/Fronting/Splitting) q1 Is sample concentration high? start->q1 q2 Using buffered mobile phase? q1->q2 No sol1 Dilute sample and reinject. Check for column overload. q1->sol1 Yes q3 Using modern 'base-deactivated' column? q2->q3 Yes sol2 Add 0.1% Formic Acid or use Ammonium Formate buffer. q2->sol2 No sol3 Switch to a column with CSH or equivalent technology. q3->sol3 No sol4 Increase column temperature to improve peak kinetics. q3->sol4 Yes

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

Reference Protocol: UHPLC-MS/MS Method

This protocol is a robust starting point based on validated methods for similar compounds.[5] Optimization will be required for your specific instrumentation and sample matrix.

1. Chromatographic Conditions:

  • System: UHPLC System

  • Column: Acquity CSH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 4.2

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (Note: Increasing temperature can sometimes improve peak shape for complex analytes[5])

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

2. Mass Spectrometer Conditions (Triple Quadrupole):

  • Ionization: ESI Positive

  • MRM Transition: 169.0 -> Product Ion (To be determined via compound tuning)

  • Dwell Time: 50 ms

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

References

Technical Support Center: Navigating Solubility Challenges of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers utilizing 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and its analogs. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the preclinical assessment of this compound class: poor aqueous solubility. As experienced scientists, we understand that inconsistent solubility can lead to unreliable data, hindering the progress of promising research. This center offers a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I prevent it?

A1: This is a classic case of "solvent shock," a common phenomenon with hydrophobic compounds like many triazolopyrazine derivatives.[1] Your compound is highly soluble in the organic solvent, dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when introduced to a predominantly aqueous environment. This abrupt change in solvent polarity causes the compound to crash out of solution, leading to precipitation.

Here are immediate steps to mitigate this issue:

  • Optimize Your Dilution Technique: Instead of a single, large dilution, add the DMSO stock to your pre-warmed (37°C) aqueous buffer or media dropwise while gently vortexing or swirling.[1] This gradual introduction helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Lower the Final DMSO Concentration: While DMSO is an excellent solvent, it can interfere with biological assays at higher concentrations. Aim for a final DMSO concentration of ≤ 0.5%, and ideally below 0.1%, in your assay.[2] This may require preparing a more dilute stock solution in DMSO. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Pre-warm Your Aqueous Solution: Adding a cold stock solution to a warmer aqueous buffer can decrease the solubility of your compound. Ensure both your stock and your buffer are at the same temperature before mixing.

Troubleshooting Guide: From Simple Fixes to Advanced Formulation

This section provides a tiered approach to resolving persistent solubility issues, starting with straightforward procedural adjustments and progressing to more advanced formulation strategies.

Tier 1: Procedural and Environmental Adjustments

Issue: My compound precipitates in the cell culture media during incubation.

This delayed precipitation can be due to a variety of factors, including temperature shifts, pH changes from cellular metabolism, and interactions with media components.[3]

Troubleshooting Workflow:

A Precipitation observed post-incubation B Is the final concentration near the solubility limit? A->B C Reduce final compound concentration B->C Yes D Is the media pH stable? B->D No H Issue Resolved C->H E Use HEPES-buffered media D->E No F Are you using serum-free media? D->F Yes E->H G Test with serum-containing media (if permissible) F->G Yes I Proceed to Tier 2 F->I No G->H

Caption: Tier 1 troubleshooting for delayed precipitation.

Detailed Protocols:

  • Co-Solvent Optimization: If your assay can tolerate it, a slightly higher percentage of a water-miscible co-solvent can maintain solubility. Ethanol is a common alternative or addition to DMSO.[4] However, it's crucial to determine the maximum tolerable concentration for your specific assay system, as co-solvents can impact enzyme activity or cell viability.[4]

Table 1: Common Co-solvents and Their Typical Final Assay Concentrations

Co-SolventTypical Final ConcentrationConsiderations
DMSO≤ 0.5%Can interfere with some enzyme assays and may be toxic to certain cell lines at higher concentrations.
Ethanol≤ 1%Generally less toxic than DMSO but can also affect enzyme kinetics and cell health.[4]
Polyethylene Glycol 400 (PEG 400)1-5%A less common but effective co-solvent for increasing the solubility of hydrophobic compounds.
Tier 2: Advanced Formulation Strategies

If procedural adjustments are insufficient, more advanced formulation techniques may be necessary. These methods aim to increase the apparent solubility and stability of the compound in aqueous solutions.

Issue: My compound's solubility is too low to achieve the desired concentration for my in vivo or in vitro studies.

Advanced Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

    Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Molar Ratio Determination: Start by preparing solutions with varying molar ratios of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine to HP-β-CD (e.g., 1:1, 1:2, 1:5).

    • Complexation: Dissolve the HP-β-CD in your aqueous buffer. Slowly add the compound (ideally from a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.

    • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium.

    • Solubility Measurement: After equilibration, centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Use of Excipients and Surfactants: Certain pharmaceutical excipients and non-ionic surfactants can improve the solubility of hydrophobic compounds by forming micelles or other types of colloidal aggregates that can encapsulate the drug molecules.[7]

Table 2: Excipients for Enhancing Solubility

Excipient TypeExamplesMechanism of Action
Non-ionic SurfactantsTween® 20, Tween® 80, Pluronic® F-68Form micelles that encapsulate hydrophobic compounds.
PolymersPolyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)Can inhibit crystallization and enhance wetting of the compound.

Workflow for Advanced Formulation:

A Persistent Solubility Issues B Is the compound for in vitro or in vivo use? A->B C In Vitro B->C D In Vivo B->D E Cyclodextrin Complexation C->E F Nanosuspension D->F G Lipid-Based Formulation D->G H Assay Compatibility Testing E->H I Pharmacokinetic Profiling F->I G->I

Caption: Decision tree for selecting an advanced formulation strategy.

Impact on Assay Performance and Data Interpretation

It is critical to recognize that undissolved compounds can lead to erroneous and misleading assay results.

  • Underestimation of Potency: If a portion of your compound precipitates, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a falsely high IC50 value).

  • Assay Interference: Compound aggregates can interfere with assay readouts, particularly in light-based assays (e.g., fluorescence, luminescence) by causing light scattering.[8] Aggregates can also non-specifically inhibit enzymes, leading to false-positive results.[9]

Best Practices for Ensuring Data Integrity:

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after incubation.

  • Solubility Confirmation: Before conducting large-scale screening, perform a preliminary solubility test of your compound in the final assay buffer at the highest intended concentration.

  • Appropriate Controls: Always include vehicle controls (buffer with the same final concentration of solvent) and positive/negative compound controls in your experiments.

By systematically addressing the solubility challenges of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, researchers can ensure the generation of reliable and reproducible data, ultimately accelerating the drug discovery and development process.

References

Minimizing side reactions in the synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Technical Support Center: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical resource for the synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold in their work. As an important intermediate in the development of kinase inhibitors and other pharmacologically active agents, achieving a high-purity, high-yield synthesis is paramount.[4]

This document moves beyond a simple recitation of steps to provide in-depth, field-tested insights into the causal factors behind common synthetic challenges. We will explore the mechanistic origins of side reactions and offer robust, validated strategies to mitigate them, ensuring your synthesis is both efficient and reproducible.

I. The Core Synthetic Pathway: A Validated Protocol

The most common and reliable route to 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine involves a two-step process starting from 2,3-dichloropyrazine. The foundational logic is to first introduce the hydrazine moiety via nucleophilic aromatic substitution (SNAr), followed by cyclization with an appropriate C2 synthon (in this case, an acetyl equivalent) to form the fused triazole ring.

Experimental Workflow: Standard Protocol

Gcluster_0Step 1: Hydrazine Substitutioncluster_1Step 2: Cyclization & ChlorinationA2,3-Dichloropyrazine+ Hydrazine HydrateBReaction in EthanolReflux, 2-4hA->BCCool & PrecipitateB->CDIsolate 2-Chloro-3-hydrazinopyrazineC->DE2-Chloro-3-hydrazinopyrazine+ Triethyl OrthoacetateD->EIntermediateFReaction in POCl₃Reflux, 3-5hE->FGQuench with Ice/WaterF->GHExtract & PurifyG->HIFinal Product:8-Chloro-3-methyl-triazolo[4,3-a]pyrazineH->I

Caption: Standard two-step synthesis workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis. Each question is framed from the perspective of a researcher facing a specific experimental outcome.

Q1: My overall yield is consistently low, and TLC/LC-MS shows my starting hydrazinopyrazine is being consumed. What are the likely culprits?

This is a classic issue where the intermediate is consumed, but not efficiently converted to the desired product. The cause often lies in competing, non-productive reaction pathways during the cyclization step.

Causality Analysis:

The cyclization reaction is a delicate balance. The hydrazinopyrazine intermediate is a potent binucleophile. While the desired reaction is an intramolecular cyclization to form the triazole ring, it can also participate in intermolecular side reactions, especially under harsh conditions. The primary suspects are:

  • Hydrolytic Degradation: The pyrazine ring is electron-deficient and susceptible to nucleophilic attack. If significant water is present, especially at the high temperatures of a phosphorus oxychloride (POCl₃) reflux, the chloro-group or the entire hydrazine moiety can be displaced by a hydroxyl group, leading to inactive byproducts.[2]

  • Dimerization/Polymerization: Unreacted hydrazino groups can potentially react with the electrophilic pyrazine ring of another molecule, leading to oligomeric tars that are difficult to characterize and remove.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage before the final ring closure and aromatization, which can degrade under the reaction conditions.

Solutions & Protocols:

ParameterStandard Protocol (Problematic)Optimized Protocol (Solution)Rationale for Change
Solvent/Reagent POCl₃ used as both solvent and reagentUse a high-boiling inert co-solvent like toluene or chlorobenzene with a stoichiometric amount of POCl₃ (1.5-2.0 eq.).[5]POCl₃ is highly reactive. Using it as a solvent creates an excessively harsh environment. A co-solvent moderates reactivity, reduces charring, and improves thermal control.
Moisture Control Reagents used as received; standard glassware.Dry all glassware thoroughly. Use anhydrous grade solvents. Handle 2-chloro-3-hydrazinopyrazine under an inert atmosphere (N₂ or Ar).Minimizes the hydrolytic side reactions that form hydroxylated impurities, which are a major cause of yield loss.[2][6]
Temperature Vigorous reflux (~106 °C for pure POCl₃).Controlled reflux at a specific temperature (e.g., 80-90 °C) by adjusting the solvent/reagent ratio or using an oil bath.Prevents thermal decomposition of the starting material and product, reducing the formation of tarry byproducts.

Optimized Cyclization Protocol:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add 2-chloro-3-hydrazinopyrazine (1.0 eq) and anhydrous toluene (10 mL per gram of starting material).

  • Add triethyl orthoacetate (1.2 eq) and stir the suspension.

  • Carefully add phosphorus oxychloride (1.5 eq) dropwise via a syringe at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 85 °C and maintain for 4 hours, monitoring by TLC (Hexane:EtOAc 1:1).

  • Proceed with the standard workup procedure.

Q2: My final product is contaminated with a significant amount of an impurity with M+1 = 151, corresponding to 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. How do I prevent this dechlorination?

Dechlorination is a known side reaction for this scaffold, particularly when radical or certain nucleophilic pathways are inadvertently introduced.[2]

Causality Analysis:

The C8-Cl bond on the electron-deficient triazolopyrazine ring can be cleaved under specific conditions:

  • Radical Mechanisms: In some syntheses, especially those involving late-stage functionalization, radical intermediates can lead to dechlorination through hydrogen atom abstraction from the solvent or other reagents.[2] While less common in this specific cyclization, trace metal impurities can initiate such processes.

  • Nucleophilic Displacement (Tele-substitution): In some cases, a nucleophile (including excess hydrazine or its byproducts) can attack the pyrazine ring at a different position, leading to a cascade of reactions that results in the loss of the chlorine atom. This is a phenomenon known as tele-substitution.[7]

  • Hydrolytic Dechlorination: A less common but possible pathway involves the initial formation of the 8-hydroxy derivative, followed by tautomerization and subsequent decomposition that can lead to the dechlorinated product.

Solutions & Protocols:

GstartHigh Dechlorination Observed?check_reagentsAnalyze Reagent Purity(Hydrazine, POCl₃)start->check_reagentsYescheck_atmosphereEnsure Inert Atmosphere(Strict N₂/Ar)check_reagents->check_atmospherePurity OKpurifyRe-purify Intermediate(2-chloro-3-hydrazinopyrazine)check_reagents->purifyImpurelower_tempLower Reaction Temperatureto 80-85°Ccheck_atmosphere->lower_tempsuccessDechlorination Minimizedlower_temp->successpurify->check_atmosphere

Caption: Troubleshooting workflow for dechlorination.

  • Control Stoichiometry: Ensure that no more than 1.0-1.05 equivalents of hydrazine hydrate are used in the first step. Unreacted hydrazine is a potent reductant and nucleophile that can promote side reactions in the second step.

  • Quenching Method: The quenching process is critical. Pouring the hot reaction mixture into a vigorously stirred solution of ice and sodium bicarbonate is more effective at neutralizing acidic byproducts than quenching with water alone. This minimizes the time the product is exposed to harsh acidic conditions where side reactions can occur.

  • Purification of Intermediate: If problems persist, recrystallizing the 2-chloro-3-hydrazinopyrazine intermediate from ethanol/water before the cyclization step can remove impurities that may catalyze dechlorination.

III. Frequently Asked Questions (FAQs)

Q: What are the best practices for purifying the final product? A: 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine has moderate polarity.

  • Flash Chromatography: This is the most effective method. A gradient of ethyl acetate in hexanes (starting from 20% EtOAc up to 50%) on silica gel typically provides excellent separation from non-polar impurities and more polar baseline material.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization from isopropanol or an ethyl acetate/heptane solvent system can yield highly pure material.

Q: What analytical techniques are essential for monitoring this reaction? A: A multi-pronged approach is best.

  • TLC: Ideal for rapid, real-time reaction monitoring. Use a 1:1 Hexane:EtOAc mobile phase. The product should have an Rf of ~0.4-0.5.

  • LC-MS: Essential for confirming the mass of the product (Expected [M+H]⁺ ≈ 183.0) and identifying the masses of any side products (e.g., dechlorinated product [M+H]⁺ ≈ 149.0; hydroxylated product [M+H]⁺ ≈ 165.0).

  • ¹H NMR: Confirms the structure. Expect a singlet for the methyl group (~2.7 ppm) and distinct aromatic protons for the pyrazine ring.

Q: How can I be certain of the regiochemistry of the final product? A: The reaction of 2-chloro-3-hydrazinopyrazine with an acetylating/cyclizing reagent strongly favors the[1][2][3]triazolo[4,3-a]pyrazine isomer due to the electronic nature of the hydrazinopyrazine. The more nucleophilic nitrogen of the hydrazine attacks the acetyl source, and subsequent cyclization occurs onto the pyrazine ring nitrogen. Alternative isomers are electronically and sterically disfavored. Advanced techniques like 2D NMR (HMBC, NOESY) can be used for unequivocal proof of structure if required.

IV. References

  • Vertex AI Search Result[1] : Provides a synthetic route for a similar compound, highlighting the use of an oxidizing agent (iodobenzene diacetate) for cyclization, an alternative to the POCl₃ method.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH[2] : Describes various side reactions on the triazolopyrazine scaffold, including dechlorination, formation of hydroxylated impurities from reactions with water/hydroxide, and radical disproportionation. This is a key source for understanding byproduct formation.

  • (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds - ResearchGate[6] : A PDF version of reference[2], confirming the generation of unexpected side products.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed[3] : Abstract and metadata for reference[2], confirming the study of side products.

  • 8-CHLORO-3-(TRIFLUOROMETHYL)[1][2][3]TRIAZOLO[4,3-A]PYRAZINE synthesis[8] : Details a synthesis using phosphorus oxychloride (POCl₃) at reflux for chlorination and cyclization, a common method for this class of compounds.

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold[7] : Discusses the occurrence of exclusive tele-substitution (substitution at the 8-position), providing mechanistic insight into the reactivity of the chloro-triazolopyrazine scaffold.

  • s-Triazolopyrazines - Journal of the Chemical Society C: Organic (RSC Publishing)[9] : General background on the preparation of various substituted s-triazolo[4,3-a]pyrazines.

  • CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents[10] : A patent describing an intramolecular dehydration to generate the triazole ring, relevant to the cyclization mechanism.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC[11] : Shows a synthetic route involving POCl₃ for cyclization and highlights the importance of the triazolopyrazine scaffold.

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH[12] : Details the synthesis starting from 2,3-dichloropyrazine, using hydrazine hydrate followed by cyclization with triethoxy methane, a direct analogue to the triethyl orthoacetate used for the 3-methyl derivative.

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers[13] : Confirms the synthetic route from 2,3-dichloropyrazine as a key starting material.

  • 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine - MySkinRecipes[4] : Describes the use of the 8-chloro-3-methyl-triazolopyrazine core as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

  • Synthesis of compound 3 and side product 4. - ResearchGate[14] : Provides a specific example diagram of a main product and a side product in a related synthesis.

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride - Google Patents[5] : A patent describing the use of chlorobenzene as a solvent and methanesulfonic acid in a cyclization step, highlighting the use of co-solvents and acid catalysts.

  • Synthesis of 8‐bromo‐7‐chloro‐[1][2][3]‐triazolo[4,3‐c]pyrimidines. - ResearchGate[15] : Provides context on the broader importance and synthesis of related fused triazolo-heterocycle scaffolds.

  • Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1) #326 - GitHub[16] : A public research notebook entry showing a synthesis plan for a related compound.

References

Validation & Comparative

A Guide to Ensuring Reproducibility in Experiments with 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of the experimental considerations for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, a member of the versatile triazolopyrazine scaffold, and its alternatives. The triazolopyrazine core is a nitrogen-rich heterocyclic framework that has garnered significant attention for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring that experiments are not only repeatable but also robust and reliable.

The Triazolopyrazine Scaffold: A Hub of Biological Activity

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds targeting a range of biological pathways.[1] Derivatives of this scaffold have been investigated as inhibitors of phosphodiesterase 4 (PDE4), c-Met, and VEGFR-2 kinases, and have shown promise in treating malaria.[2][3] The specific compound, 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.[4] Its structure allows for selective binding to the active sites of enzymes, making it a valuable tool in drug discovery.

Synthesis and Characterization: The First Step in Reproducibility

A reliable and reproducible synthesis is the cornerstone of any experimental program. While a specific, detailed protocol for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is not extensively published, a robust synthesis can be designed based on established methods for analogous compounds.

Proposed Synthetic Pathway

The synthesis of 8-chloro-3-methyl-[1][5][6]triazolo[4,3-a]pyrazine can be logically approached through the cyclization of a substituted pyrazine precursor. A plausible and reproducible synthetic route is outlined below, adapted from methodologies for similar triazolopyrazine derivatives.[6][7]

Synthesis_of_8-Chloro-3-methyl-triazolo[4,3-a]pyrazine 2,3-dichloropyrazine 2,3-Dichloropyrazine intermediate_1 2-Chloro-3-hydrazinylpyrazine 2,3-dichloropyrazine->intermediate_1 Nucleophilic Substitution hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate_1 target_compound 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine intermediate_1->target_compound Cyclization triethyl_orthoacetate Triethyl Orthoacetate triethyl_orthoacetate->target_compound

Caption: Proposed synthetic workflow for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate

  • Triethyl orthoacetate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of 2-Chloro-3-hydrazinylpyrazine:

    • Dissolve 2,3-dichloropyrazine (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

  • Cyclization to 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine:

    • Dissolve the crude 2-chloro-3-hydrazinylpyrazine in triethyl orthoacetate.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the excess triethyl orthoacetate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine.

Trustworthiness Through Characterization

To ensure the identity and purity of the synthesized compound, thorough characterization is essential. This step is critical for the reproducibility of subsequent biological experiments.

Analytical Technique Expected Observations for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Reference Data for Similar Compounds
¹H NMR Peaks corresponding to the methyl group and the aromatic protons on the pyrazine ring. Chemical shifts and coupling constants should be consistent with the proposed structure.For 5-Chloro-3-(4-chlorophenyl)-8-methyl-[1][5][6]triazolo[4,3-α]pyrazine: ¹H NMR (500 MHz, DMSO-d6) δH 2.86 (3H, s, H-18), 7.63 (2H, m, H-12, H-14), 7.74 (2H, m, H-11, H-15) 7.92 (1H, s, H-6).[8]
¹³C NMR Resonances for the methyl carbon, the aromatic carbons of the pyrazine and triazole rings.For 5-Chloro-3-(4-chlorophenyl)-8-methyl-[1][5][6]triazolo[4,3-α]pyrazine: ¹³C NMR (125 MHz, DMSO-d6) δC 20.2 (C-18), 119.8 (C-5), 126.3 (C-10), 127.9 (C-12, C-14), 128.5 (C-6), 133.1 (C-11, C-15), 135.4 (C-13), 146.7 (C-9), 147.2 (C-3), 151.5 (C-8).[8]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₆H₅ClN₄ (168.58 g/mol ).ESI-MS data is commonly reported for triazolopyrazine derivatives, often showing the [M+H]⁺ ion.[7]
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity (ideally >95%).Purity of ≥95% is a standard requirement for biological testing of synthesized compounds.[9]

Comparative Biological Evaluation: A Focus on Kinase Inhibition

The triazolopyrazine scaffold is a known pharmacophore for kinase inhibitors.[10] Therefore, a key application of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is likely in this domain. This section outlines a reproducible protocol for evaluating its inhibitory activity against a relevant kinase, such as c-Met, and compares it to a known inhibitor, Foretinib.

Signaling Pathway Context

Kinase_Inhibition_Pathway cluster_cell Cancer Cell HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet->Signaling Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Promotes Inhibitor 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine or Foretinib Inhibitor->cMet Inhibits ATP Binding

Caption: Simplified signaling pathway of c-Met and the point of inhibition.

In Vitro Kinase Inhibition Assay Protocol

This protocol is adapted from established methods for evaluating c-Met kinase inhibitors.[2]

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine (test compound)

  • Foretinib (positive control inhibitor)

  • 384-well plates

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and Foretinib in 100% DMSO.

    • Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • Add kinase buffer, substrate, and the diluted compounds to the wells of a 384-well plate.

    • Add the c-Met enzyme to initiate the reaction, leaving some wells without enzyme as a negative control.

    • Add ATP to start the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence. The luminescence signal is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data and Reproducibility
Compound Reported c-Met IC₅₀ (nM) Key Structural Features Reference
Foretinib 9Quinoline core[2]
Compound 17l (a triazolopyrazine derivative) 26[1][5][6]triazolo[4,3-a]pyrazine core[11]
8-Chloro-3-methyl-triazolo[4,3-a]pyrazine To be determined experimentally[1][5][6]triazolo[4,3-a]pyrazine coreN/A

Note: The IC₅₀ value for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is not yet published and would be determined by following the protocol above.

To ensure the reproducibility of these results, it is crucial to:

  • Use high-purity compounds: As confirmed by the characterization methods outlined previously.

  • Maintain consistent assay conditions: Including enzyme and substrate concentrations, incubation times, and temperature.

  • Perform multiple replicates: Both within a single experiment and across different experimental days.

  • Include appropriate controls: Positive (known inhibitor), negative (no inhibitor), and background (no enzyme) controls are essential for data normalization and validation.

Alternative Scaffolds and Their Experimental Considerations

While the triazolopyrazine scaffold is promising, other heterocyclic systems have also yielded potent kinase inhibitors. A comparative overview is presented below.

Scaffold Example Compound Primary Target(s) Experimental Considerations Reference
Pyrido[3,4-b]pyrazine Compound 28RET kinaseCell-based assays using pancreatic cancer cell lines (e.g., MiaPaCa-2) are crucial to assess cellular potency.[10]
Imidazo[1,5-a]pyrazine Compounds 40-43BTKSelectivity profiling against other kinases, particularly EGFR, is critical due to potential off-target effects.[10]
Triazolo[4,5-d]pyrimidine Compounds 1 & 2GCN2Radiometric kinase assays using [³²P]-ATP are a common method for evaluating inhibitors of this target.[12]

The choice of experimental assays and the interpretation of results should always be guided by the specific biological question being addressed and the known pharmacology of the compound class.

Conclusion: A Framework for Rigorous and Reproducible Research

This guide provides a comprehensive framework for conducting reproducible experiments with 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and its alternatives. By emphasizing the importance of a well-characterized synthesis, robust experimental design with appropriate controls, and a thorough understanding of the underlying biological pathways, researchers can generate high-quality, reliable data. The provided protocols and comparative data serve as a starting point for further investigation into the therapeutic potential of this versatile class of compounds. Adherence to these principles of scientific integrity will undoubtedly accelerate the discovery and development of novel therapeutics.

References

A Comparative Analysis of c-Met Tyrosine Kinase Inhibitors: Profilingtriazolo[4,3-a]pyrazine Derivatives Against Established Therapeutics

A Comparative Analysis of c-Met Tyrosine Kinase Inhibitors: Profiling[1][2][3]triazolo[4,3-a]pyrazine Derivatives Against Established Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical oncogenic driver in a variety of human cancers.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression, is strongly correlated with tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention.[3][4] This guide provides a detailed comparison of an emerging class of c-Met inhibitors based on the[5][6][3]triazolo[4,3-a]pyrazine scaffold, with a focus on their performance relative to established c-Met inhibitors such as Crizotinib, Cabozantinib, Capmatinib, Tepotinib, and Savolitinib.

The c-Met Signaling Pathway: A Key Regulator of Cellular Processes

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a pivotal role in normal physiological processes, including embryonic development and tissue regeneration.[5][3] However, aberrant activation of this pathway in cancer cells triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to enhanced cell proliferation, survival, migration, and invasion.[2][7]

cMet_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceHGFHGFcMetc-Met ReceptorHGF->cMetBinding & DimerizationP_cMetPhosphorylated c-MetcMet->P_cMetAutophosphorylationPI3KPI3KP_cMet->PI3KRASRASP_cMet->RASAKTAKTPI3K->AKTmTORmTORAKT->mTORProliferationCell Proliferation,Survival, Migration,InvasionmTOR->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Proliferation

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

The Rise of[1][2][3]triazolo[4,3-a]pyrazine Derivatives as c-Met Inhibitors

Recent drug discovery efforts have identified the[5][6][3]triazolo[4,3-a]pyrazine scaffold as a promising pharmacophore for the development of novel c-Met inhibitors.[5][1] This core structure has been the basis for the synthesis of a series of potent and selective inhibitors, with some demonstrating dual inhibitory activity against other key oncogenic kinases like VEGFR-2.[5] While specific data for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is not extensively available in public literature, the broader class of derivatives provides a strong basis for comparative analysis.

One notable study details the design and synthesis of various[5][6][3]triazolo[4,3-a]pyrazine derivatives, with compound 17l emerging as a lead candidate.[5] This compound exhibited potent c-Met inhibitory activity and significant anti-proliferative effects against several cancer cell lines.[5]

Comparative Performance Analysis:[1][2][3]triazolo[4,3-a]pyrazine Derivatives vs. Established c-Met Inhibitors

To provide a clear comparison, the following tables summarize the available experimental data for the lead[5][6][3]triazolo[4,3-a]pyrazine derivative (compound 17l) and other well-characterized c-Met inhibitors.

Table 1: In Vitro c-Met Kinase Inhibitory Activity
Compoundc-Met IC50 (nM)Other Key Kinase TargetsCitation(s)
[5][6][3]triazolo[4,3-a]pyrazine derivative (17l) 26VEGFR-2 (IC50 = 2.6 µM)[5]
Crizotinib 11ALK, ROS1[8]
Cabozantinib -VEGFR2, RET, AXL[9]
Capmatinib <5Highly Selective for c-Met[10]
Tepotinib -Highly Selective for c-Met
Savolitinib <5Highly Selective for c-Met[10]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
CompoundA549 (Lung)MCF-7 (Breast)Hela (Cervical)Other Relevant Cell LinesCitation(s)
[5][6][3]triazolo[4,3-a]pyrazine derivative (17l) 0.98 ± 0.081.05 ± 0.171.28 ± 0.25-[5]
Crizotinib ---MET-amplified NSCLC cells (low nM potency)
Cabozantinib ---Effective in colorectal cancer xenografts
Capmatinib ---Effective in MET-dependent tumor cell lines
Tepotinib ---Effective in MET-dependent tumor cells
Savolitinib ---Sensitive in MET amplified gastric (GTL16) and lung cancer models[10]

Note: Direct comparative IC50 data across the same cell lines for all inhibitors is limited in the public domain. The provided data reflects the available information.

Experimental Methodologies: A Guide to Key Assays

The evaluation of c-Met inhibitors relies on a series of well-defined in vitro and in vivo experiments. Below are representative protocols for key assays.

In Vitro c-Met Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met kinase, a specific peptide substrate, and ATP.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction and incubate for a specified time at a controlled temperature.

  • Detection: Quantify the amount of phosphorylated substrate. Common methods include fluorescence resonance energy transfer (FRET), luminescence-based assays (e.g., ADP-Glo), or radiometric assays.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_WorkflowStartPrepare Reaction Mixture(c-Met, Substrate, ATP)Add_CompoundAdd Test Compound(Varying Concentrations)Start->Add_CompoundIncubateIncubate atControlled TemperatureAdd_Compound->IncubateDetectDetect Phosphorylation(FRET, Luminescence, etc.)Incubate->DetectAnalyzeCalculate IC50Detect->Analyze

Caption: Workflow for a typical in vitro c-Met kinase assay.

Cell Viability Assay (Anti-proliferative)

Objective: To assess the effect of a c-Met inhibitor on the growth and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells with known c-Met activation (e.g., due to gene amplification or mutation) in 96-well plates.

  • Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a CellTiter-Glo luminescent assay.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Objective: To investigate the effect of the inhibitor on the phosphorylation of c-Met and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat c-Met dependent cancer cells with the inhibitor for a specific duration, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet), total c-Met, and key downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

  • Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Analyze the band intensities to determine the extent of inhibition of c-Met phosphorylation and downstream signaling.[5]

Discussion and Future Perspectives

The[5][6][3]triazolo[4,3-a]pyrazine scaffold represents a promising avenue for the development of novel c-Met inhibitors. The lead compound 17l from the highlighted study demonstrates potent c-Met inhibition at the nanomolar level and significant anti-proliferative activity against various cancer cell lines.[5] Its dual inhibition of VEGFR-2 may offer a broader anti-tumor effect by simultaneously targeting tumor cell proliferation and angiogenesis.[5]

Compared to established c-Met inhibitors, the[5][6][3]triazolo[4,3-a]pyrazine derivatives show competitive in vitro potency. Crizotinib, while also a potent c-Met inhibitor, is a multi-kinase inhibitor targeting ALK and ROS1, which can lead to a different spectrum of activity and potential off-target effects.[8] More selective inhibitors like Capmatinib, Tepotinib, and Savolitinib have shown significant clinical benefit in patients with specific MET alterations, such as MET exon 14 skipping mutations.

The development of resistance to single-agent targeted therapies remains a significant clinical challenge. The multi-targeted nature of some[5][6][3]triazolo[4,3-a]pyrazine derivatives could potentially mitigate some resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds, including their efficacy in in vivo models and their safety profiles.

Conclusion

The exploration of novel chemical scaffolds is crucial for expanding the arsenal of targeted cancer therapies. The[5][6][3]triazolo[4,3-a]pyrazine core has proven to be a valuable template for designing potent c-Met inhibitors with promising anti-tumor activity. While further studies are needed to fully characterize specific derivatives like 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, the existing data for this class of compounds positions them as compelling candidates for continued drug development efforts in the pursuit of more effective treatments for c-Met-driven cancers.

Comparing the efficacy of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine with foretinib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Methodological Guide to Comparing the Efficacy of Novel Kinase Inhibitors: A Case Study of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and Foretinib

Introduction

In the landscape of targeted cancer therapy, the development of novel small molecule kinase inhibitors is a cornerstone of progress. This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously compare the efficacy of a novel compound, in this case, 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, with an established multi-kinase inhibitor, foretinib. While 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is a structurally defined molecule, its biological activity and target profile are not extensively documented in publicly available literature. Therefore, this guide will focus on the essential experimental workflows and data analysis required to characterize a novel inhibitor and benchmark its performance against a well-profiled drug like foretinib.

Foretinib (also known as GSK1363089) is a potent inhibitor of multiple receptor tyrosine kinases, most notably MET, VEGFR2, and RON. Its mechanism of action and clinical activity have been evaluated in various cancer types. The triazolo[4,3-a]pyrazine scaffold, to which our novel compound belongs, has been explored for its potential as a kinase inhibitor, suggesting that 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine may also exhibit activity against one or more kinases.

This guide will provide the scientific rationale and step-by-step protocols for a head-to-head comparison, from initial in vitro kinase assays to cell-based functional screens and in vivo tumor models.

Part 1: Characterization of Kinase Inhibitory Profiles

The initial step in comparing these two compounds is to determine and compare their kinase inhibitory profiles. This will reveal the primary targets of the novel compound and establish if its mechanism of action overlaps with that of foretinib.

In Vitro Kinase Panel Screening

A broad in vitro kinase panel screen is the most efficient method to identify the primary targets of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and to confirm the activity of foretinib. This experiment involves testing the compounds against a large number of purified kinases at a fixed concentration (e.g., 1 µM) to identify initial hits.

Experimental Workflow: In Vitro Kinase Panel Screen

cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound Stock solutions of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and Foretinib in DMSO AssayPlate Assay Plate Incubation Compound->AssayPlate KinasePanel Panel of purified kinases KinasePanel->AssayPlate ATP ATP (e.g., 10 µM) ATP->AssayPlate Substrate Peptide substrate Substrate->AssayPlate DetectionReagent Detection Reagent (e.g., ADP-Glo) AssayPlate->DetectionReagent Luminescence Luminescence Reading DetectionReagent->Luminescence Inhibition Calculation of % Inhibition Luminescence->Inhibition Selectivity Selectivity Profiling Inhibition->Selectivity

Caption: Workflow for in vitro kinase panel screening.

IC50 Determination for Key Targets

Following the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for the primary kinase targets identified for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine and for the known targets of foretinib (MET, VEGFR2, RON). This provides a quantitative measure of potency.

Protocol: IC50 Determination by In Vitro Kinase Assay

  • Compound Preparation: Prepare a series of dilutions of each compound (e.g., 10-point, 3-fold serial dilutions) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the purified kinase, the peptide substrate, and ATP.

  • Inhibitor Addition: Add the diluted compounds to the kinase reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo) to measure kinase activity.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Hypothetical IC50 Data for Kinase Inhibition

Kinase8-Chloro-3-methyl-triazolo[4,3-a]pyrazine IC50 (nM)Foretinib IC50 (nM)
METTo be determined3.6
VEGFR2To be determined0.4
RONTo be determined11
Other hitsTo be determined-

Part 2: Cellular Efficacy and Mechanism of Action

Once the in vitro kinase profiles are established, the next crucial step is to assess the compounds' effects in a cellular context. This will determine if the observed in vitro potency translates to on-target activity in cells and functional outcomes.

Cellular Target Engagement and Pathway Inhibition

Western blotting is a standard method to confirm that the inhibitors are engaging their targets in cells and inhibiting downstream signaling. For foretinib, this would involve looking at the phosphorylation status of MET and its downstream effectors like AKT and ERK. A similar approach would be taken for the novel compound based on its identified targets.

Signaling Pathway: MET and VEGFR2 Inhibition

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2 VEGFR2 VEGFR2->RAS VEGFR2->PI3K Foretinib Foretinib Foretinib->MET Foretinib->VEGFR2 NovelInhibitor 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine NovelInhibitor->MET NovelInhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of MET and VEGFR2 signaling pathways.

Cell Viability and Apoptosis Assays

The ultimate goal of a targeted therapy is to inhibit cancer cell growth and induce cell death. Cell viability assays (e.g., CellTiter-Glo) and apoptosis assays (e.g., Caspase-Glo 3/7) are fundamental for comparing the cytotoxic effects of the two compounds.

Protocol: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound for 72 hours.

  • Lysis and Detection: Add a reagent like CellTiter-Glo, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure luminescence and plot the results as a percentage of the vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical Cellular Assay Data

Cell LineAssay8-Chloro-3-methyl-triazolo[4,3-a]pyrazine GI50 (µM)Foretinib GI50 (µM)
MKN-45 (MET amplified)Cell ViabilityTo be determined0.01
H441 (MET mutated)Cell ViabilityTo be determined0.02
U87-MG (High MET)Cell ViabilityTo be determined0.009

Part 3: In Vivo Efficacy Assessment

Promising in vitro and cellular data must be validated in a living organism. Tumor xenograft models are the standard for evaluating the in vivo efficacy of anti-cancer compounds.

Tumor Xenograft Studies

In this model, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compounds, and tumor growth is monitored over time.

Experimental Workflow: In Vivo Tumor Xenograft Study

cluster_implant Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cells Cancer Cell Line (e.g., MKN-45) Implantation Subcutaneous Implantation Cells->Implantation Mice Immunocompromised Mice Mice->Implantation TumorGrowth Tumor Growth to ~150-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Dosing: - Vehicle - Foretinib - Novel Compound Randomization->Dosing Measurement Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Measurement Endpoint Study Endpoint Measurement->Endpoint Analysis Tumor Growth Inhibition (TGI) Calculation Endpoint->Analysis

Caption: Workflow for a tumor xenograft efficacy study.

The primary endpoint of this study is Tumor Growth Inhibition (TGI), which is calculated for each treatment group relative to the vehicle control. Body weight is also monitored as a measure of toxicity.

Conclusion

A systematic and rigorous comparison is essential to determine the therapeutic potential of a novel kinase inhibitor like 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine relative to an established drug such as foretinib. The described workflow, from broad kinase screening to in vivo efficacy studies, provides a comprehensive framework for this evaluation. The key to a meaningful comparison lies in the head-to-head assessment under identical experimental conditions. The data generated will not only establish the potency and efficacy of the novel compound but also elucidate its mechanism of action, providing a solid foundation for further preclinical and clinical development.

Structure-activity relationship studies of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the[1][2][3]triazolo[4,3-a]pyrazine scaffold, a privileged heterocyclic system in modern medicinal chemistry. While our central focus is the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine core, this document synthesizes data from a range of analogs to offer a broad and practical understanding of how structural modifications influence biological activity across different therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The[1][2][3]Triazolo[4,3-a]pyrazine Core: A Scaffold of Opportunity

The[1][2][3]triazolo[4,3-a]pyrazine nucleus is a bioisostere of purine and has demonstrated a remarkable capacity to interact with a wide array of biological targets.[4] Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive starting point for library synthesis and lead optimization. The versatility of this scaffold is highlighted by its successful application in developing inhibitors for enzymes like phosphodiesterases and kinases, as well as antagonists for G-protein coupled receptors.[2][5][6] This guide will explore the SAR of this scaffold in three distinct therapeutic areas: oncology, central nervous system disorders, and infectious diseases.

Comparative SAR Analysis Across Key Therapeutic Targets

The strategic placement of substituents on the triazolopyrazine core is critical for achieving potency and selectivity for a given biological target. Below, we compare the SAR for this scaffold across three distinct and well-documented applications.

Application in Oncology: Dual c-Met/VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are crucial targets in oncology, as their dysregulation is implicated in tumor growth, angiogenesis, and metastasis. The triazolopyrazine scaffold has been effectively utilized to develop potent dual inhibitors of these kinases.[2][7]

A key design strategy involves the modification of the quinoline core of known inhibitors like foretinib with the triazolopyrazine scaffold, based on the principle of bioisosteric replacement.[2] A common synthetic route starts with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine, followed by cyclization to form the triazolopyrazine core.[2][7]

Key SAR Insights for c-Met/VEGFR-2 Inhibition:

  • 8-Position: This position is critical for interaction with the hinge region of the kinase. Typically, an aryloxy or similar group is attached here. The nature of this group and its substituents directly impacts potency.

  • 3-Position: Modifications at this position are generally less explored in the context of kinase inhibition.

  • Substituents on the Aryloxy Moiety: The substitution pattern on the phenoxy ring at the 8-position is a primary driver of activity. For instance, compound 17l from one study, which features a specific substitution pattern on a terminal phenyl ring, demonstrated excellent inhibitory activity against c-Met (IC50 = 26.00 nM) and potent antiproliferative effects on A549, MCF-7, and Hela cancer cell lines.[2][7]

Table 1: SAR of Triazolopyrazine Derivatives as c-Met/VEGFR-2 Inhibitors

CompoundR Group (at 8-position)c-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 Cell Proliferation IC50 (µM)Reference
17l 4-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)phenoxy26.02.60.98 ± 0.08[2][7]
Foretinib (Lead Cmpd) (quinoline core)90.41.10 ± 0.12[2]

The data clearly indicates that the triazolopyrazine core is an active pharmacophore that can effectively replace the quinoline core in this class of inhibitors.[2][7]

The mechanism of action for these compounds involves arresting the cell cycle in the G0/G1 phase and inducing apoptosis in cancer cells.[2][7]

Signaling Pathway: c-Met/VEGFR-2 Inhibition

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor Proliferation Cell Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis VEGFR2 VEGFR-2 Receptor Angiogenesis Angiogenesis VEGFR2->Angiogenesis HGF HGF (Ligand) HGF->cMet activates VEGF VEGF (Ligand) VEGF->VEGFR2 activates Inhibitor [1,2,4]Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2

Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.

Application in CNS: Phosphodiesterase 2 (PDE2) Inhibition

Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that degrades both cAMP and cGMP, is an important target for cognitive disorders.[5] A series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines have been developed as potent and selective PDE2 inhibitors with excellent brain penetrance.[5][8][9]

Key SAR Insights for PDE2 Inhibition:

  • Tricyclic Core: The pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine core provides a rigid scaffold for interaction with the PDE2 active site.

  • 3-Position Phenyl Ring: Substitutions on the phenyl ring at the 3-position are crucial for achieving selectivity over other PDEs, particularly PDE10.

  • Meta-position Substituents: Introduction of a linear, lipophilic moiety at the meta-position of the 3-phenyl ring significantly enhances PDE2 selectivity. For example, an n-butoxy group resulted in a potent PDE2 inhibitor with 917-fold selectivity over PDE10.[5][9] This is attributed to favorable interactions within a lipophilic pocket of the enzyme.

Table 2: SAR of Triazolopyrazine Derivatives as PDE2 Inhibitors

CompoundR Group (at meta-position of 3-phenyl)PDE2 IC50 (nM)PDE10 IC50 (nM)Selectivity (PDE10/PDE2)Reference
9 n-Butoxy1.81650917[5][9]
Parent (unsubstituted) H11232.1[5]

These findings demonstrate a clear strategy for designing selective PDE2 inhibitors by targeting a specific lipophilic pocket within the enzyme's active site.

Application in Infectious Diseases: Antibacterial Activity

The triazolopyrazine scaffold has also been explored for its antibacterial properties.[1][10] A series of novel derivatives were synthesized and evaluated for their in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][10]

Key SAR Insights for Antibacterial Activity:

  • Core Scaffold: The[1][2][3]triazolo[4,3-a]pyrazine nucleus is a key structural feature.

  • Ethylenediamine Moiety: The presence of an ethylenediamine moiety attached to the core appears to be beneficial for antibacterial activity. It is hypothesized that at physiological pH, protonated amines or the nitrogen heterocycles can form π-cation interactions with amino acid residues in the target enzyme, such as DNA gyrase.[1]

  • Compound 2e: One of the most promising compounds from a study, 2e , exhibited superior antibacterial activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[1][10]

The proposed mechanism of antibacterial action involves the destruction of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.[1][10]

Experimental Methodologies

To ensure the practical applicability of this guide, we provide standardized protocols for the synthesis and evaluation of triazolopyrazine derivatives, based on published methods.

General Synthesis of the[1][2][3]Triazolo[4,3-a]pyrazine Core

The following protocol is a representative synthesis of the key intermediate for many of the discussed compounds.[2][7]

Workflow: Synthesis of the Triazolopyrazine Core

synthesis_workflow Start Start: 2,3-Dichloropyrazine Step1 Step 1: Nucleophilic Substitution - Reagent: Hydrazine hydrate - Solvent: Ethanol - Product: Hydrazinylpyrazine intermediate Start->Step1 Step2 Step 2: Cyclization - Reagent: Triethoxymethane - Product: [1,2,4]Triazolo[4,3-a]pyrazine core Step1->Step2 Step3 Step 3: Further Functionalization - e.g., Substitution with aminophenols - Product: Functionalized derivatives Step2->Step3 End Final Products Step3->End

Caption: General synthetic workflow for[1][2][3]triazolo[4,3-a]pyrazine derivatives.

Step-by-Step Protocol:

  • Synthesis of the Hydrazine Intermediate: To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate. Reflux the mixture for a specified time, monitoring the reaction by TLC. After completion, cool the reaction mixture and collect the precipitate by filtration to obtain the hydrazinylpyrazine intermediate.[2]

  • Cyclization to form the Triazolopyrazine Core: The intermediate from Step 1 is then cyclized using triethoxymethane to form the[1][2][3]triazolo[4,3-a]pyrazine core.[2]

  • Functionalization: The core can then be further functionalized. For example, to synthesize c-Met inhibitors, the chloro-substituted triazolopyrazine is reacted with a substituted aminophenol in the presence of a base to yield the final products.[2][7]

In Vitro c-Met Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of synthesized compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the c-Met enzyme, the substrate, and the test compound solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which measures luminescence.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a highly versatile and privileged structure in medicinal chemistry. This guide has demonstrated that through rational design and targeted modifications, derivatives of this core can be optimized to act as potent and selective modulators of diverse biological targets, including kinases, phosphodiesterases, and bacterial enzymes. The key to successful drug discovery with this scaffold lies in understanding the nuanced SAR for each target class. Future work in this area could explore further diversification of the core, the use of computational methods to predict binding modes and design novel analogs, and the optimization of pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates.

References

A Comparative Guide to the Cross-Reactivity Profile of Triazolo[4,3-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profile of kinase inhibitors based on the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine scaffold. As a specific kinome-wide dataset for this exact compound is not publicly available, we will utilize data from a closely related, published triazolo[4,3-a]pyrazine derivative to serve as a representative model for this chemical series. This guide will objectively compare its selectivity against well-established broad-spectrum kinase inhibitors, Staurosporine and Dasatinib, providing researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of this important class of molecules.

The triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of protein kinases. A derivative, 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, is a known intermediate in the synthesis of kinase inhibitors for cancer therapy, underscoring the relevance of this scaffold in drug discovery.[4] Understanding the selectivity of such compounds is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Representative Compound Profile: A c-Met/VEGFR-2 Inhibitor Analog

To illustrate the potential cross-reactivity of the 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine series, we will reference data for compound 17l , a[1][2][3]triazolo[4,3-a]pyrazine derivative identified as a potent dual inhibitor of c-Met and VEGFR-2.[5][6] This compound serves as a valuable proxy due to its shared core structure.

Primary Targets of Compound 17l:

  • c-Met (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met pathway is implicated in numerous cancers.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Comparative Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, a process often referred to as a kinome scan. The results are commonly reported as the percentage of control (a measure of remaining kinase activity in the presence of the inhibitor) or as a dissociation constant (Kd), which indicates the binding affinity.

Here, we compare the known targets of the representative triazolo[4,3-a]pyrazine (compound 17l) with the broad-spectrum profiles of Staurosporine and Dasatinib, based on publicly available KINOMEscan™ data.

Table 1: Comparative Kinase Inhibition Profiles

Kinase Target FamilyRepresentative Triazolo[4,3-a]pyrazine (Compound 17l)Staurosporine (Broad-Spectrum)Dasatinib (Broad-Spectrum)
Primary Target(s) c-Met, VEGFR-2 Pan-kinase inhibitor BCR-ABL, SRC family kinases
IC50/Kd c-Met: 26.00 nM (IC50) VEGFR-2: 2.6 µM (IC50)[5][6]Broad nanomolar affinity for a wide range of kinases[1][7]Sub-nanomolar to low nanomolar affinity for BCR-ABL and SRC family kinases
Known Off-Targets (Selected) Data not available for a broad panelAffects a vast number of kinases across the kinome, including PKA, PKC, and CAMK[1][7]PDGFR, c-KIT, Ephrin receptors, and others[8]

Visualizing Target Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 HGF/c-Met Signaling Pathway cluster_1 VEGF/VEGFR-2 Signaling Pathway HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Compound_17l Compound 17l Compound_17l->c-Met VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds VEGFR-2->RAS PLCg PLCg VEGFR-2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Compound_17l_2 Compound 17l Compound_17l_2->VEGFR-2

Figure 1: Simplified c-Met and VEGFR-2 Signaling Pathways and Inhibition by a Representative Triazolo[4,3-a]pyrazine.

G cluster_0 Competitive Binding Assay Workflow (e.g., KINOMEscan™) Start Start Test_Compound Test Compound (e.g., 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine) Start->Test_Compound Immobilized_Ligand Immobilized Ligand (on solid support) Incubate Incubate Components Immobilized_Ligand->Incubate Kinase Kinase of Interest Kinase->Incubate Test_Compound->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Quantify Quantify Bound Kinase (e.g., via qPCR) Wash->Quantify Analyze Analyze Data (% of Control) Quantify->Analyze

Figure 2: Generalized Workflow for a Competitive Kinase Binding Assay.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Start_CETSA Start Treat_Cells Treat Intact Cells with Test Compound or Vehicle Start_CETSA->Treat_Cells Heat_Challenge Apply Temperature Gradient (Heat Challenge) Treat_Cells->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Cell_Lysis->Centrifuge Collect_Supernatant Collect Soluble Protein Fraction Centrifuge->Collect_Supernatant Detect_Protein Detect Target Protein (e.g., Western Blot, ELISA) Collect_Supernatant->Detect_Protein Analyze_CETSA Generate Melting Curve (Assess Thermal Shift) Detect_Protein->Analyze_CETSA

Figure 3: Generalized Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Methodologies

A robust assessment of a compound's cross-reactivity profile relies on validated and reproducible experimental methods. Below are detailed protocols for the two primary assays discussed in this guide.

I. Competitive Binding Assay (KINOMEscan™ Methodology)

This assay quantitatively measures the binding of a test compound to a large panel of kinases. The principle is based on the competition between the test compound and an immobilized ligand for binding to the kinase active site.

Protocol:

  • Kinase Expression: Human kinases are expressed, typically as fusions to a detectable tag (e.g., T7 bacteriophage).

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Binding Reaction: The tagged kinase, the ligand-coated beads, and the test compound (at a specified concentration, e.g., 1 µM) are incubated in a multi-well plate to allow the binding to reach equilibrium. A control reaction with a vehicle (e.g., DMSO) is run in parallel.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted from the beads. The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the control reaction. The results are expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

II. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: A relevant human cell line is cultured and treated with either the test compound at various concentrations or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.

  • Heat Challenge: The treated cell suspensions are aliquoted into PCR tubes and subjected to a temperature gradient (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler. A non-heated control is included for each treatment.

  • Cell Lysis: The cells are lysed to release the intracellular proteins. This can be achieved by adding a lysis buffer or through freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble protein fraction is carefully collected. The concentration of the target protein in the soluble fraction is quantified using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of soluble target protein is plotted against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement and stabilization.

Conclusion

The triazolo[4,3-a]pyrazine scaffold represents a promising core structure for the development of novel kinase inhibitors. While a comprehensive, publicly available kinome-wide cross-reactivity profile for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine is not yet available, analysis of related compounds, such as the dual c-Met/VEGFR-2 inhibitor 17l, suggests that derivatives of this scaffold can be designed to target specific kinases.[5][6]

The selectivity of any new chemical entity based on this scaffold must be experimentally determined through rigorous profiling, for which competitive binding assays and cellular thermal shift assays are the current industry standards. By comparing the selectivity profile of a novel triazolo[4,3-a]pyrazine derivative to broad-spectrum inhibitors like Staurosporine and Dasatinib, researchers can gain critical insights into its potential therapeutic window and off-target liabilities. This comparative approach is essential for guiding lead optimization and advancing the development of safe and effective kinase inhibitor-based therapies.

References

Benchmarking 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine Against Known Standards: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, a novel triazolopyrazine derivative, against two established standards in neuropharmacology: Diazepam, a classical benzodiazepine, and Zolpidem, a non-benzodiazepine hypnotic. As researchers and drug developers, the objective evaluation of new chemical entities is paramount. This document outlines the scientific rationale, experimental methodologies, and data interpretation for benchmarking this compound's performance as a modulator of the GABA-A receptor, a critical target in the central nervous system.

Introduction: The Rationale for Comparison

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-diabetic, and anti-malarial properties.[1][2] Notably, the structural resemblance of this scaffold to benzodiazepines suggests its potential as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation is a key mechanism for anxiolytic, sedative, hypnotic, and anticonvulsant drugs.[3][4][5]

Classical benzodiazepines like Diazepam are non-selective positive allosteric modulators (PAMs) of the GABA-A receptor, binding to an interface between α and γ subunits on multiple receptor subtypes (α1, α2, α3, and α5).[6][7] This lack of selectivity contributes to a broad therapeutic profile but also to undesirable side effects such as sedation, cognitive impairment, and dependence.[3] In contrast, "Z-drugs" like Zolpidem exhibit greater selectivity, preferentially binding to GABA-A receptors containing the α1 subunit.[8][9][10] This selectivity is thought to underlie its primary hypnotic effects with a reduced incidence of anxiolytic and myorelaxant side effects compared to benzodiazepines.[3][8]

This guide will therefore benchmark 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine against Diazepam and Zolpidem to elucidate its pharmacological profile. The central hypothesis is that the triazolopyrazine core may act as a bioisostere for the benzodiazepine nucleus, potentially offering a differentiated selectivity and therapeutic window. Key performance indicators will include binding affinity, functional potentiation of GABA-A receptor activity, and subunit selectivity.

Experimental Design: A Multi-faceted Approach to Characterization

To provide a comprehensive comparison, a two-pronged experimental approach is employed:

  • Radioligand Binding Assays: To determine the binding affinity of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine for the benzodiazepine binding site on the GABA-A receptor.

  • Whole-Cell Patch Clamp Electrophysiology: To assess the functional consequences of this binding, specifically its ability to potentiate GABA-induced chloride currents, and to probe its selectivity for different GABA-A receptor subtypes.

This combination of techniques allows for a thorough evaluation of both the binding characteristics and the functional efficacy of the test compound in comparison to the established standards.

Methodology I: Radioligand Binding Affinity Assay

This experiment aims to quantify the affinity of the test compounds for the benzodiazepine binding site on GABA-A receptors. We will utilize a competitive binding assay with [³H]-Flumazenil, a well-characterized radiolabeled antagonist that binds to this site.

Experimental Protocol: [³H]-Flumazenil Competitive Binding Assay
  • Preparation of Rat Cortical Membranes:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of rat cortical membrane preparation (approximately 100-200 µg of protein).

      • 50 µL of [³H]-Flumazenil (final concentration of 1 nM).

      • 50 µL of either buffer (for total binding), a saturating concentration of unlabeled Diazepam (10 µM, for non-specific binding), or varying concentrations of the test compound (8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, Diazepam, or Zolpidem).

    • Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes and Interpretation

The Ki value is a measure of the binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity. By comparing the Ki values of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine with those of Diazepam and Zolpidem, we can rank their relative affinities for the benzodiazepine binding site.

CompoundPredicted Ki (nM)
8-Chloro-3-methyl-triazolo[4,3-a]pyrazineTo be determined
Diazepam1-10
Zolpidem10-50

Note: The predicted Ki values for Diazepam and Zolpidem are based on typical literature values and may vary depending on experimental conditions.

Methodology II: Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through GABA-A receptors in response to GABA and allows for the characterization of how allosteric modulators enhance this current. This provides a functional measure of a compound's efficacy and potency.

Experimental Protocol: Modulatory Effects on GABA-A Receptor Currents
  • Cell Culture and Transfection:

    • Culture HEK293 cells and transiently transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2 for a common synaptic receptor subtype, and other α subunits to test selectivity). A fluorescent protein marker (e.g., GFP) should be co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution containing a high chloride concentration.

    • Establish a whole-cell patch clamp configuration on a transfected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply GABA at its EC10-EC20 concentration (the concentration that elicits 10-20% of the maximal response) to establish a baseline current.

    • Co-apply the EC10-EC20 concentration of GABA with varying concentrations of the test compound (8-Chloro-3-methyl-triazolo[4,3-a]pyrazine, Diazepam, or Zolpidem).

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the modulator.

    • Calculate the potentiation of the GABA response as a percentage increase over the baseline current.

    • Plot the percentage potentiation against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the modulator that produces 50% of its maximal effect) and the maximum potentiation (Emax).

Expected Outcomes and Interpretation

The EC50 value reflects the potency of a compound as a functional modulator, while the Emax indicates its efficacy. A lower EC50 signifies higher potency. Comparing these parameters for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine against Diazepam and Zolpidem will reveal its functional profile. Furthermore, by testing on cells expressing different α subunits (α1, α2, α3, α5), we can determine its selectivity profile.

CompoundTarget Receptor SubtypePredicted EC50 (nM)Predicted Emax (% Potentiation)
8-Chloro-3-methyl-triazolo[4,3-a]pyrazineα1β2γ2To be determinedTo be determined
α2β2γ2To be determinedTo be determined
α3β2γ2To be determinedTo be determined
α5β2γ2To be determinedTo be determined
Diazepamα1, α2, α3, α510-100High
Zolpidemα1 >> α2, α350-200 (for α1)Moderate

Note: Predicted values are illustrative. The key comparison is the relative potency and efficacy across different receptor subtypes.

Visualization of Experimental Workflows and a Key Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_epys Whole-Cell Electrophysiology prep Rat Cortical Membrane Preparation assay Competitive Binding with [3H]-Flumazenil prep->assay detect Scintillation Counting assay->detect analyze_bind Data Analysis (IC50, Ki) detect->analyze_bind comparison Comparative Analysis: Affinity, Potency, Efficacy, Selectivity analyze_bind->comparison culture HEK293 Cell Culture & Transfection record Patch Clamp Recording of GABA Currents culture->record modulate Co-application of GABA and Modulator record->modulate analyze_epys Data Analysis (EC50, Emax) modulate->analyze_epys analyze_epys->comparison start 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine start->assay start->modulate standards Diazepam & Zolpidem standards->assay standards->modulate

Caption: Overview of the benchmarking workflow.

gabaa_receptor_modulation cluster_receptor GABA-A Receptor receptor GABA-A Receptor Chloride Ion Channel (Closed) receptor_bound GABA-A Receptor Chloride Ion Channel (Open) receptor->receptor_bound Conformational Change gaba GABA gaba->receptor:f0 Binds to orthosteric site modulator Positive Allosteric Modulator (e.g., 8-Chloro-3-methyl- triazolo[4,3-a]pyrazine) modulator->receptor:f0 Binds to allosteric site influx Chloride Ions (Cl-) Enter the Neuron receptor_bound->influx Allows Influx hyperpolarization Neuronal Hyperpolarization (Inhibition of Signaling) influx->hyperpolarization Leads to

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Synthetic Protocol: Synthesis of a Close Structural Analog

While the exact synthetic route for 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine may be proprietary, a plausible synthesis for a closely related analog, 8-chloro-3-methylimidazo[1,2-a]pyrazine, is presented below to demonstrate the feasibility of accessing this chemical space.[11] This provides valuable context for chemists involved in the synthesis and derivatization of such compounds.

Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine
  • A solution of 3-chloro-2-(2-oxo-1-propanamino)pyrazine (1 equivalent) is dissolved in trifluoroacetic anhydride (excess) under a nitrogen atmosphere.

  • The exothermic reaction is allowed to subside.

  • The reaction mixture is concentrated under vacuum.

  • The resulting residue is partitioned between chloroform and an aqueous solution of sodium bicarbonate.

  • The organic (chloroform) layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the solid product, 8-chloro-3-methylimidazo[1,2-a]pyrazine.

This protocol illustrates a straightforward cyclization reaction to form the fused heterocyclic system, a common strategy in the synthesis of such scaffolds.

Conclusion and Future Directions

This guide outlines a comprehensive and objective framework for benchmarking 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine against the well-established GABA-A receptor modulators, Diazepam and Zolpidem. By systematically evaluating its binding affinity, functional potency, efficacy, and receptor subtype selectivity, researchers can gain a clear understanding of its pharmacological profile.

The data generated from these experiments will be crucial in determining whether 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine offers a desirable therapeutic profile, potentially with improved selectivity and a better side-effect profile compared to existing drugs. Positive results would warrant further preclinical development, including in vivo studies to assess its pharmacokinetic properties and behavioral effects. This structured, data-driven approach is essential for making informed decisions in the drug discovery and development pipeline.

References

A Senior Application Scientist's Guide to a Comparative Analysis of Triazolo[4,3-a]pyrazine Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors.[4] Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal starting point for developing potent and selective therapeutic agents. This guide provides a comparative analysis of select analogs from this class, focusing on their inhibitory activity against key oncogenic kinases. We will delve into the practical aspects of generating and interpreting kinase assay data, providing field-proven insights into experimental design and execution.

The Rationale: Why Triazolo[4,3-a]pyrazines and Why c-Met?

The dysregulation of protein kinases is a hallmark of many cancers. The c-Met proto-oncogene, which encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a prime example.[5][6] Its aberrant activation triggers a cascade of downstream signaling pathways, including PI3K/AKT and Ras/Raf, promoting cell proliferation, survival, and invasion.[2][5] Consequently, c-Met has emerged as a critical target for cancer therapy.

The triazolo[4,3-a]pyrazine core has proven to be a highly effective pharmacophore for targeting the ATP-binding pocket of kinases like c-Met.[7] This guide will focus on a comparative analysis of recently developed analogs, highlighting subtle structural changes that lead to significant differences in potency and selectivity.

Comparative Kinase Inhibitory Activity

To illustrate the structure-activity relationship (SAR) within this chemical series, we will compare three representative analogs recently described in the literature: Compound 17a , Compound 17e , and the highly potent Compound 17l .[8] These compounds were evaluated for their ability to inhibit the c-Met kinase, with additional context provided by their activity against VEGFR-2, another important receptor tyrosine kinase involved in angiogenesis.

Table 1: Comparative Inhibitory Potency (IC50) of Triazolo[4,3-a]pyrazine Analogs

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (µM)
17a 55>50
17e 77>50
17l 262.6
Foretinib *150.016
Foretinib is included as a positive control and established multi-kinase inhibitor for reference.[8]

Analysis of the Data: The data clearly demonstrates that all three analogs are potent inhibitors of c-Met kinase, with IC50 values in the nanomolar range.[8]

  • Compound 17l emerges as the most potent c-Met inhibitor in this series, with an IC50 of 26.00 nM.[8][9] It also displays notable activity against VEGFR-2, suggesting it may function as a dual inhibitor.[8][9]

  • Compounds 17a and 17e show excellent potency against c-Met (55 nM and 77 nM, respectively) but are significantly less active against VEGFR-2, indicating a higher degree of selectivity for c-Met compared to 17l.[8]

This comparative data is crucial for drug development professionals. A highly potent dual inhibitor like 17l might be advantageous for cancers where both c-Met signaling and angiogenesis are key drivers. Conversely, a more selective inhibitor like 17a or 17e could offer a more targeted therapeutic approach with a potentially lower risk of off-target side effects.

The c-Met Signaling Pathway: A Visual Overview

Understanding the biological context is paramount. The following diagram illustrates the c-Met signaling pathway, highlighting the downstream effectors that are ultimately blocked by an effective inhibitor. Upon binding its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2.[2] This initiates multiple downstream cascades that drive tumorigenesis.[2][10]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds Ras Ras GRB2->Ras AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Invasion) STAT3->Transcription Raf Raf/MEK/ERK Ras->Raf mTOR mTOR AKT->mTOR Raf->Transcription mTOR->Transcription

Caption: The HGF/c-Met signaling cascade.

Experimental Protocol: Biochemical Kinase Assay

The reliability of any comparative analysis hinges on the quality of the underlying experimental data. The ADP-Glo™ Kinase Assay is a widely used, robust method for quantifying kinase activity and is suitable for high-throughput screening.[3][11][12] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][12]

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed at room temperature.[1][3]

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP.[3][11]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal, which is proportional to the initial amount of ADP produced.[1][3]

Step-by-Step Protocol (384-well plate format)

This protocol is adapted from standard methodologies.[13]

  • Compound Preparation: Prepare serial dilutions of the triazolo[4,3-a]pyrazine analogs in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture:

    • Prepare a 2X kinase/substrate solution in 1X kinase reaction buffer. The final concentration of kinase (e.g., recombinant human c-Met) and substrate (e.g., Poly (Glu, Tyr) 4:1) should be optimized for linear reaction kinetics.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

  • Initiate Reaction:

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibition is accurately measured.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.[13]

    • Mix and incubate for 40 minutes at room temperature.[13]

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to each well.[13]

    • Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[13]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start prep_compounds 1. Prepare Compound Serial Dilutions in DMSO start->prep_compounds plate_compounds 2. Dispense 1µL Compounds into 384-well Plate prep_compounds->plate_compounds add_kinase_mix 4. Add 5µL Kinase Mix to Plate plate_compounds->add_kinase_mix prep_kinase_mix 3. Prepare 2X Kinase/ Substrate Solution prep_kinase_mix->add_kinase_mix add_atp 6. Add 5µL ATP to Initiate Reaction. Incubate 60 min. add_kinase_mix->add_atp prep_atp 5. Prepare 2X ATP Solution prep_atp->add_atp add_adpglo 7. Add 10µL ADP-Glo™ Reagent. Incubate 40 min. add_atp->add_adpglo add_detection 8. Add 20µL Detection Reagent. Incubate 30 min. add_adpglo->add_detection read_plate 9. Measure Luminescence add_detection->read_plate analyze 10. Calculate IC50 Values read_plate->analyze

Caption: Workflow for a typical ADP-Glo™ kinase assay.

Conclusion and Future Directions

The comparative analysis of triazolo[4,3-a]pyrazine analogs reveals a promising scaffold for the development of potent and selective kinase inhibitors. The data presented for compounds 17a, 17e, and 17l highlights how subtle chemical modifications can fine-tune both potency against the primary target, c-Met, and selectivity against other kinases like VEGFR-2.[8]

The choice of assay methodology is critical for generating high-quality, reproducible data. The ADP-Glo™ assay represents a robust, industry-standard platform for such evaluations. Future work should expand the kinase panel to provide a more comprehensive selectivity profile for these promising compounds. Furthermore, transitioning from biochemical assays to cell-based assays is a crucial next step to confirm on-target activity within a more complex biological system and to evaluate properties like cell permeability and anti-proliferative effects.[8]

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine

A Researcher's Guide to the Proper Disposal of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in synthesis and application but also in the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound whose structural motifs—a chlorinated pyrazine and a fused triazole ring—necessitate careful handling and disposal to ensure laboratory safety and environmental protection.

The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][4]

Hazard Identification and Risk Assessment: The "Why"

Understanding the inherent risks of a compound is the first step toward managing it safely. While specific toxicity data for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine may be limited, its structure informs a precautionary approach.

  • Chemical Class Hazards : As a chlorinated heterocyclic compound, it must be treated as a hazardous waste.[2] Combustion can produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[5][6]

  • Known Hazards : Safety Data Sheets (SDS) for structurally similar triazolopyrazines indicate that this class of compounds is often harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Therefore, all contact should be minimized.

  • Environmental Persistence : Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. For this reason, disposal into sewer systems is strictly prohibited .[1]

The primary directive is to prevent the release of this compound into the environment and to avoid creating more hazardous byproducts through improper treatment.

Table 1: Hazard Profile based on Analogous Compounds
Hazard TypeGHS Classification (Typical for Class)Key Precaution
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][8]
Skin Irritation Category 2 (Causes skin irritation)Wear protective gloves and clothing.[5][6]
Eye Irritation Category 2 (Causes serious eye irritation)Wear eye and face protection (safety glasses/goggles).[5][6]
Respiratory Irritation Category 3 (May cause respiratory irritation)Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

Pre-Disposal: Safety and Segregation

Proper disposal begins at the point of waste generation. Adherence to these steps is critical for ensuring the safety of all laboratory personnel and facilitating compliant disposal by waste management professionals.

Personal Protective Equipment (PPE) & Engineering Controls

Before handling the waste, ensure the following are in place:

  • Engineering Controls : All handling of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily accessible.[6]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.

  • Body Protection : A standard laboratory coat is required. Ensure it is buttoned.

Waste Segregation: The Cornerstone of Safety

The fundamental principle of hazardous waste management is segregation. Incompatible chemicals, when mixed, can react violently, emit toxic gases, or cause fires.[3]

  • Isolate Chlorinated Waste : All waste containing 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine must be collected in a dedicated, properly labeled hazardous waste container.

  • Do Not Mix :

    • Acids and Bases : Keep separate from acidic and basic waste streams.[3]

    • Oxidizers : Store away from strong oxidizing agents.[6]

    • Non-Halogenated Solvents : Do not mix with non-halogenated solvent waste.[9] Many facilities incinerate these streams separately, and cross-contamination can significantly increase disposal costs.

Step-by-Step Disposal Protocol

The required method for the final disposal of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is incineration by a licensed chemical destruction facility .[1] This high-temperature process, often combined with flue gas scrubbing, is necessary to ensure the complete destruction of the chlorinated heterocyclic structure and prevent the formation of harmful byproducts.[1]

Workflow for Waste Accumulation and Disposal

The following diagram outlines the decision-making and handling process from waste generation to final pickup.

Gcluster_0In-Lab Waste Generation & Segregationcluster_1Satellite Accumulation Area (SAA) Managementcluster_2Final Disposal PathwayAWaste Generated(Solid, Liquid, Contaminated Labware)BSelect CompatibleHazardous Waste ContainerA->BCAffix 'Hazardous Waste' Label& Identify ContentsB->CDSegregate as'Halogenated Organic Waste'C->DEStore Container in SAA(Under lab control, at/near generation point)D->EFKeep Container Closed(Except when adding waste)E->FGPerform Weekly Inspections(Check for leaks, label integrity)F->GHContainer is Full(or project is complete)G->HIArrange for Pickup(Contact EHS or licensed waste vendor)H->IJTransfer to Central Accumulation Area (CAA)by authorized personnelI->JKTransport to LicensedChemical Destruction Plant for IncinerationJ->K

Caption: Workflow for compliant disposal of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine waste.

Container Selection and Labeling
  • Choose the Right Container : Use a container that is chemically compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[3][4] The container must be in good condition, free of leaks or cracks.[2]

  • Label Immediately : As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine". Avoid abbreviations.

    • An indication of the hazards (e.g., "Irritant," "Toxic").[10]

Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][10]

  • Use Secondary Containment : Place liquid waste containers in a secondary containment bin or tray to contain potential spills.[2]

  • Keep Containers Closed : Waste containers must remain tightly closed at all times, except when you are actively adding waste.[3][11] This is a common regulatory violation and a critical safety measure to prevent the release of vapors.

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion.[4][9]

Disposal of Contaminated Materials and Empty Containers
  • Solid Waste : Gloves, weigh boats, and absorbent paper contaminated with the compound should be collected in the same halogenated organic solid waste stream.

  • "Empty" Containers : The original product container is not truly empty. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals (a category this compound should be conservatively placed in), the first three rinses must be collected as hazardous waste.[11] After triple-rinsing, the container can be managed as non-hazardous solid waste.

Arranging for Final Disposal
  • Contact EHS : Once the container is full or the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][4]

  • Documentation : Be prepared to provide accurate information about the waste composition for the disposal manifest.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate and Secure : If safe to do so, prevent the spill from spreading and entering drains.

  • Cleanup (Small Spills) : For minor spills (a few grams) that you are trained to handle:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8]

    • Sweep the material into a designated hazardous waste container and label it appropriately.[6]

    • Clean the spill area with soap and water.

  • Contact EHS : For large spills or any spill you are not comfortable cleaning, contact your EHS department immediately.

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

Mastering the Safe Handling of 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine: A Guide for Drug Development Professionals

Mastering the Safe Handling of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine: A Guide for Drug Development Professionals

As a Senior Application Scientist, I've observed that the most innovative breakthroughs in drug discovery are often underpinned by the meticulous and safe handling of novel chemical entities. 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule that demands our full attention to safety. This guide provides a comprehensive framework for its handling, from personal protective equipment (PPE) to disposal, ensuring the well-being of our researchers and the integrity of our work.

Hazard Assessment: Understanding the Risks

The primary hazards associated with compounds analogous to 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[3][5]

Given these potential risks, a robust safety protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Provides a barrier against dermal absorption. Double-gloving minimizes risk in case of a breach of the outer glove.[6]
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles. Standard safety glasses are insufficient.[6][7]
Lab Coat A long-sleeved lab coat, preferably with elastic cuffs. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate filter (P100) should be used when handling the solid compound outside of a certified chemical fume hood.Prevents the inhalation of harmful dust or vapors.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring reproducible results.

Workflow for Handling Solid 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-Handlingprep_areaDesignate a specific work area in a certified chemical fume hood.gather_ppeDon all required PPE as per the table above.prep_area->gather_ppegather_materialsAssemble all necessary equipment (spatulas, weigh boats, glassware) and reagents.gather_ppe->gather_materialsweighCarefully weigh the desired amount of the solid compound on a tared weigh boat.gather_materials->weightransferTransfer the solid to the reaction vessel using a spatula. Minimize dust generation.weigh->transferdissolveAdd solvent to the vessel and dissolve the compound.transfer->dissolvedecontaminate_toolsDecontaminate all non-disposable equipment with an appropriate solvent (e.g., ethanol).dissolve->decontaminate_toolsdispose_wasteDispose of all contaminated disposable items in a designated hazardous waste container.decontaminate_tools->dispose_wasteremove_ppeRemove PPE in the correct order to avoid self-contamination.dispose_waste->remove_ppewash_handsWash hands thoroughly with soap and water.remove_ppe->wash_handscluster_generationWaste Generationcluster_collectionCollectioncluster_disposalFinal Disposalsolid_wasteContaminated disposables (gloves, weigh boats, paper towels)solid_containerDesignated, labeled hazardous solid waste containersolid_waste->solid_containerliquid_wasteUnused solutions and reaction mixturesliquid_containerDesignated, labeled hazardous liquid waste container (halogenated)liquid_waste->liquid_containersharps_wasteContaminated needles and razor bladessharps_containerPuncture-proof sharps containersharps_waste->sharps_containerehs_pickupArrange for pickup by the institution's Environmental Health and Safety (EHS) department.solid_container->ehs_pickupliquid_container->ehs_pickupsharps_container->ehs_pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.